molecular formula C16H12N2O3S2 B10816514 Ptp1B-IN-22

Ptp1B-IN-22

Cat. No.: B10816514
M. Wt: 344.4 g/mol
InChI Key: ARVQDURBWHSEPA-UHFFFAOYSA-N
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Description

PTP1B-IN-22 is a potent and selective inhibitor designed to target Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a validated therapeutic target for type 2 diabetes and obesity, as it acts as a key negative regulator of both insulin and leptin signaling pathways. By inhibiting PTP1B, this compound enhances insulin receptor phosphorylation and downstream signaling, potentially improving insulin sensitivity and glucose uptake. Furthermore, through the modulation of leptin signaling, it may also influence energy expenditure and body weight. Its mechanism of action involves binding to the active site of PTP1B, preventing the enzyme from dephosphorylating its substrates. This compound is supplied as a ready-to-use solid for dissolution and is intended for research purposes such as investigating metabolic disorders, signal transduction pathways, and validating PTP1B as a target in various disease models. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12N2O3S2

Molecular Weight

344.4 g/mol

IUPAC Name

4-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12N2O3S2/c19-14(17-11-7-5-10(6-8-11)15(20)21)9-22-16-18-12-3-1-2-4-13(12)23-16/h1-8H,9H2,(H,17,19)(H,20,21)

InChI Key

ARVQDURBWHSEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)O

solubility

>51.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Foundational & Exploratory

PTP1B Inhibitors: A Technical Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a significant therapeutic target for a range of human diseases, most notably type 2 diabetes, obesity, and certain cancers.[1][2][3] As a non-receptor protein tyrosine phosphatase, PTP1B functions as a critical negative regulator in several key signaling pathways by dephosphorylating tyrosine residues on various proteins.[1][4] This guide provides an in-depth overview of the mechanism of action of PTP1B inhibitors, detailing their effects on cellular signaling, presenting relevant quantitative data, and outlining key experimental protocols used in their study. While this guide focuses on the general mechanisms of PTP1B inhibition, specific data for an inhibitor designated "PTP1B-IN-22" is not available in the reviewed literature.

Core Mechanism of PTP1B Action

PTP1B is primarily localized to the cytoplasmic face of the endoplasmic reticulum.[5] Its phosphatase activity is central to attenuating signaling cascades initiated by tyrosine kinases. The enzyme's mechanism involves a two-step process where it first dephosphorylates the phosphotyrosine substrate and then its own intermediate is broken down to regenerate the active enzyme.[5] Key substrates of PTP1B include the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and Janus kinase 2 (JAK2), which are pivotal in metabolic regulation.[2][6][7]

Mechanisms of PTP1B Inhibition

PTP1B inhibitors can be broadly categorized based on their mode of action:

  • Active Site Inhibition: Many inhibitors are designed to target the catalytic site of PTP1B. These are often mimics of the phosphotyrosine moiety.[2] A significant challenge with this approach is achieving selectivity, as the active site is highly conserved among protein tyrosine phosphatases, particularly T-cell protein tyrosine phosphatase (TCPTP).[3]

  • Allosteric Inhibition: A more recent and promising strategy involves the development of allosteric inhibitors. These molecules bind to a site distinct from the catalytic pocket, often at the intersection of helices α3, α6, and α7, which is approximately 20 Å away from the active site.[2][6] This approach can offer greater selectivity and improved cell permeability.

Impact on Key Signaling Pathways

Inhibition of PTP1B leads to the hyperphosphorylation of its substrates, thereby amplifying downstream signaling. The effects on several major pathways are detailed below.

Insulin Signaling Pathway

PTP1B is a major negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates both the insulin receptor (IR) and the insulin receptor substrate-1 (IRS-1).[2][3][6][7] By inhibiting PTP1B, the phosphorylation of IR and IRS-1 is prolonged, leading to enhanced downstream signaling through the PI3K-Akt pathway. This ultimately promotes the translocation of glucose transporter 4 (GLUT4) to the cell membrane, increasing glucose uptake.[3] The enhancement of insulin sensitivity makes PTP1B inhibitors a promising therapeutic strategy for type 2 diabetes.[1][8]

G cluster_membrane Cell Membrane Insulin Receptor Insulin Receptor IRS-1 IRS-1 Insulin Receptor->IRS-1 Phosphorylates (pY) Insulin Insulin Insulin->Insulin Receptor Binds PTP1B PTP1B PTP1B->Insulin Receptor Dephosphorylates PTP1B->IRS-1 Dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B Inhibits PI3K PI3K IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 Translocation GLUT4 Translocation Akt->GLUT4 Translocation Promotes

Caption: PTP1B's role in negative regulation of the insulin signaling pathway.
Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating JAK2, a tyrosine kinase associated with the leptin receptor.[6] Inhibition of PTP1B enhances JAK2 autophosphorylation and subsequent phosphorylation of STAT3 (Signal Transducer and Activator of Transcription 3).[3] This amplified signal is crucial for regulating energy balance and appetite, making PTP1B inhibitors a potential treatment for obesity.[1]

G cluster_membrane Cell Membrane Leptin Receptor Leptin Receptor JAK2 JAK2 Leptin Receptor->JAK2 Activates Leptin Leptin Leptin->Leptin Receptor Binds JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 Phosphorylates (pY) Gene Transcription Gene Transcription STAT3->Gene Transcription Regulates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B Inhibits

Caption: PTP1B's role in the negative regulation of the leptin signaling pathway.
B Cell Antigen Receptor (BCR) Signaling

Recent studies have identified PTP1B as a modulator of BCR signaling.[9] The loss of PTP1B results in increased phosphorylation of several components of the BCR signaling pathway, leading to heightened B cell activation.[9][10] A quantitative in vivo substrate trapping approach identified 22 potential substrates or interactors of PTP1B in human B cells.[9] Validated substrates include Igα (CD79A), the inhibitory receptor CD22, PLCγ1/2, CBL, and BCAP.[9][10] Specifically, PTP1B has been shown to dephosphorylate CD22 at phosphotyrosine 807.[9][10]

G cluster_membrane Cell Membrane BCR BCR (Igα/Igβ) Downstream Signaling PLCγ, BTK, etc. BCR->Downstream Signaling Phosphorylates (pY) CD22 CD22 Antigen Antigen Antigen->BCR Binds B Cell Activation B Cell Activation Downstream Signaling->B Cell Activation Leads to PTP1B PTP1B PTP1B->BCR Dephosphorylates PTP1B->CD22 Dephosphorylates PTP1B->Downstream Signaling Dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor PTP1B_Inhibitor->PTP1B Inhibits

Caption: PTP1B's role in the negative modulation of BCR signaling.

Quantitative Data Summary

The following tables summarize quantitative data related to PTP1B inhibition and function from various studies.

Table 1: Inhibitory Activity of Selected Compounds against PTP1B

CompoundIC50 (µM)Inhibition TypeReference
5-(Furan-2-ylmethylene)-2-(4-nitrophenylimino)thiazolidin-4-oneMicromolar rangeCompetitive[4]
Low-molecular-weight polymannuronic acid phosphate (LPMP)1.02 ± 0.17Selective[8]

Table 2: Effects of PTP1B Knockout on Protein Phosphorylation in B Cells

ProteinPhosphorylation SiteChange upon PTP1B KOReference
SYKY525/526Increased[11]
ERKT202/Y204Increased[11]
PLCγ2Y759Increased[11]
BTKY223Increased[11]

Experimental Protocols

Detailed methodologies are crucial for the study of PTP1B inhibitors. Below are summaries of key experimental protocols.

In Vitro PTP1B Phosphatase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.

  • Objective: To determine the IC50 value of a potential inhibitor.

  • Methodology:

    • Recombinant PTP1B enzyme is incubated with a synthetic phosphopeptide substrate (e.g., a peptide containing phosphotyrosine).

    • The inhibitor compound at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

    • The amount of inorganic phosphate released from the substrate is quantified, often using a malachite green-based colorimetric assay.

    • The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined by plotting inhibition versus inhibitor concentration.[11]

Substrate Trapping Mass Spectrometry

This technique is used to identify the direct substrates of PTP1B within a cellular context.

  • Objective: To identify proteins that are dephosphorylated by PTP1B.

  • Methodology:

    • A "substrate-trapping" mutant of PTP1B is created, typically by mutating the catalytic cysteine to alanine (C215A) or aspartate to alanine (D181A). This mutation allows the enzyme to bind to its substrates but prevents their dephosphorylation and release.

    • Cells (e.g., Ramos B cells) are engineered to express this trapping mutant, often with an affinity tag (e.g., FLAG).

    • The trapping mutant and its bound substrates are isolated from cell lysates via immunoprecipitation using an antibody against the tag.

    • The co-precipitated proteins are separated by SDS-PAGE and identified using quantitative mass spectrometry.[9]

    • To distinguish true substrates from binding partners, the experiment can be repeated in the presence of a general phosphatase inhibitor like orthovanadate. The interaction with true substrates is typically abolished in the presence of orthovanadate.[9]

G cluster_workflow Substrate Trapping Workflow A 1. Express PTP1B Trapping Mutant in Cells B 2. Cell Lysis A->B C 3. Immunoprecipitation (e.g., anti-FLAG) B->C D 4. Elution of Protein Complexes C->D E 5. SDS-PAGE Separation D->E F 6. In-gel Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Substrate Identification G->H

Caption: A simplified workflow for PTP1B substrate identification.
Immunoblotting for Phosphorylation Status

This method is used to assess the effect of PTP1B inhibition or knockout on the phosphorylation level of specific target proteins.

  • Objective: To quantify changes in the phosphorylation of proteins like JAK2, STAT3, IR, or Akt.

  • Methodology:

    • Cells or tissues are treated with a PTP1B inhibitor or are derived from a PTP1B knockout model.

    • Cells are stimulated with an appropriate agonist (e.g., insulin, leptin, GH) for various time points.

    • Cell lysates are prepared, and protein concentrations are normalized.

    • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific to the phosphorylated form of the target protein (e.g., anti-pY-JAK2) and with antibodies against the total protein as a loading control.

    • Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence.

    • Signal intensities are quantified to determine the relative change in phosphorylation.[11][12]

Conclusion

PTP1B is a well-validated therapeutic target, and its inhibition offers a promising strategy for treating metabolic diseases and potentially other conditions. The mechanism of action of PTP1B inhibitors is centered on preventing the dephosphorylation of key proteins in critical signaling pathways, thereby enhancing their activity. Understanding these mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development of selective and effective PTP1B inhibitors for clinical use.

References

The Discovery and Synthesis of Ptp1B-IN-22: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Potent Protein Tyrosine Phosphatase 1B Inhibitor for Drug Discovery and Development

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Ptp1B-IN-22, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes, obesity, and certain cancers. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured quantitative data, and visual representations of key biological and experimental processes.

Discovery of this compound: A Lead Optimization Approach

This compound was developed through a lead optimization study of a virtual screening hit, ZINC02765569.[1] The initial hit was identified from the ZINC database as a potential PTP1B inhibitor. A series of derivatives were then synthesized to improve potency and explore the structure-activity relationship (SAR). This compound, also referred to as compound 3j in the original study, emerged as a promising candidate with significant in vitro PTP1B inhibitory activity and positive effects on glucose uptake in a cell-based model.[1]

The discovery process followed a rational drug design workflow, beginning with computational screening to identify a novel scaffold, followed by chemical synthesis of analogues and subsequent biological evaluation to identify the lead compound, this compound.

cluster_0 Discovery Workflow Virtual Screening Virtual Screening Hit Identification (ZINC02765569) Hit Identification (ZINC02765569) Virtual Screening->Hit Identification (ZINC02765569) Identifies Lead Optimization Lead Optimization Hit Identification (ZINC02765569)->Lead Optimization Initiates Synthesis of Derivatives Synthesis of Derivatives Lead Optimization->Synthesis of Derivatives Involves Biological Evaluation Biological Evaluation Synthesis of Derivatives->Biological Evaluation Leads to SAR Analysis SAR Analysis Biological Evaluation->SAR Analysis Provides data for Identification of this compound Identification of this compound Biological Evaluation->Identification of this compound Identifies SAR Analysis->Lead Optimization Informs

Figure 1: Discovery workflow for this compound.

PTP1B Signaling Pathway

PTP1B plays a crucial role in attenuating insulin and leptin signaling. Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation, leading to the phosphorylation of insulin receptor substrates (IRS). This initiates a downstream cascade involving PI3K and Akt, ultimately resulting in the translocation of GLUT4 to the cell membrane and glucose uptake. PTP1B dephosphorylates both the activated IR and IRS, thus terminating the signal. Similarly, in the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key mediator of leptin receptor signaling. Inhibition of PTP1B is therefore a promising strategy to enhance insulin and leptin sensitivity.

cluster_0 Insulin Signaling cluster_1 Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS phosphorylates PTP1B_insulin PTP1B IR->PTP1B_insulin PI3K PI3K IRS->PI3K IRS->PTP1B_insulin Akt Akt PI3K->Akt GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor JAK2 JAK2 Leptin_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B_leptin PTP1B JAK2->PTP1B_leptin Gene_Transcription Gene Transcription STAT3->Gene_Transcription Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B_insulin Ptp1B_IN_22->PTP1B_leptin

Figure 2: PTP1B signaling pathways and the inhibitory action of this compound.

Synthesis of this compound

The synthesis of this compound (2-(benzo[d]thiazol-2-ylthio)-N-(4-carboxy-2-methylphenyl)acetamide) is achieved through a two-step process starting from 3-amino-4-methylbenzoic acid.

Synthetic Scheme

cluster_0 Synthesis of this compound A 3-Amino-4-methylbenzoic acid B 2-Chloro-N-(4-carboxy-2-methylphenyl)acetamide A->B Chloroacetyl chloride, Pyridine, Dichloromethane D This compound B->D K2CO3, Acetone C 2-Mercaptobenzothiazole C->D

Figure 3: Synthetic route for this compound.
Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(4-carboxy-2-methylphenyl)acetamide

  • To a solution of 3-amino-4-methylbenzoic acid (1.0 eq) in dry dichloromethane, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 2-chloro-N-(4-carboxy-2-methylphenyl)acetamide.

Step 2: Synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(4-carboxy-2-methylphenyl)acetamide (this compound)

  • In a round-bottom flask, dissolve 2-chloro-N-(4-carboxy-2-methylphenyl)acetamide (1.0 eq) and 2-mercaptobenzothiazole (1.0 eq) in acetone.

  • Add potassium carbonate (K2CO3) (2.0 eq) to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

The biological activity of this compound and its precursor, ZINC02765569, are summarized in the table below. While a specific IC50 value for this compound is not available in the primary literature, its inhibitory effect at a fixed concentration demonstrates a significant improvement over the initial hit compound.

CompoundPTP1B Inhibition (%) @ 50 µMGlucose Uptake Increase (%)
ZINC02765569Not ReportedNot Reported
This compound 66.4 [1]39.6 [1]

Key Experimental Protocols

PTP1B Enzymatic Assay

This protocol outlines the determination of PTP1B inhibitory activity using p-nitrophenyl phosphate (pNPP) as a substrate.

cluster_0 PTP1B Enzymatic Assay Workflow Prepare Reagents Prepare Reagents Incubate Enzyme and Inhibitor Incubate Enzyme and Inhibitor Prepare Reagents->Incubate Enzyme and Inhibitor PTP1B enzyme, inhibitor, assay buffer Initiate Reaction Initiate Reaction Incubate Enzyme and Inhibitor->Initiate Reaction Add pNPP substrate Stop Reaction Stop Reaction Initiate Reaction->Stop Reaction After incubation, add NaOH Measure Absorbance Measure Absorbance Stop Reaction->Measure Absorbance at 405 nm Calculate Inhibition Calculate Inhibition Measure Absorbance->Calculate Inhibition

Figure 4: Workflow for the PTP1B enzymatic assay.

Materials:

  • Human recombinant PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) solution

  • Test compound (this compound) dissolved in DMSO

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a defined amount of PTP1B enzyme to each well.

  • Add the test compound dilutions to the respective wells. Include a positive control (known PTP1B inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the pNPP solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of PTP1B inhibition for each concentration of the test compound relative to the control.

Glucose Uptake Assay in L6 Myotubes

This protocol describes the measurement of glucose uptake in differentiated L6 muscle cells.

cluster_0 Glucose Uptake Assay Workflow Cell Culture and Differentiation Cell Culture and Differentiation Serum Starvation Serum Starvation Cell Culture and Differentiation->Serum Starvation Compound Treatment Compound Treatment Serum Starvation->Compound Treatment Add this compound Glucose Uptake Glucose Uptake Compound Treatment->Glucose Uptake Add 2-deoxy-[3H]-glucose Cell Lysis Cell Lysis Glucose Uptake->Cell Lysis Scintillation Counting Scintillation Counting Cell Lysis->Scintillation Counting Measure radioactivity

Figure 5: Workflow for the L6 myotube glucose uptake assay.

Materials:

  • L6 myoblasts

  • Growth medium (e.g., DMEM with 10% FBS)

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Test compound (this compound)

  • Insulin (positive control)

  • 2-deoxy-[3H]-glucose

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • 24-well plates

  • Liquid scintillation counter

Procedure:

  • Seed L6 myoblasts in 24-well plates and grow to confluence in the growth medium.

  • Induce differentiation into myotubes by switching to the differentiation medium for 4-6 days.

  • Serum-starve the differentiated myotubes for 3-4 hours in KRH buffer.

  • Treat the cells with various concentrations of this compound or insulin for 30 minutes.

  • Initiate glucose uptake by adding 2-deoxy-[3H]-glucose to each well and incubate for 10 minutes.

  • Terminate the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with the lysis buffer.

  • Transfer the cell lysates to scintillation vials containing scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter to determine the amount of glucose uptake.

  • Express the results as a percentage increase in glucose uptake compared to the untreated control.

Conclusion

This compound represents a significant outcome of a rational, structure-guided drug discovery effort. Its discovery validates the approach of leveraging computational screening to identify novel scaffolds for well-defined therapeutic targets like PTP1B. The provided synthetic route is straightforward, and the biological assays confirm its potential as an insulin-sensitizing agent. This technical guide offers the necessary details for researchers to replicate and build upon these findings, fostering further investigation into the therapeutic potential of this compound and its analogues in the treatment of metabolic diseases. Further studies to determine a precise IC50 value and to evaluate its in vivo efficacy and pharmacokinetic profile are warranted.

References

The Role of PTP1B-IN-22 in Insulin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the insulin signaling pathway, and its inhibition has emerged as a promising therapeutic strategy for type 2 diabetes and obesity. This technical guide provides an in-depth overview of the role of PTP1B in insulin signaling with a specific focus on the inhibitor PTP1B-IN-22. We will delve into the molecular mechanisms of PTP1B action, the effects of its inhibition by this compound, and detailed protocols for relevant in vitro assays. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting PTP1B.

PTP1B: A Key Negative Regulator of Insulin Signaling

The insulin receptor (IR) is a receptor tyrosine kinase that, upon binding to insulin, undergoes autophosphorylation on specific tyrosine residues. This autophosphorylation initiates a cascade of downstream signaling events, primarily through the phosphorylation of insulin receptor substrates (IRS), such as IRS-1.[1] Phosphorylated IRS proteins then serve as docking sites for various signaling molecules, including phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as protein kinase B). This PI3K/Akt pathway is central to many of insulin's metabolic effects, including the translocation of the glucose transporter GLUT4 to the cell membrane, leading to glucose uptake into cells.[2][3]

PTP1B, a non-receptor protein tyrosine phosphatase, acts as a key brake on this signaling cascade.[4] It directly dephosphorylates the activated insulin receptor and IRS-1, thereby attenuating the insulin signal.[1][5] Overactivity or overexpression of PTP1B is associated with insulin resistance, a hallmark of type 2 diabetes.[5] Consequently, inhibiting PTP1B is a well-validated strategy to enhance insulin sensitivity.[6]

This compound: A Potent Inhibitor of PTP1B

This compound, also identified as compound 3j and a derivative of ZINC02765569, is a small molecule inhibitor of PTP1B.[7][8] In vitro studies have demonstrated its efficacy in inhibiting PTP1B and enhancing glucose uptake in a skeletal muscle cell line.[7][8]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of PTP1B. By blocking the dephosphorylation of the insulin receptor and its substrates, this compound effectively prolongs and enhances the downstream insulin signaling cascade. This leads to increased activation of Akt and subsequent translocation of GLUT4 to the cell membrane, resulting in greater glucose uptake from the bloodstream into insulin-sensitive tissues like skeletal muscle.

Quantitative Data for this compound

The following table summarizes the key in vitro activity data for this compound (compound 3j).

ParameterCell LineValueReference
PTP1B Inhibition-66.4%[7]
Increase in Glucose UptakeL6 Myotubes39.6%[7]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize PTP1B inhibitors like this compound.

In Vitro PTP1B Inhibition Assay (p-Nitrophenyl Phosphate - pNPP)

This assay spectrophotometrically measures the activity of PTP1B by quantifying the production of p-nitrophenol from the substrate p-nitrophenyl phosphate (pNPP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Inhibitor: this compound (dissolved in DMSO)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • PTP1B enzyme solution (to a final concentration of approximately 1 µg/ml)

    • This compound solution or vehicle control (DMSO)

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding pNPP solution (to a final concentration of 4 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding the stop solution (1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] * 100

Glucose Uptake Assay in L6 Myotubes

This assay measures the rate of glucose uptake in differentiated L6 muscle cells, a common model for studying insulin-stimulated glucose transport.

Materials:

  • L6 myoblasts

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Differentiation Medium: DMEM with 2% horse serum

  • Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 5 mM KCl, 1.3 mM CaCl2, 1.3 mM MgSO4, 25 mM HEPES, pH 7.4)

  • Insulin

  • This compound

  • 2-deoxy-D-[³H]glucose (radiolabeled glucose analog)

  • Cytochalasin B (inhibitor of glucose transport, for background measurement)

  • Lysis Buffer: 0.1 M NaOH

  • Scintillation cocktail and counter

  • 24-well plates

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in growth medium until they reach confluence.

    • Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.

  • Insulin Resistance Induction (Optional):

    • To model insulin resistance, myotubes can be treated with agents like high glucose, fatty acids, or TNF-α prior to the assay.

  • Assay:

    • Serum-starve the differentiated L6 myotubes for 3-4 hours in KRH buffer.

    • Pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 30 minutes).

    • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes. A set of wells should remain unstimulated (basal).

    • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to each well and incubate for 10 minutes.

    • To determine non-specific uptake, a set of wells should be pre-treated with cytochalasin B before the addition of the radiolabeled glucose.

    • Terminate the uptake by washing the cells rapidly with ice-cold KRH buffer.

    • Lyse the cells with the lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific uptake (counts from cytochalasin B-treated cells) from all other measurements.

    • Normalize the data to the protein content of each well.

    • The results are typically expressed as a percentage increase over the basal (unstimulated) glucose uptake.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating PTP1B inhibitors.

insulin_signaling_pathway Insulin Insulin IR Insulin Receptor (IR) p-IR Phosphorylated IR IR->p-IR Autophosphorylation PTP1B PTP1B PTP1B->p-IR Dephosphorylates p-IRS-1 Phosphorylated IRS-1 PTP1B->p-IRS-1 Dephosphorylates This compound This compound This compound->PTP1B Inhibits IRS-1 IRS-1 p-IR->IRS-1 Phosphorylates IRS-1->p-IRS-1 PI3K PI3K p-IRS-1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 Translocation GLUT4 Vesicle Translocation Akt->GLUT4 Translocation Glucose Uptake Glucose Uptake GLUT4 Translocation->Glucose Uptake

Caption: Insulin signaling pathway and the inhibitory role of PTP1B and this compound.

experimental_workflow cluster_invitro In Vitro Assays cluster_synthesis Compound Synthesis cluster_data Data Analysis PTP1B_Inhibition PTP1B Inhibition Assay (pNPP) IC50 Determine % Inhibition PTP1B_Inhibition->IC50 Glucose_Uptake Glucose Uptake Assay (L6 Myotubes) Uptake_Analysis Quantify Glucose Uptake (% Increase) Glucose_Uptake->Uptake_Analysis Synthesis Synthesize This compound Synthesis->PTP1B_Inhibition Synthesis->Glucose_Uptake

Caption: A typical experimental workflow for the evaluation of this compound.

Conclusion

PTP1B remains a compelling target for the development of therapeutics aimed at combating insulin resistance and type 2 diabetes. Small molecule inhibitors, such as this compound, offer a promising avenue for enhancing insulin sensitivity. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals to further investigate the therapeutic potential of PTP1B inhibition. Future studies should focus on optimizing the potency, selectivity, and pharmacokinetic properties of inhibitors like this compound to advance them towards clinical applications.

References

Ptp1B-IN-22: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to a Potent Protein Tyrosine Phosphatase 1B Inhibitor

This technical guide provides a comprehensive overview of Ptp1B-IN-22, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of PTP1B inhibition.

Introduction to PTP1B as a Therapeutic Target

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways. Notably, it is a key attenuator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor, PTP1B effectively dampens cellular responses to these hormones.

Overexpression or hyperactivity of PTP1B has been implicated in the pathophysiology of various metabolic disorders, including type 2 diabetes, obesity, and insulin resistance. Consequently, the inhibition of PTP1B has emerged as a promising therapeutic strategy to enhance insulin and leptin sensitivity. This compound, a derivative of the ZINC02765569 scaffold, has been identified as a potent inhibitor of PTP1B.

PTP1B Signaling Pathways

To understand the mechanism of action of PTP1B inhibitors, it is crucial to visualize the signaling cascades they modulate.

PTP1B_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Glucose GLUT4->Glucose facilitates uptake PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates AKT->GLUT4_vesicle promotes translocation Glycogen Glycogen Synthesis AKT->Glycogen PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

Figure 1: Simplified Insulin Signaling Pathway and the Role of PTP1B.

PTP1B_Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Satiety) STAT3->Gene_Expression promotes PTP1B PTP1B PTP1B->JAK2 dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

Figure 2: Simplified Leptin Signaling Pathway and the Role of PTP1B.

This compound: In Vitro Biological Activity

This compound (also referred to as compound 3j in the primary literature) has demonstrated potent inhibitory activity against PTP1B and the ability to enhance glucose uptake in a relevant cell-based model.[1][2]

ParameterValueCell Line / Assay ConditionsReference
PTP1B Inhibition 66.4%Enzymatic assay at 50 µM[1][2]
Glucose Uptake 39.6% increaseL6 myotubes at 10 µM[1][2]

Note: While the percentage inhibition is reported, specific IC50 and Ki values for this compound are not available in the peer-reviewed literature based on the conducted search. Further studies would be required to determine these precise quantitative metrics of potency.

Experimental Protocols

The following are detailed, representative protocols for the key in vitro assays used to characterize PTP1B inhibitors like this compound.

PTP1B Enzymatic Assay (p-NPP Substrate)

This protocol describes a common colorimetric method to determine the enzymatic activity of PTP1B using p-nitrophenyl phosphate (p-NPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM NaCl, 1 mM DTT, 2 mM EDTA

  • p-Nitrophenyl phosphate (p-NPP) substrate solution (e.g., 50 mM stock in assay buffer)

  • Test compound (this compound) dissolved in DMSO

  • Stop Solution: 5 N NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • To each well of a 96-well plate, add 50 µL of assay buffer.

  • Add 10 µL of the diluted this compound solution or DMSO (for control wells) to the appropriate wells.

  • Add 20 µL of recombinant PTP1B enzyme solution (at a pre-determined optimal concentration) to all wells except the blank. Add 20 µL of assay buffer to the blank wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the p-NPP substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 100 µL of 5 N NaOH to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

PTP1B_Enzymatic_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Add Buffer to 96-well Plate A->B C Add Inhibitor (this compound) or DMSO B->C D Add PTP1B Enzyme C->D E Pre-incubate at 37°C D->E F Add p-NPP Substrate E->F G Incubate at 37°C F->G H Add Stop Solution G->H I Read Absorbance at 405 nm H->I J Calculate % Inhibition I->J

Figure 3: Workflow for a PTP1B enzymatic assay.
Glucose Uptake Assay in L6 Myotubes

This protocol outlines a common method to measure glucose uptake in differentiated L6 muscle cells, a widely used model for studying insulin signaling and glucose metabolism.

Materials:

  • L6 myoblasts

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium: DMEM with 2% Horse Serum

  • Serum-free DMEM

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Insulin solution

  • 2-deoxy-[³H]-glucose

  • Cytochalasin B (as a negative control for glucose transport)

  • Lysis buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture and Differentiation:

    • Culture L6 myoblasts in growth medium until they reach confluence.

    • Induce differentiation by switching to differentiation medium. Allow cells to differentiate into myotubes for 5-7 days.

  • Insulin Stimulation and Glucose Uptake:

    • Serum starve the differentiated myotubes in serum-free DMEM for 2-4 hours.

    • Wash the cells twice with KRH buffer.

    • Treat the cells with KRH buffer containing this compound or vehicle (DMSO) at the desired concentration for a specified pre-incubation time.

    • Stimulate the cells with insulin (e.g., 100 nM) for 20-30 minutes at 37°C. Include a basal (unstimulated) control.

    • Add 2-deoxy-[³H]-glucose to each well and incubate for 10 minutes at 37°C.

  • Lysis and Measurement:

    • Stop the glucose uptake by washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells with lysis buffer.

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration of each well.

    • Calculate the percentage increase in glucose uptake relative to the vehicle-treated control.

Mechanism of Action and Discovery Logic

The identification of this compound stemmed from a lead optimization effort based on a virtual screening hit. This approach highlights a common workflow in modern drug discovery.

PTP1B_Inhibitor_Discovery_Workflow A Virtual High-Throughput Screening (vHTS) of Compound Libraries B Identification of Initial Hit (e.g., ZINC02765569) A->B C Lead Optimization: Synthesis of Derivatives B->C D In Vitro Screening of Derivatives (PTP1B Enzymatic Assay) C->D E Identification of Potent Inhibitor (this compound / compound 3j) D->E F Cell-Based Assay (Glucose Uptake in L6 Myotubes) E->F G Further Characterization (IC50, Selectivity, In Vivo Studies) F->G

Figure 4: General workflow for the discovery of PTP1B inhibitors.

The therapeutic rationale for PTP1B inhibition is based on the logical relationship between enzyme activity and downstream physiological effects.

PTP1B_Inhibition_Logic A This compound B Inhibition of PTP1B A->B C Increased Phosphorylation of IR and IRS-1 B->C D Enhanced Insulin Signaling C->D E Increased GLUT4 Translocation and Glucose Uptake D->E F Improved Glycemic Control E->F

Figure 5: Logical flow from PTP1B inhibition to improved glycemic control.

In Vivo Efficacy, Pharmacokinetics, and Selectivity

A comprehensive evaluation of a drug candidate requires in vivo studies to assess its efficacy, pharmacokinetic profile, and selectivity.

In Vivo Efficacy: Studies in animal models of diabetes and obesity are essential to determine if the in vitro effects of a PTP1B inhibitor translate to a therapeutic benefit. Key endpoints in such studies often include measurements of blood glucose levels, insulin tolerance, and body weight.

Pharmacokinetics: The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of an inhibitor determine its bioavailability, half-life, and overall exposure in the body. These parameters are critical for designing effective dosing regimens.

Selectivity: Given the high degree of homology among protein tyrosine phosphatases, assessing the selectivity of an inhibitor is crucial to minimize off-target effects. A comprehensive selectivity panel would typically include closely related phosphatases such as TCPTP, SHP-1, and SHP-2.

Note: Based on a thorough search of the public scientific literature, data regarding the in vivo efficacy, pharmacokinetic properties, and a detailed selectivity profile for this compound are not currently available. These studies would be necessary next steps in the preclinical development of this compound.

Conclusion

This compound is a potent in vitro inhibitor of PTP1B that has been shown to enhance glucose uptake in skeletal muscle cells. Its discovery through a lead optimization program based on a virtual screening hit demonstrates a successful application of modern drug discovery techniques. While the initial in vitro data are promising, a complete understanding of the therapeutic potential of this compound will require further investigation, including the determination of its IC50 and Ki values, a comprehensive selectivity profile, and in vivo studies to assess its efficacy and pharmacokinetic properties. This technical guide provides a foundation for researchers to further explore the potential of this compound and other PTP1B inhibitors as treatments for metabolic diseases.

References

Ptp1B-IN-22 and its Effects on Leptin Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator of the leptin signaling pathway, a key cascade in the regulation of energy homeostasis, neuroendocrine function, and metabolism. Dysregulation of this pathway is implicated in the development of obesity and type 2 diabetes. Ptp1B-IN-22 has been identified as a potent inhibitor of PTP1B. This technical guide provides a comprehensive overview of the known and inferred effects of this compound on the leptin pathway, supported by available quantitative data, detailed experimental protocols for inhibitor characterization and pathway analysis, and visual diagrams of the underlying molecular mechanisms and experimental workflows.

Introduction: The Role of PTP1B in Leptin Signaling

Leptin, a hormone primarily secreted by adipocytes, signals the status of the body's energy reserves to the brain, particularly the hypothalamus. The binding of leptin to its receptor (LepR) initiates a signaling cascade that is crucial for regulating appetite and energy expenditure. A key player in this pathway is the Janus kinase 2 (JAK2), which, upon activation, phosphorylates itself and the leptin receptor. This phosphorylation creates docking sites for Signal Transducer and Activator of Transcription 3 (STAT3), which is then also phosphorylated by JAK2. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and modulates the transcription of genes involved in energy balance.[1][2]

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a crucial negative feedback regulator in this pathway.[3] It directly dephosphorylates and thereby inactivates both JAK2 and STAT3, dampening the leptin signal.[4][5] In states of obesity, PTP1B expression is often upregulated in the hypothalamus, contributing to a state of leptin resistance, where despite high levels of circulating leptin, the signaling pathway is blunted, leading to persistent hyperphagia and reduced energy expenditure.[6] Therefore, inhibition of PTP1B is a promising therapeutic strategy to enhance leptin sensitivity and combat obesity and related metabolic disorders.[7][8]

This compound is a potent inhibitor of PTP1B, and while direct studies on its effects on the leptin pathway are limited, its mechanism of action strongly suggests it would enhance leptin signaling by preventing the dephosphorylation of key pathway components.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. It is important to note that the data on glucose uptake is from skeletal muscle L6 myotubes and provides indirect evidence of its potential systemic effects on metabolic pathways.[9]

ParameterValueCell Line/SystemSource
In vitro PTP1B Inhibition66.4%N/A[9]
Increase in Glucose Uptake39.6%L6 myotubes[9]

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the study of this compound and its effects on the leptin pathway.

In Vitro PTP1B Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against purified PTP1B enzyme. A common method utilizes a colorimetric substrate like p-nitrophenyl phosphate (pNPP).[8]

Materials:

  • Human recombinant PTP1B

  • This compound

  • p-nitrophenyl phosphate (pNPP)

  • Reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer.

  • Add varying concentrations of this compound to the wells. Include a positive control (known PTP1B inhibitor) and a negative control (vehicle).

  • Add a fixed concentration of human recombinant PTP1B to each well and incubate for a defined period (e.g., 15 minutes) at a specified temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the phosphatase reaction by adding a stock solution of pNPP to each well.

  • Incubate the plate at 37°C for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Leptin Signaling Assay (JAK2/STAT3 Phosphorylation)

This protocol assesses the effect of this compound on leptin-induced signaling in a cellular context, for example, using a hypothalamic cell line.

Materials:

  • Hypothalamic cell line (e.g., N2a/LepRb)

  • Cell culture medium and supplements

  • This compound

  • Recombinant leptin

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-JAK2, anti-total-JAK2, anti-phospho-STAT3, anti-total-STAT3, and appropriate secondary antibodies.

  • Western blotting apparatus and reagents.

Procedure:

  • Culture the hypothalamic cells to a suitable confluency.

  • Serum-starve the cells for a few hours to reduce basal signaling.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Stimulate the cells with a known concentration of recombinant leptin for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-JAK2 and phospho-STAT3.

  • Subsequently, strip the membrane and re-probe with antibodies against total JAK2 and total STAT3 to ensure equal protein loading.

  • Develop the blots using an appropriate detection system and quantify the band intensities.

  • The effect of this compound is determined by the increase in the ratio of phosphorylated to total JAK2 and STAT3 in the presence of leptin stimulation compared to the vehicle control.

In Vivo Assessment of Leptin Sensitivity in a Rodent Model

This protocol describes a method to evaluate the effect of this compound on leptin sensitivity in a diet-induced obese (DIO) mouse model.[10]

Materials:

  • Diet-induced obese mice

  • This compound formulated for in vivo administration

  • Recombinant mouse leptin

  • Calibrated scale for body weight measurement

  • Food intake monitoring system

Procedure:

  • Induce obesity in mice by feeding them a high-fat diet for an extended period.

  • Establish a baseline for body weight and daily food intake for each mouse.

  • Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection or oral gavage) for a predetermined duration.

  • After the treatment period, administer a single dose of recombinant leptin (or saline as a control) to both the this compound treated and vehicle-treated groups.

  • Monitor and record food intake and body weight at regular intervals (e.g., 12, 24, and 48 hours) post-leptin injection.

  • An enhanced response to leptin in the this compound treated group, characterized by a more significant reduction in food intake and body weight compared to the vehicle-treated group, would indicate improved leptin sensitivity.

Visualizations

Leptin Signaling Pathway and the Role of PTP1B

Leptin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Leptin Leptin LepR Leptin Receptor (LepR) Leptin->LepR Binds JAK2 JAK2 LepR->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates PTP1B PTP1B pJAK2->PTP1B Dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->PTP1B Dephosphorylates Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression Translocates to Nucleus

Caption: Leptin signaling cascade and the inhibitory action of PTP1B.

Mechanism of Action of this compound

Ptp1B_IN_22_MoA cluster_pathway Leptin Signaling cluster_inhibition PTP1B Inhibition pJAK2 p-JAK2 Downstream_Effects Enhanced Leptin Sensitivity pJAK2->Downstream_Effects PTP1B PTP1B pJAK2->PTP1B Dephosphorylation pSTAT3 p-STAT3 pSTAT3->Downstream_Effects pSTAT3->PTP1B Dephosphorylation Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B Inhibits

Caption: this compound enhances leptin signaling by inhibiting PTP1B.

Experimental Workflow for Assessing this compound in a Cell-Based Assay

Experimental_Workflow start Start: Hypothalamic Cells serum_starve Serum Starvation start->serum_starve treatment Treatment: This compound or Vehicle serum_starve->treatment stimulation Stimulation: Leptin treatment->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot for p-JAK2 / p-STAT3 lysis->western_blot analysis Data Analysis: Quantify Phosphorylation western_blot->analysis end End: Assess Efficacy analysis->end

Caption: Workflow for cell-based analysis of this compound on leptin signaling.

Conclusion

This compound is a potent inhibitor of PTP1B, a key negative regulator of the leptin signaling pathway. By inhibiting PTP1B, this compound is poised to enhance leptin sensitivity through the sustained phosphorylation of JAK2 and STAT3. The experimental protocols outlined in this guide provide a robust framework for the further characterization of this compound and its therapeutic potential in addressing leptin resistance, obesity, and type 2 diabetes. Further in-depth studies are warranted to fully elucidate the in vivo efficacy and pharmacokinetic profile of this promising compound.

References

Ptp1B-IN-22: A Technical Guide to a Promising PTP1B Inhibitor for Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in key metabolic signaling pathways, making it a prime therapeutic target for metabolic disorders such as type 2 diabetes and obesity. PTP1B, encoded by the PTPN1 gene, dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating insulin signaling.[1][2][3][4][5] Additionally, it plays an inhibitory role in the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component in leptin-mediated appetite suppression and energy expenditure.[2][5][6] Consequently, inhibition of PTP1B is a promising strategy to enhance both insulin and leptin sensitivity. This document provides a technical overview of Ptp1B-IN-22, a potent inhibitor of PTP1B, and its potential in the context of metabolic disease research and drug development.

This compound, a derivative of the lead compound ZINC02765569, has been identified as a significant inhibitor of PTP1B, demonstrating notable in vitro efficacy in enhancing glucose uptake in skeletal muscle cells.[7][8][9] This guide will delve into the available quantitative data for this compound and its analogs, detail relevant experimental protocols for its evaluation, and visualize the pertinent signaling pathways and experimental workflows.

Quantitative Data

The following table summarizes the in vitro activity of this compound (referred to as compound 3j in the source literature) and its parent compound, ZINC02765569 (compound 3a). The data is extracted from a study on ZINC02765569 derivatives.[8][9]

Compound IDStructure/ModificationPTP1B Inhibition (%) at 10 µMGlucose Uptake Increase (%) in L6 Myotubes at 50 µM
This compound (3j) 4-COOH, Thiophene substitution66.4 39.6
ZINC02765569 (3a)3-COOH, Benzimidazole core24.218.5

Data sourced from Joshi et al. (2012).[8][9]

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the experimental approach to characterizing PTP1B inhibitors like this compound, the following diagrams illustrate the core signaling pathways and a typical experimental workflow.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR p-IR IR->pIR autophosphorylation IRS IRS pIR->IRS phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

PTP1B's role in negative regulation of the insulin signaling pathway.

PTP1B_Leptin_Signaling Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates pJAK2 p-JAK2 JAK2->pJAK2 autophosphorylation STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (↓ Appetite, ↑ Energy Expenditure) pSTAT3->Gene_Expression promotes PTP1B PTP1B PTP1B->pJAK2 dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay PTP1B Enzymatic Assay (Determine % inhibition, IC50) cell_based_assay Cell-Based Glucose Uptake Assay (e.g., in L6 Myotubes) enzymatic_assay->cell_based_assay selectivity_assay Selectivity Profiling (against other phosphatases) cell_based_assay->selectivity_assay animal_model Animal Models of Diabetes/Obesity (e.g., db/db mice, diet-induced obese mice) selectivity_assay->animal_model efficacy_studies Efficacy Studies (Glucose tolerance, insulin tolerance) animal_model->efficacy_studies pk_pd_studies Pharmacokinetic/Pharmacodynamic Studies efficacy_studies->pk_pd_studies compound This compound Synthesis and Characterization compound->enzymatic_assay

References

Early-Stage Research on Ptp1B-IN-22: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on Ptp1B-IN-22, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This document summarizes the available quantitative data, details key experimental protocols, and visualizes relevant biological and experimental workflows.

Core Data Summary

This compound emerged from a lead optimization study of ZINC02765569, a molecule identified through virtual high-throughput screening as a PTP1B inhibitor. This compound, also referred to as compound 3j in the primary literature, demonstrated significant in vitro activity. The following tables summarize the key quantitative findings for this compound and its structural analogs.

CompoundStructure / Modifications% PTP1B Inhibition (at 10 µM)% Increase in Glucose Uptake (in L6 Myotubes at 50 µM)
This compound (3j) 4-COOH, R=H, X=S 66.4 39.6
3a (ZINC02765569)3-COOH, R=H, X=NH24.218.5
3b4-COOH, R=H, X=NH23.258.6
3c4-COOH, R=H, X=NH18.722.5
3d3-COOH, R=CH3, X=NH35.8228.7
3e4-COOH, R=CH3, X=NH36.5637.6
3f4-COOH, R=Cl, X=NH62.6826.6
3g4-COOH, R=F, X=NH20.8931.4
3h3-COOH, R=H, X=S24.259.2
3i3-COOH, R=CH3, X=S53.929.2
3k3-COOH, R=Cl, X=S56.228.7

Key Experimental Protocols

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs involves a multi-step process starting from substituted 2-aminothiophenols or 2-aminophenols, which are reacted with various substituted benzaldehydes to form a benzothiazole or benzoxazole core, followed by further modifications to introduce the propanoic acid side chain.

General Procedure:

  • Formation of the Benzothiazole/Benzoxazole Core: An equimolar mixture of the appropriate substituted 2-aminothiophenol or 2-aminophenol and a substituted benzaldehyde is refluxed in a suitable solvent such as ethanol or dimethylformamide (DMF) in the presence of a catalyst like p-toluenesulfonic acid. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Introduction of the Propanoic Acid Moiety: The resulting benzothiazole or benzoxazole intermediate is then subjected to a reaction with a suitable reagent to introduce the 2-(propanoic acid) side chain. This can be achieved through various synthetic routes, including the reaction with α-halopropionates followed by hydrolysis.

  • Purification: The final compounds are purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. The structure and purity of the synthesized compounds are confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of this compound and its analogs against PTP1B was assessed using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.

Protocol:

  • Reaction Mixture Preparation: The assay is performed in a 96-well plate. The reaction buffer consists of 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Enzyme and Inhibitor Incubation: Recombinant human PTP1B enzyme (e.g., 0.1 µg) is pre-incubated with the test compound (e.g., at a final concentration of 10 µM) in the reaction buffer for 15 minutes at 37°C.

  • Substrate Addition and Reaction: The enzymatic reaction is initiated by the addition of pNPP to a final concentration of 2 mM. The total reaction volume is typically 100 µL.

  • Reaction Termination and Absorbance Measurement: The reaction is allowed to proceed for 30 minutes at 37°C and then terminated by the addition of 50 µL of 2 M NaOH. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (containing DMSO instead of the inhibitor).

Glucose Uptake Assay in L6 Myotubes

The effect of this compound on glucose uptake was evaluated in a rat skeletal muscle cell line, L6 myotubes.

Protocol:

  • Cell Culture and Differentiation: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the medium is switched to DMEM with 2% FBS once the cells reach confluence. The cells are maintained for 4-6 days to allow for myotube formation.

  • Serum Starvation: Prior to the assay, the differentiated myotubes are serum-starved for 3-4 hours in DMEM.

  • Compound Incubation: The cells are then incubated with the test compound (e.g., at a final concentration of 50 µM) or vehicle (DMSO) for a specified period (e.g., 18 hours). Insulin (100 nM) is typically used as a positive control.

  • Glucose Uptake Measurement: Glucose uptake is initiated by adding 0.5 µCi/mL of 2-deoxy-D-[³H]glucose to the cells for 10 minutes.

  • Cell Lysis and Scintillation Counting: The reaction is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS). The cells are then lysed with 0.1 M NaOH, and the radioactivity in the cell lysates is measured using a liquid scintillation counter.

  • Data Analysis: The increase in glucose uptake is calculated by comparing the radioactivity in the compound-treated cells to that in the vehicle-treated cells.

Visualizations

PTP1B Signaling Pathways

The following diagrams illustrate the central role of PTP1B in key metabolic signaling pathways.

PTP1B_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1/2 IR->IRS PI3K PI3K IRS->PI3K Activates AKT Akt/PKB PI3K->AKT Activates GLUT4 GLUT4 Translocation AKT->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin signaling.

PTP1B_Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Leptin Leptin LR Leptin Receptor (LR) Leptin->LR Binds JAK2 JAK2 LR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates (Tyr) Gene_Expression Gene Expression (e.g., POMC) STAT3->Gene_Expression Regulates PTP1B PTP1B PTP1B->JAK2 Dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B Inhibits

Caption: PTP1B attenuates leptin signaling.

Experimental Workflow

The following diagram outlines the general workflow for the discovery and initial evaluation of this compound.

Experimental_Workflow vHTS Virtual High-Throughput Screening (vHTS) Lead_ID Lead Identification (ZINC02765569) vHTS->Lead_ID Lead_Opt Lead Optimization (Synthesis of Analogs) Lead_ID->Lead_Opt Ptp1B_IN_22 Identification of This compound (3j) Lead_Opt->Ptp1B_IN_22 In_Vitro_Assays In Vitro Assays Ptp1B_IN_22->In_Vitro_Assays PTP1B_Inhibition PTP1B Enzyme Inhibition Assay In_Vitro_Assays->PTP1B_Inhibition Glucose_Uptake Cell-Based Glucose Uptake Assay (L6 Myotubes) In_Vitro_Assays->Glucose_Uptake

Caption: Discovery workflow for this compound.

Ptp1B-IN-22's structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Ptp1B-IN-22 and its Analogs

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount in the quest for novel therapeutics. This guide delves into the core structure-activity relationship (SAR) of this compound, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. This compound, also identified as compound 3j in its lead optimization studies, emerged from a series of derivatives of the initial hit molecule ZINC02765569.[1][2]

Core Structure and Biological Activity

The foundational scaffold of this series of inhibitors is based on the ZINC02765569 molecule. The lead optimization efforts focused on modifications of this parent structure to enhance PTP1B inhibitory activity and cellular function, such as glucose uptake. The most potent compound from the initial study, 3j (this compound), demonstrated a significant 66.4% in vitro inhibition of PTP1B and a 39.6% increase in glucose uptake in skeletal muscle L6 myotubes.[1]

Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data for the synthesized analogs, providing a clear comparison of their PTP1B inhibitory activity and their effect on glucose uptake.

Compound IDR GroupX Moiety% Glucose Uptake (at 50 µM)% PTP1B Inhibition (at 10 µM)
3a (ZINC02765569) 3-COOHNH18.524.2
3b 2-COOHNH58.623.2
3c 4-COOHNH22.518.7
3d 2-OHNH28.735.82
3e 5-COOH, 2-ClNH37.636.56
3f 5-COOH, 2-ClNH26.662.68
3g 5-COOH, 2-OHNH31.420.89
3h 3-COOHS59.224.2
3i 2-COOHS29.253.9
3j (this compound) 4-COOHS39.666.4
3k 5-COOH, 2-OHS28.756.2

Experimental Protocols

The biological evaluation of the ZINC02765569 derivatives involved two key experiments: an in vitro PTP1B enzyme inhibition assay and a cell-based glucose uptake assay.

In Vitro PTP1B Inhibition Assay

The inhibitory activity of the synthesized compounds against PTP1B was determined using a colorimetric assay. The assay measures the amount of p-nitrophenol (pNP) produced from the substrate p-nitrophenyl phosphate (pNPP) by the enzymatic action of PTP1B.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and a reducing agent like DTT)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of recombinant human PTP1B is prepared in the assay buffer.

  • The test compounds are added to the wells of a 96-well plate at the desired final concentration (e.g., 10 µM). A control with solvent only is also included.

  • The PTP1B enzyme solution is added to the wells containing the test compounds and incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

  • The enzymatic reaction is initiated by the addition of the substrate pNPP to all wells.

  • The reaction is allowed to proceed for a defined time (e.g., 30 minutes) at the same temperature.

  • The reaction is stopped by the addition of a stop solution (e.g., NaOH).

  • The absorbance of the produced p-nitrophenol is measured at a wavelength of 405 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compounds to the absorbance of the control wells.

Glucose Uptake Assay in L6 Myotubes

This cell-based assay was used to evaluate the effect of the synthesized compounds on glucose uptake in a skeletal muscle cell line, which is a key target tissue for insulin action.

Materials:

  • L6 rat skeletal muscle myoblasts

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Differentiation medium (e.g., DMEM with a lower concentration of FBS)

  • 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog)

  • Insulin (as a positive control)

  • Test compounds

  • Scintillation counter

Procedure:

  • L6 myoblasts are cultured and differentiated into myotubes in multi-well plates.

  • The differentiated myotubes are serum-starved for a period (e.g., 3-4 hours) before the experiment.

  • The cells are then treated with the test compounds at a specific concentration (e.g., 50 µM) or insulin for a defined time (e.g., 30 minutes).

  • The glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose to the cells for a short period (e.g., 5-10 minutes).

  • The uptake is terminated by washing the cells with ice-cold phosphate-buffered saline (PBS).

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The amount of glucose uptake is expressed as a percentage increase compared to untreated control cells.

Visualizing Key Relationships and Processes

To better illustrate the context and findings of the SAR study, the following diagrams were generated using Graphviz.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor IRS IRS-1/2 Insulin_Receptor->IRS phosphorylates Insulin Insulin Insulin->Insulin_Receptor binds PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4_Vesicle GLUT4 Vesicle Akt->GLUT4_Vesicle signals GLUT4_Translocation GLUT4 Translocation to Membrane GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates PTP1B->IRS dephosphorylates

Caption: PTP1B's negative regulatory role in the insulin signaling pathway.

PTP1B_Inhibition_Assay_Workflow Start Start Assay Add_Inhibitor Add Test Compound/Control to 96-well plate Start->Add_Inhibitor Add_Enzyme Add PTP1B Enzyme Add_Inhibitor->Add_Enzyme Pre_incubation Pre-incubate (e.g., 15 min at 37°C) Add_Enzyme->Pre_incubation Add_Substrate Add pNPP Substrate Pre_incubation->Add_Substrate Incubation Incubate (e.g., 30 min at 37°C) Add_Substrate->Incubation Stop_Reaction Add Stop Solution (e.g., NaOH) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End SAR_Logic_Diagram cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold ZINC02765569 Scaffold Amide Linker Benzoic Acid Benzimidazole Mod_X X = NH vs. S Mod_R Position of COOH on Benzoic Acid Mod_Substituents Substituents on Benzoic Acid PTP1B_Inhibition PTP1B Inhibition Mod_X->PTP1B_Inhibition S generally increases activity (e.g., 3j vs 3c) Mod_R->PTP1B_Inhibition para-COOH (4-COOH) shows high activity (3j) Mod_Substituents->PTP1B_Inhibition Cl substitution can increase activity (3f) Glucose_Uptake Glucose Uptake PTP1B_Inhibition->Glucose_Uptake Generally correlates, but not always directly

References

Ptp1B-IN-22: A Technical Guide to its Role in Cellular Glucose Uptake

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. Its inhibition has emerged as a promising therapeutic strategy for type 2 diabetes and related metabolic disorders. This document provides a comprehensive technical overview of Ptp1B-IN-22, a potent PTP1B inhibitor, and its role in promoting cellular glucose uptake. We will delve into the molecular mechanisms, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the signaling cascades involved.

Introduction: The Role of PTP1B in Insulin Signaling

Insulin signaling is a critical physiological process for maintaining glucose homeostasis. The binding of insulin to its receptor (IR) triggers a cascade of intracellular events, leading to the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose uptake into cells. PTP1B acts as a crucial negative regulator in this pathway by dephosphorylating the activated insulin receptor and its downstream substrate, insulin receptor substrate 1 (IRS-1). This dephosphorylation attenuates the insulin signal, leading to decreased glucose uptake. In states of insulin resistance, the expression and activity of PTP1B are often elevated, contributing to the pathophysiology of the disease. Therefore, inhibiting PTP1B is a rational approach to enhance insulin sensitivity and improve glucose metabolism.

This compound: A Potent Inhibitor of PTP1B

This compound is a derivative of the compound ZINC02765569 and has been identified as a potent inhibitor of PTP1B.[1] By inhibiting PTP1B, this compound effectively enhances the insulin signaling cascade, leading to a significant increase in cellular glucose uptake.

Quantitative Data on the Efficacy of this compound

The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound.

ParameterCell LineValueReference
In vitro PTP1B Inhibition-66.4%[1]
Increase in Glucose UptakeL6 Myotubes39.6%[1]

Mechanism of Action: Enhancing the Insulin Signaling Pathway

This compound enhances cellular glucose uptake by directly inhibiting the enzymatic activity of PTP1B. This inhibition prevents the dephosphorylation of the insulin receptor and IRS proteins, leading to a sustained and amplified downstream signal.

Insulin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS GLUT4_vesicle GLUT4 Vesicle GLUT4_transporter GLUT4 Transporter GLUT4_vesicle->GLUT4_transporter fuses with membrane PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation Glucose Glucose Glucose->GLUT4_transporter enters cell

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

The key steps in the enhanced signaling pathway are:

  • Insulin Binding: Insulin binds to the extracellular domain of the insulin receptor.

  • Receptor Autophosphorylation: This binding event activates the receptor's intrinsic tyrosine kinase activity, leading to its autophosphorylation.

  • IRS Phosphorylation: The activated insulin receptor then phosphorylates insulin receptor substrate (IRS) proteins.

  • PI3K/Akt Pathway Activation: Phosphorylated IRS acts as a docking site for and activates phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B).

  • GLUT4 Translocation: Activated Akt promotes the translocation of GLUT4-containing vesicles from the cytoplasm to the plasma membrane.

  • Glucose Uptake: The fusion of these vesicles with the plasma membrane inserts GLUT4 transporters, which then facilitate the uptake of glucose from the bloodstream into the cell.

  • Role of this compound: this compound inhibits PTP1B, preventing the premature dephosphorylation of the insulin receptor and IRS. This leads to a more robust and sustained activation of the downstream signaling cascade, resulting in increased GLUT4 translocation and consequently, enhanced cellular glucose uptake.

Experimental Protocols

While the specific, detailed protocol for the experiment yielding the 39.6% increase in glucose uptake with this compound is not publicly available, a standard and widely accepted methodology for assessing glucose uptake in L6 myotubes is described below. This protocol provides a framework for how such an experiment would be conducted.

Cell Culture and Differentiation of L6 Myoblasts
  • Cell Culture: L6 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM containing 2% horse serum when the myoblasts reach approximately 80-90% confluency. The cells are then allowed to differentiate for 5-7 days, with the differentiation medium being changed every 48 hours.

Glucose Uptake Assay (using 2-deoxy-D-[³H]glucose)

This assay measures the uptake of a radiolabeled glucose analog, 2-deoxy-D-glucose (2-DG), which is taken up by glucose transporters but not metabolized, allowing for its intracellular accumulation to be quantified.

Glucose_Uptake_Assay_Workflow A Differentiated L6 Myotubes B Serum Starvation (e.g., 2-4 hours in serum-free DMEM) A->B C Pre-incubation with this compound (or vehicle control) B->C D Insulin Stimulation (e.g., 100 nM for 20-30 min) C->D E Addition of 2-deoxy-D-[³H]glucose (e.g., 0.5 µCi/mL for 5-10 min) D->E F Wash with ice-cold PBS to stop uptake E->F G Cell Lysis (e.g., with 0.1 M NaOH) F->G H Scintillation Counting G->H I Data Analysis (Normalize to protein concentration) H->I

References

Unveiling the Molecular Targets of Ptp1B-IN-22: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological targets of Ptp1B-IN-22, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in multiple signaling pathways, making it a significant therapeutic target for a range of diseases, including type 2 diabetes, obesity, and certain cancers. This document delves into the known molecular interactions of PTP1B, the quantitative data available for this compound and its precursor, and detailed experimental protocols for the characterization of such inhibitors.

PTP1B: A Central Regulator in Cellular Signaling

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role in attenuating signaling cascades initiated by various receptor tyrosine kinases. Its primary function is to dephosphorylate activated tyrosine kinase receptors and their downstream substrates, thereby terminating the signal. Due to its central role, identifying the specific substrates of PTP1B is critical to understanding its physiological and pathological functions.

Role in Insulin Signaling

PTP1B is a major negative regulator of the insulin signaling pathway. It directly dephosphorylates the activated insulin receptor (IR) and its primary substrate, Insulin Receptor Substrate 1 (IRS-1)[1][2][3]. This action reduces the downstream signaling cascade involving PI3K and Akt, ultimately leading to decreased glucose uptake by cells. Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.

Involvement in Leptin Signaling

PTP1B also modulates the leptin signaling pathway, which is essential for regulating appetite and energy expenditure. It achieves this by dephosphorylating Janus Kinase 2 (JAK2), a key component of the leptin receptor signaling complex[2][4]. This dephosphorylation event attenuates the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that mediates many of leptin's effects.

Function in B-Cell Receptor Signaling

Recent proteomic studies have identified a novel role for PTP1B in regulating B-cell antigen receptor (BCR) signaling. Substrate-trapping experiments combined with quantitative mass spectrometry have revealed several new potential substrates of PTP1B in B-cells, including Igα (CD79A), CD22, PLCγ1/2, CBL, BCAP, and APLP2[5]. This suggests that PTP1B may be involved in modulating B-cell activation and immune responses.

This compound: A Potent Inhibitor of PTP1B

This compound is a derivative of the identified PTP1B inhibitor ZINC02765569[6][7][8]. It has been shown to be a potent inhibitor of PTP1B and to enhance glucose uptake in muscle cells, highlighting its potential as a therapeutic agent for insulin resistance.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its precursor, ZINC02765569.

CompoundIn Vitro PTP1B Inhibition (%) @ 10 µMIncrease in Glucose Uptake (%) in L6 Myotubes
This compound (Compound 3j) 66.4[7][8]39.6[7][8]
ZINC02765569 (Precursor) 24.2[6][9]18.5 (at 50 µM)[9]

Note: IC50 and Ki values for this compound are not publicly available at this time. A full selectivity profile against other protein tyrosine phosphatases has not been reported.

Key Signaling Pathways Targeted by PTP1B Inhibition

The inhibition of PTP1B by molecules like this compound is expected to potentiate the signaling pathways that are negatively regulated by this phosphatase. The following diagrams illustrate these key pathways.

insulin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B

Insulin Signaling Pathway and PTP1B Inhibition.

leptin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression translocates and activates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

Leptin Signaling Pathway and PTP1B Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PTP1B inhibitors and identify their biological targets.

In Vitro PTP1B Enzyme Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on PTP1B enzymatic activity.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • Add a fixed amount of recombinant PTP1B to each well of the 96-well plate.

  • Add the diluted test compound to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a solution of pNPP to each well.

  • Monitor the absorbance at 405 nm over time using a microplate reader. The rate of p-nitrophenol production is proportional to PTP1B activity.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

enzyme_inhibition_workflow start Start prep_reagents Prepare Reagents: - PTP1B enzyme - pNPP substrate - Assay buffer - Test compound dilutions start->prep_reagents add_enzyme Add PTP1B to 96-well plate prep_reagents->add_enzyme add_inhibitor Add test compound and incubate add_enzyme->add_inhibitor add_substrate Add pNPP to initiate reaction add_inhibitor->add_substrate measure_absorbance Measure absorbance at 405 nm add_substrate->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 value calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for PTP1B Enzyme Inhibition Assay.
Western Blot Analysis of Signaling Pathways

This method is used to assess the effect of a PTP1B inhibitor on the phosphorylation status of key proteins in cellular signaling pathways.

Materials:

  • Cell line of interest (e.g., HepG2 for insulin signaling, HEK293-hIR for insulin receptor studies)

  • Cell culture reagents

  • Test compound (this compound)

  • Stimulating ligand (e.g., insulin, leptin)

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-IR, anti-IR, anti-p-Akt, anti-Akt, anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency.

  • Pre-treat cells with the test compound or vehicle for a specified time.

  • Stimulate the cells with the appropriate ligand (e.g., insulin) for a short period.

  • Wash the cells with ice-cold PBS and lyse them.

  • Quantify the protein concentration in the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative phosphorylation levels.

Substrate-Trapping Mass Spectrometry

This powerful technique is used to identify the direct substrates of a phosphatase. It utilizes a "substrate-trapping" mutant of the phosphatase that can bind to but not efficiently dephosphorylate its substrates, thus "trapping" them for identification by mass spectrometry.

Materials:

  • Expression vector containing a substrate-trapping mutant of PTP1B (e.g., PTP1B D181A)

  • Cell line for transfection

  • Transfection reagents

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Affinity purification resin (e.g., anti-FLAG beads for a FLAG-tagged mutant)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Transfect the cells with the substrate-trapping PTP1B mutant construct.

  • Lyse the cells and perform affinity purification to isolate the mutant PTP1B and its bound substrates.

  • Thoroughly wash the resin to remove non-specific binding proteins.

  • Elute the protein complexes from the resin.

  • Identify the co-purified proteins by mass spectrometry.

  • Compare the identified proteins with a control pulldown (e.g., using wild-type PTP1B or an empty vector) to identify specific substrates.

substrate_trapping_workflow start Start transfect_cells Transfect cells with substrate-trapping PTP1B mutant start->transfect_cells cell_lysis Lyse cells transfect_cells->cell_lysis affinity_purification Affinity purify mutant PTP1B and bound substrates cell_lysis->affinity_purification wash_beads Wash to remove non-specific binders affinity_purification->wash_beads elute_complexes Elute protein complexes wash_beads->elute_complexes mass_spec Identify proteins by mass spectrometry elute_complexes->mass_spec identify_substrates Identify specific substrates by comparing to control mass_spec->identify_substrates end End identify_substrates->end

References

Unveiling PTP1B-IN-22: A Technical Guide to Preliminary In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro evaluation of PTP1B-IN-22, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. This document summarizes the quantitative data from initial studies, details the experimental methodologies, and visualizes the pertinent biological and experimental frameworks.

Core Findings: Quantitative Analysis of this compound Efficacy

This compound, identified as a derivative of ZINC02765569 and referred to as compound 3j in its primary research, has demonstrated significant potential in foundational in vitro assays.[1] The compound exhibits potent inhibitory effects on the PTP1B enzyme and enhances glucose uptake in a relevant cell-based model.[1] A summary of these key quantitative findings is presented below.

Biological Activity Assay Type Cell Line/Enzyme Result Reference Compound Reference Result
PTP1B InhibitionEnzymatic AssayRecombinant Human PTP1B66.4% InhibitionSuramin20% Inhibition
Glucose UptakeCellular AssayL6 Myotubes39.6% Increase--

Table 1: Summary of in vitro biological activities of this compound (compound 3j) at a concentration of 10 µM.[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided to ensure reproducibility and further investigation.

PTP1B Enzymatic Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on PTP1B enzyme activity.

Materials:

  • Recombinant Human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA

  • This compound (Compound 3j)

  • Suramin (as a positive control)

  • 1 M NaOH (for reaction termination)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO) at the desired concentration (e.g., 10 µM).

  • In a 96-well plate, add the PTP1B enzyme to the reaction buffer.

  • Add the test compound (this compound) or the positive control (Suramin) to the respective wells and incubate.

  • Initiate the enzymatic reaction by adding 2 mM pNPP to each well.

  • Incubate the mixture at 37°C for 30 minutes.[1]

  • Terminate the reaction by adding 1 M NaOH.[1]

  • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.[1]

  • The percentage of inhibition is calculated by comparing the absorbance of the wells containing the inhibitor to the control wells (enzyme and substrate without inhibitor).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PTP1B Recombinant PTP1B Mix Mix PTP1B, Buffer, and Compound PTP1B->Mix pNPP pNPP Substrate Add_pNPP Add pNPP to start reaction pNPP->Add_pNPP Compound This compound Compound->Mix Buffer Assay Buffer Buffer->Mix Incubate1 Pre-incubation Mix->Incubate1 Incubate1->Add_pNPP Incubate2 Incubate at 37°C Add_pNPP->Incubate2 Stop Stop reaction with NaOH Incubate2->Stop Read Read Absorbance at 405 nm Stop->Read Calculate Calculate % Inhibition Read->Calculate

PTP1B Enzymatic Assay Workflow

Cellular Glucose Uptake Assay

This assay determines the effect of this compound on glucose uptake in a skeletal muscle cell line, which is a key target tissue for insulin action.

Materials:

  • L6 myotubes (differentiated skeletal muscle cells)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog

  • Insulin

  • This compound (Compound 3j)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Culture L6 myoblasts in DMEM with 10% FBS until they reach confluence.

  • Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

  • Serum-starve the differentiated L6 myotubes for 3-4 hours prior to the assay.

  • Treat the cells with this compound at the desired concentration (e.g., 10 µM) for a specified period.

  • Stimulate glucose uptake by adding a sub-maximal concentration of insulin.

  • Add 2-deoxy-D-[³H]glucose or a fluorescent glucose analog and incubate for a short period (e.g., 10 minutes).

  • Terminate glucose uptake by washing the cells with ice-cold PBS.

  • Lyse the cells using a suitable lysis buffer.

  • Measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.

  • The percentage increase in glucose uptake is calculated by comparing the treated cells to the untreated, insulin-stimulated control cells.

G cluster_cell_culture Cell Culture & Differentiation cluster_treatment Treatment & Stimulation cluster_uptake_analysis Glucose Uptake & Analysis Culture Culture L6 Myoblasts Differentiate Differentiate to Myotubes Culture->Differentiate Starve Serum Starvation Differentiate->Starve Treat Treat with this compound Starve->Treat Stimulate Stimulate with Insulin Treat->Stimulate Add_Glucose Add Labeled Glucose Stimulate->Add_Glucose Wash Wash with ice-cold PBS Add_Glucose->Wash Lyse Cell Lysis Wash->Lyse Measure Measure Radioactivity/ Fluorescence Lyse->Measure Calculate Calculate % Increase Measure->Calculate

Cellular Glucose Uptake Assay Workflow

Signaling Pathway Context

PTP1B is a critical negative regulator of the insulin signaling cascade. By inhibiting PTP1B, this compound is expected to enhance and prolong the insulin signal, leading to increased glucose uptake and utilization.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation pIRS Phosphorylated IRS pIR->pIRS Phosphorylates IRS IRS Proteins PI3K PI3K pIRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose_uptake Glucose Uptake GLUT4_membrane->Glucose_uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B_IN_22 This compound PTP1B_IN_22->PTP1B Inhibits

Insulin Signaling Pathway and PTP1B Inhibition

References

Ptp1B-IN-22: A Novel Research Tool for Modulating the PTP1B Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ptp1B-IN-22, a potent and novel inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This compound, a derivative of the lead compound ZINC02765569, demonstrates significant potential as a research tool for investigating the physiological and pathological roles of PTP1B in metabolic diseases and oncology. This document details the compound's mechanism of action, presents its key quantitative data, and provides detailed experimental protocols for its in vitro evaluation.

Introduction to PTP1B and the Rationale for Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, contributing to insulin resistance, a hallmark of type 2 diabetes and obesity. Similarly, PTP1B negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key mediator of the leptin receptor. This has implicated PTP1B as a promising therapeutic target for metabolic disorders. Furthermore, emerging evidence suggests a role for PTP1B in cancer progression, making it a target of interest in oncology research.

The development of potent and selective PTP1B inhibitors is therefore of significant interest for both basic research and drug discovery. These inhibitors serve as valuable chemical probes to elucidate the intricate roles of PTP1B in cellular processes and to validate its potential as a therapeutic target.

This compound: A Novel and Potent PTP1B Inhibitor

This compound (also referred to as compound 3j) is a novel derivative of ZINC02765569, a lead compound identified through virtual high-throughput screening. This compound was developed as part of a lead optimization study aimed at improving the potency and drug-like properties of the parent compound. Its novelty lies in the structural modifications that result in enhanced inhibitory activity against PTP1B and increased cellular efficacy, as demonstrated by its ability to promote glucose uptake in skeletal muscle cells.

Mechanism of Action

This compound acts as a direct inhibitor of the PTP1B enzyme. By binding to the active site of PTP1B, it prevents the dephosphorylation of its target substrates, such as the insulin receptor and JAK2. This inhibition leads to the potentiation of insulin and leptin signaling pathways, respectively. The enhanced signaling can result in increased glucose uptake and improved metabolic control, as observed in in vitro models.

Quantitative Data and Efficacy

The following tables summarize the key in vitro efficacy data for this compound and its parent compound, ZINC02765569. This data highlights the improved activity of this compound as a result of the lead optimization efforts.

Table 1: In Vitro PTP1B Inhibition

CompoundPTP1B Inhibition (%)
ZINC02765569Data not available
This compound (Compound 3j)66.4

Table 2: In Vitro Glucose Uptake in L6 Myotubes

CompoundIncrease in Glucose Uptake (%)
ZINC02765569Data not available
This compound (Compound 3j)39.6

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

In Vitro PTP1B Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add a defined amount of the PTP1B enzyme to each well.

  • Add varying concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (a known PTP1B inhibitor).

  • Pre-incubate the enzyme and the compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a solution of pNPP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

In Vitro Glucose Uptake Assay in L6 Myotubes

This cell-based assay measures the effect of a compound on glucose uptake in a skeletal muscle cell line.

Materials:

  • L6 rat skeletal muscle myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose (radiolabeled glucose analog)

  • Test compound (this compound)

  • Insulin (positive control)

  • Scintillation counter and scintillation fluid

Procedure:

  • Culture L6 myoblasts and differentiate them into myotubes.

  • Seed the differentiated myotubes into multi-well plates.

  • Wash the cells with KRH buffer and then incubate them in a glucose-free medium.

  • Treat the cells with varying concentrations of the test compound or insulin for a specified period.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 10 minutes).

  • Stop the uptake by washing the cells with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Quantify the amount of glucose uptake and express it as a percentage increase relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by PTP1B and the experimental workflows for its characterization.

PTP1B_Insulin_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR autophosphorylates IRS IRS Proteins pIR->IRS phosphorylates pIRS Phosphorylated IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

Caption: PTP1B's negative regulation of the insulin signaling pathway.

PTP1B_Leptin_Signaling_Pathway Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates pJAK2 Phosphorylated JAK2 (Active) JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 phosphorylates pSTAT3 Phosphorylated STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Satiety) pSTAT3->Gene_Expression PTP1B PTP1B PTP1B->pJAK2 dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

Caption: PTP1B's role in attenuating the leptin signaling pathway.

PTP1B_Inhibition_Assay_Workflow Start Start: PTP1B Inhibition Assay Prepare_Reagents Prepare Reagents: PTP1B, pNPP, Buffer, this compound Start->Prepare_Reagents Add_Enzyme_Compound Add PTP1B and this compound to 96-well plate Prepare_Reagents->Add_Enzyme_Compound Pre_incubation Pre-incubate (e.g., 15 min at 37°C) Add_Enzyme_Compound->Pre_incubation Add_Substrate Add pNPP to initiate reaction Pre_incubation->Add_Substrate Incubation Incubate (e.g., 30 min at 37°C) Add_Substrate->Incubation Stop_Reaction Add Stop Solution (e.g., NaOH) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Analyze_Data Calculate % Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro PTP1B inhibition assay.

Glucose_Uptake_Assay_Workflow Start Start: Glucose Uptake Assay Culture_Cells Culture and Differentiate L6 Myotubes Start->Culture_Cells Starve_Cells Glucose Starve Cells Culture_Cells->Starve_Cells Treat_Cells Treat with this compound or Insulin Starve_Cells->Treat_Cells Add_Radiolabeled_Glucose Add 2-deoxy-D-[³H]glucose Treat_Cells->Add_Radiolabeled_Glucose Incubate_Uptake Incubate for Glucose Uptake Add_Radiolabeled_Glucose->Incubate_Uptake Wash_Cells Wash with Ice-Cold Buffer to Stop Uptake Incubate_Uptake->Wash_Cells Lyse_Cells Lyse Cells Wash_Cells->Lyse_Cells Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Lyse_Cells->Measure_Radioactivity Analyze_Data Calculate % Increase in Glucose Uptake Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the cell-based glucose uptake assay.

Conclusion

This compound represents a significant advancement in the development of research tools for studying PTP1B. Its enhanced in vitro potency in both enzymatic and cell-based assays, compared to its parent compound, makes it a valuable probe for elucidating the roles of PTP1B in health and disease. This technical guide provides the foundational information and methodologies for researchers to effectively utilize this compound in their studies, paving the way for new discoveries in the fields of metabolic disease and oncology. Further characterization, including selectivity profiling against other phosphatases and in vivo efficacy studies, will be crucial in further establishing the utility of this promising research tool.

Methodological & Application

Application Note: PTP1B-IN-22 Cellular Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in key metabolic signaling pathways.[1][2][3] Localized to the endoplasmic reticulum, PTP1B dephosphorylates the activated insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1).[1][4][5] This action attenuates insulin signaling, making PTP1B a key player in the development of insulin resistance, a hallmark of type 2 diabetes and obesity.[1][3][5] PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2).[4][6][7] Given its pivotal role in metabolic regulation, the inhibition of PTP1B has emerged as a promising therapeutic strategy for these conditions.[2][3] PTP1B-IN-22 is a potent inhibitor of PTP1B, demonstrating potential for enhancing insulin sensitivity and glucose uptake in skeletal muscle cells. This document provides a detailed protocol for a cellular assay to evaluate the effect of this compound on glucose uptake in L6 myotubes.

PTP1B Signaling Pathway

The diagram below illustrates the central role of PTP1B as a negative regulator in the insulin signaling cascade. PTP1B acts by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS), thereby dampening the downstream signals that lead to the translocation of GLUT4 transporters to the cell membrane and subsequent glucose uptake. Inhibition of PTP1B is expected to enhance and prolong insulin-mediated signaling.

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS-1 IR->IRS GLUT4_mem GLUT4 PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_IN_22 This compound PTP1B_IN_22->PTP1B inhibits GLUT4_vesicle->GLUT4_mem Glucose Glucose Glucose->GLUT4_mem uptake

Caption: PTP1B's role in negative regulation of insulin signaling.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound. This data highlights its potency as a PTP1B inhibitor and its functional effect on glucose metabolism in a relevant cell model.

ParameterCell Line/SystemResultReference
PTP1B Inhibition In vitro enzyme assay66.4%[8]
Glucose Uptake L6 myotubes39.6% increase[8]

Experimental Protocol: Glucose Uptake Assay in L6 Myotubes

This protocol details the methodology to assess the effect of this compound on glucose uptake in differentiated L6 skeletal muscle cells. The assay utilizes the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxyglucose (2-NBDG).

Materials and Reagents
  • Rat L6 myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum

  • Penicillin-Streptomycin solution

  • Bovine Serum Albumin (BSA)

  • Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, 1.3 mM MgSO₄)

  • This compound

  • Insulin (positive control)

  • 2-NBDG

  • Phosphate-Buffered Saline (PBS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Experimental Workflow

References

Application Notes and Protocols for PTP1B-IN-22 in Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in various signaling pathways, including the insulin and leptin signaling cascades.[1][2][3][4] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates insulin signaling, making it a key therapeutic target for type 2 diabetes and obesity.[3][4][5] Furthermore, emerging evidence suggests a complex role for PTP1B in cancer, where it can function as both a tumor promoter and suppressor depending on the cellular context.[6][7]

PTP1B-IN-22, also identified as ZINC02765569, is a potent and cell-permeable inhibitor of PTP1B.[1][8][9] It has been demonstrated to enhance glucose uptake in skeletal muscle cells, highlighting its potential as a valuable tool for studying insulin signaling and as a lead compound for the development of therapeutics for metabolic diseases.[1][9] These application notes provide detailed protocols for the use of this compound in cultured cells to investigate its effects on cellular signaling and function.

Data Presentation

In Vitro and Cellular Activity of this compound
ParameterValueCell Line/SystemSource
PTP1B Enzyme Inhibition 66.4%In vitro enzyme assay[9]
PTP1B Enzyme Inhibition Modest inhibitionIn vitro enzyme assay (at 10 µM)[8]
PTP1B Enzyme Inhibition Promising inhibitionIn vitro enzyme assay (at 10 µM)[1]
Cellular Glucose Uptake 39.6% increaseL6 myotubes[9]
Cell Permeability GoodNot specified[8]

Note: The specific concentration of this compound used to achieve 66.4% enzyme inhibition and a 39.6% increase in glucose uptake was not specified in the source material. A concentration of 10 µM has been shown to yield promising enzyme inhibition.[1]

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Cell culture medium appropriate for your cell line

Protocol:

  • Stock Solution Preparation (e.g., 10 mM):

    • Aseptically weigh out the required amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (Molecular Weight: 345.37 g/mol ), add 289.5 µL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage:

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

    • Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.

Western Blot Analysis of Insulin Signaling Pathway Activation

This protocol describes how to assess the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway, such as Akt.

Materials:

  • Cultured cells (e.g., HepG2, L6 myotubes, C2C12 myotubes)

  • This compound working solution

  • Insulin solution (e.g., 100 nM)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-IR, anti-total-IR, anti-PTP1B)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

    • Pre-treat the cells with the desired concentration of this compound (e.g., 1-50 µM) or vehicle control for a specified duration (a time-course experiment, e.g., 1, 4, 12, 24 hours, is recommended to determine the optimal pre-treatment time).

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Glucose Uptake Assay

This protocol measures the effect of this compound on glucose uptake in cultured cells, such as L6 myotubes.

Materials:

  • Differentiated L6 myotubes in multi-well plates

  • This compound working solution

  • Insulin solution (e.g., 100 nM)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Lysis buffer (e.g., 0.05 N NaOH)

  • Scintillation cocktail and counter (for radiolabeled glucose) or fluorescence plate reader (for fluorescent glucose)

Protocol:

  • Cell Preparation and Treatment:

    • Differentiate L6 myoblasts into myotubes.

    • Serum-starve the myotubes for 2-4 hours in a serum-free medium.

    • Wash the cells with KRH buffer.

    • Pre-treat the cells with this compound (e.g., 1-50 µM) or vehicle control in KRH buffer for a predetermined time (e.g., 30-60 minutes).

    • Add insulin (e.g., 100 nM) to the designated wells and incubate for 15-30 minutes.

  • Glucose Uptake Measurement:

    • Add 2-deoxy-D-[³H]glucose or 2-NBDG to each well and incubate for 5-10 minutes.

    • Stop the uptake by washing the cells multiple times with ice-cold KRH buffer or PBS.

  • Cell Lysis and Quantification:

    • Lyse the cells with lysis buffer.

    • For radiolabeled glucose, transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

    • For fluorescent glucose, measure the fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the glucose uptake values to the protein concentration in each well.

    • Express the results as a fold change relative to the vehicle-treated control.

Visualizations

PTP1B_Insulin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K pY Akt Akt PI3K->Akt GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle GLUT4_translocation GLUT4 Translocation (Glucose Uptake) GLUT4_vesicle->GLUT4_translocation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B_IN_22 This compound PTP1B_IN_22->PTP1B

Caption: this compound enhances insulin signaling by inhibiting PTP1B.

Experimental_Workflow_Western_Blot start Seed Cells serum_starve Serum Starve (4-6h) start->serum_starve pretreat Pre-treat with this compound or Vehicle serum_starve->pretreat stimulate Stimulate with Insulin (5-15 min) pretreat->stimulate lyse Lyse Cells stimulate->lyse quantify Quantify Protein lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer blot Immunoblot with Phospho-Specific Antibodies transfer->blot analyze Analyze Results blot->analyze

Caption: Workflow for Western blot analysis of insulin signaling.

Experimental_Workflow_Glucose_Uptake start Differentiate L6 Myotubes serum_starve Serum Starve (2-4h) start->serum_starve pretreat Pre-treat with this compound or Vehicle serum_starve->pretreat stimulate Stimulate with Insulin (15-30 min) pretreat->stimulate add_glucose Add Labeled Glucose (5-10 min) stimulate->add_glucose wash Wash Cells add_glucose->wash lyse Lyse Cells wash->lyse measure Measure Glucose Uptake lyse->measure analyze Analyze Results measure->analyze

Caption: Workflow for cellular glucose uptake assay.

References

Application Notes and Protocols for Western Blot Analysis of Ptp1B-IN-22 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing Western blot analysis on cells treated with Ptp1B-IN-22, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This document outlines the experimental workflow, from cell culture and treatment to data analysis, and includes a summary of expected quantitative results and a diagram of the relevant signaling pathway.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in various signaling pathways, most notably the insulin and Epidermal Growth Factor (EGF) signaling cascades. By dephosphorylating key proteins such as the insulin receptor (IR), insulin receptor substrate 1 (IRS-1), and the EGF receptor (EGFR), PTP1B attenuates downstream signaling. Inhibition of PTP1B is a promising therapeutic strategy for type 2 diabetes, obesity, and certain cancers. This compound is a small molecule inhibitor designed to target PTP1B, and this protocol provides a robust method for assessing its effects on cellular signaling.

Experimental Principles

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the insulin and EGFR signaling pathways. By inhibiting PTP1B, it is expected that the phosphorylation of its substrates will increase. This can be visualized and quantified by probing with antibodies specific to the phosphorylated forms of these proteins.

Key Experimental Targets

The following table summarizes the primary and secondary targets for Western blot analysis following this compound treatment.

Target ProteinExpected Change with this compoundRationale
Phospho-Insulin Receptor (p-IR) IncreasePTP1B directly dephosphorylates the activated insulin receptor.
Phospho-IRS-1 (p-IRS-1) IncreaseIRS-1 is a key substrate of the insulin receptor and is dephosphorylated by PTP1B.[1][2]
Phospho-Akt (p-Akt) IncreaseAkt is a downstream effector of the insulin signaling pathway, its activation is dependent on IR and IRS-1 phosphorylation.[1]
Phospho-EGFR (p-EGFR) IncreasePTP1B is known to dephosphorylate and inactivate the EGFR.
Total PTP1B No changeTo confirm that the treatment does not alter the total expression level of the PTP1B protein.
Phospho-PTP1B (Ser50/Ser352/Ser378) Potential changeTo investigate feedback mechanisms or off-target effects of the inhibitor on PTP1B phosphorylation.[3][4]
Loading Control (e.g., GAPDH, β-actin) No changeTo ensure equal protein loading across all lanes for accurate quantification.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the Western blot analysis of this compound treated cells.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_data_analysis Data Analysis cell_seeding Seed Cells cell_adherence Allow Adherence cell_seeding->cell_adherence inhibitor_treatment Treat with this compound cell_adherence->inhibitor_treatment agonist_stimulation Stimulate with Insulin/EGF inhibitor_treatment->agonist_stimulation cell_lysis Cell Lysis agonist_stimulation->cell_lysis protein_quantification Protein Quantification cell_lysis->protein_quantification sample_denaturation Sample Denaturation protein_quantification->sample_denaturation sds_page SDS-PAGE sample_denaturation->sds_page protein_transfer Protein Transfer sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection secondary_ab->detection band_quantification Band Quantification detection->band_quantification normalization Normalization to Loading Control band_quantification->normalization graphing Data Graphing & Statistics normalization->graphing

Figure 1. Experimental workflow for Western blot analysis.

Detailed Protocol

Materials and Reagents

  • Cell Line: A suitable cell line expressing PTP1B and the receptors of interest (e.g., HepG2 for insulin signaling, A431 for EGFR signaling).

  • Cell Culture Medium: As recommended for the chosen cell line.

  • This compound: Prepare a stock solution in DMSO. The final DMSO concentration in the cell culture medium should not exceed 0.1%.

  • Agonist: Insulin or EGF.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels

  • Transfer Buffer

  • PVDF or Nitrocellulose Membranes

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibodies: See table below for recommendations.

  • Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate

  • Imaging System

Recommended Primary Antibodies

AntibodyHostRecommended DilutionSupplier (Example)
Phospho-Insulin Receptor β (Tyr1150/1151)Rabbit1:1000Cell Signaling Technology
Insulin Receptor βRabbit1:1000Cell Signaling Technology
Phospho-IRS-1 (Ser307)Rabbit1:1000Cell Signaling Technology
IRS-1Rabbit1:1000Cell Signaling Technology
Phospho-Akt (Ser473)Rabbit1:2000Cell Signaling Technology
AktRabbit1:1000Cell Signaling Technology
Phospho-EGFR (Tyr1068)Rabbit1:1000Cell Signaling Technology
EGFRRabbit1:1000Cell Signaling Technology
PTP1BRabbit1:1000Cell Signaling Technology[5]
Phospho-PTP1B (Ser50)Rabbit1:500 - 1:1000Abcam
Phospho-PTP1B (Ser352)Rabbit1:500 - 1:1000MedChemExpress[4]
Phospho-PTP1B (Ser378)Rabbit1:10000Abcam
GAPDHMouse1:5000Santa Cruz Biotechnology
β-actinMouse1:5000Abcam

Procedure

  • Cell Culture and Treatment:

    • Seed cells in appropriate culture dishes and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-treat the cells with this compound at a starting concentration of 10 µM for 1-2 hours. It is highly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals. A similar inhibitor, PTP1B-IN-2, has shown cellular activity in the 5-30 µM range.[6]

    • Stimulate the cells with the appropriate agonist (e.g., 100 nM insulin for 15 minutes or 50 ng/mL EGF for 10 minutes). Include untreated and vehicle-treated (DMSO) controls.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and scrape to collect the lysate.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Sample Preparation for SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each sample to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody at a 1:2000 to 1:5000 dilution in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the target protein to the intensity of the loading control for each lane.

PTP1B Signaling Pathway

The following diagram illustrates the central role of PTP1B in negatively regulating the insulin and EGFR signaling pathways. Inhibition by this compound is expected to block these dephosphorylation events, leading to enhanced downstream signaling.

ptp1b_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor IRS1 IRS-1 IR->IRS1 pY EGFR EGF Receptor Grb2_Sos Grb2/Sos EGFR->Grb2_Sos pY PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt Metabolism Metabolic Regulation (e.g., Glucose Uptake) Akt->Metabolism Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->EGFR dephosphorylates PTP1B->IRS1 dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

Figure 2. PTP1B signaling and the effect of this compound.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner. The following table provides a template for summarizing the results. Data should be presented as the mean ± standard deviation from at least three independent experiments. Statistical significance can be determined using an appropriate test, such as a t-test or ANOVA.

Quantitative Western Blot Analysis of this compound Treated Cells

Treatment GroupNormalized p-IR IntensityNormalized p-IRS-1 IntensityNormalized p-Akt IntensityNormalized p-EGFR Intensity
Control (Untreated) 1.001.001.001.00
Vehicle (DMSO) Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (10 µM) Mean ± SDMean ± SDMean ± SDMean ± SD
Agonist (Insulin/EGF) Mean ± SDMean ± SDMean ± SDMean ± SD
This compound + Agonist Mean ± SDMean ± SDMean ± SDMean ± SD

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inactive antibodyUse a fresh aliquot of antibody or a new antibody.
Inefficient protein transferOptimize transfer time and voltage. Check membrane type.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Antibody concentration too highDecrease the concentration of the primary or secondary antibody.
Insufficient washingIncrease the number and duration of washes.
Non-specific bands Antibody cross-reactivityUse a more specific antibody. Optimize antibody dilution.
Protein degradationUse fresh protease and phosphatase inhibitors in the lysis buffer.
Inconsistent loading control Uneven protein loadingCarefully perform protein quantification and loading.
Loading control expression is affected by treatmentChoose a different loading control that is stably expressed under your experimental conditions.

These application notes provide a comprehensive guide for utilizing Western blotting to investigate the cellular effects of the PTP1B inhibitor, this compound. By following this protocol, researchers can obtain reliable and quantifiable data on the modulation of key signaling pathways.

References

Application Notes and Protocols for Ptp1B-IN-22 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in key signaling pathways, including the insulin and leptin pathways. Its role in downregulating these pathways has made it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology. Ptp1B-IN-22 is a potent inhibitor of PTP1B, demonstrating significant in vitro inhibition of the enzyme and enhancement of glucose uptake in skeletal muscle cells. These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel PTP1B inhibitors. This document provides detailed application notes and protocols for the use of this compound in HTS applications.

PTP1B Signaling Pathways

PTP1B exerts its influence by dephosphorylating key proteins in multiple signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments using PTP1B inhibitors.

  • Insulin Signaling: PTP1B dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling cascade that leads to glucose uptake and glycogen synthesis. Inhibition of PTP1B is expected to enhance insulin sensitivity.

  • Leptin Signaling: PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key component of the leptin receptor signaling complex. This pathway is essential for regulating appetite and energy expenditure.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling Pathway cluster_leptin Leptin Signaling Pathway Insulin Insulin IR IR Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K_Akt PI3K_Akt IRS->PI3K_Akt activates GLUT4 GLUT4 PI3K_Akt->GLUT4 translocation Glucose_Uptake Glucose_Uptake GLUT4->Glucose_Uptake enables PTP1B_Insulin PTP1B PTP1B_Insulin->IR dephosphorylates PTP1B_Insulin->IRS dephosphorylates Leptin Leptin Leptin_R Leptin_R Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Transcription Gene_Transcription STAT3->Gene_Transcription promotes PTP1B_Leptin PTP1B PTP1B_Leptin->JAK2 dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B_Insulin inhibits Ptp1B_IN_22->PTP1B_Leptin inhibits

Caption: PTP1B's role in insulin and leptin signaling.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound. This data is essential for designing experiments and interpreting results from HTS assays.

ParameterValueCell Line/SystemNotes
PTP1B Inhibition 66.4%In vitro enzymatic assayConcentration of this compound not specified.[1]
Glucose Uptake 39.6% increaseL6 myotubesConcentration of this compound not specified.[1]
IC50 Not Publicly Available-The half-maximal inhibitory concentration (IC50) is a critical parameter for dose-response studies. While direct data for this compound is unavailable, related potent inhibitors show IC50 values in the nanomolar to low micromolar range.
Selectivity Not Publicly Available-Selectivity against other protein tyrosine phosphatases, such as the highly homologous T-cell protein tyrosine phosphatase (TCPTP) and SHP2, is a crucial factor in developing specific therapeutics. This data is not currently available for this compound.

High-Throughput Screening Experimental Protocols

This compound can be utilized as a reference compound in HTS campaigns to identify novel PTP1B inhibitors. Below are detailed protocols for both biochemical and cell-based assays.

Biochemical HTS Assay for PTP1B Inhibition

This protocol describes a fluorescence-based assay suitable for high-throughput screening to identify inhibitors of PTP1B. The assay measures the dephosphorylation of a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), by recombinant human PTP1B.

Experimental Workflow:

HTS_Biochemical_Workflow A Compound Plating (Test compounds, this compound, DMSO) B Add PTP1B Enzyme Solution A->B C Pre-incubation (e.g., 15 min at RT) B->C D Add DiFMUP Substrate Solution C->D E Kinetic Read (Fluorescence, Ex/Em = 358/450 nm) D->E F Data Analysis (% Inhibition, IC50 determination) E->F

Caption: Workflow for a biochemical HTS assay.

Materials:

  • Recombinant Human PTP1B

  • This compound (as a positive control)

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 50 mM NaCl, 1 mM DTT, 1 mM EDTA

  • DMSO

  • 384-well black, flat-bottom plates

  • Plate reader with fluorescence detection capabilities

Protocol:

  • Compound Plating:

    • Prepare a stock solution of this compound in DMSO.

    • Using an acoustic liquid handler or a pintool, transfer test compounds and this compound (e.g., at a final concentration of 10 µM) to the 384-well assay plates.

    • Include wells with DMSO only as a negative control (0% inhibition) and wells with a known potent inhibitor or without enzyme as a positive control (100% inhibition).

  • Enzyme Preparation:

    • Dilute recombinant human PTP1B in cold Assay Buffer to the desired final concentration (e.g., 0.5 nM). The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

  • Enzyme Addition:

    • Add the diluted PTP1B enzyme solution to all wells of the assay plate except for the "no enzyme" control wells.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Preparation:

    • Prepare a working solution of DiFMUP in Assay Buffer. The final concentration should be at or near the Km value for PTP1B.

  • Reaction Initiation:

    • Add the DiFMUP solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity kinetically (e.g., every minute for 15-30 minutes) at an excitation wavelength of ~358 nm and an emission wavelength of ~450 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Determine the percent inhibition for each test compound relative to the DMSO and positive controls.

    • For active compounds, perform dose-response experiments to determine the IC50 value.

Cell-Based HTS Assay for Glucose Uptake

This protocol describes a cell-based assay to measure glucose uptake in L6 myotubes using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose). This assay can be used to screen for compounds that enhance insulin-stimulated glucose uptake.

Experimental Workflow:

HTS_Cellular_Workflow A Seed and Differentiate L6 Myoblasts to Myotubes B Serum Starve Cells A->B C Treat with Compounds (Test compounds, this compound) B->C D Stimulate with Insulin C->D E Add 2-NBDG D->E F Incubate and Wash E->F G Measure Fluorescence (Flow Cytometry or Plate Reader) F->G H Data Analysis (% Increase in Glucose Uptake) G->H

Caption: Workflow for a cell-based glucose uptake assay.

Materials:

  • L6 rat skeletal muscle myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • This compound

  • Insulin

  • 2-NBDG

  • Krebs-Ringer-HEPES (KRH) buffer

  • 96-well black, clear-bottom plates

  • Fluorescence microscope, plate reader, or flow cytometer

Protocol:

  • Cell Culture and Differentiation:

    • Seed L6 myoblasts in 96-well plates and grow to confluence.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium. This process typically takes 5-7 days.

  • Serum Starvation:

    • Before the assay, serum-starve the differentiated L6 myotubes for 3-4 hours in serum-free medium.

  • Compound Treatment:

    • Treat the cells with test compounds or this compound at the desired concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Insulin Stimulation:

    • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes at 37°C. Include a non-insulin stimulated control.

  • Glucose Uptake:

    • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30-60 minutes at 37°C.

  • Termination and Washing:

    • Stop the glucose uptake by washing the cells three times with ice-cold KRH buffer.

  • Fluorescence Measurement:

    • Measure the fluorescence of the incorporated 2-NBDG using a fluorescence plate reader (Ex/Em = ~485/535 nm), fluorescence microscope, or by flow cytometry after cell detachment.

  • Data Analysis:

    • Quantify the fluorescence intensity for each well.

    • Calculate the percentage increase in glucose uptake for each compound relative to the insulin-stimulated vehicle control.

Conclusion

This compound serves as a valuable tool for researchers engaged in the discovery of novel PTP1B inhibitors. Its demonstrated in vitro inhibitory activity and its ability to promote glucose uptake in a relevant cell model make it an excellent positive control for both biochemical and cell-based high-throughput screening assays. The protocols provided herein offer a robust framework for the implementation of such screens. Further characterization of this compound, particularly its IC50 value and selectivity profile, would further enhance its utility as a reference compound in drug discovery programs targeting PTP1B.

References

Ptp1B-IN-22: A Chemical Probe for Interrogating PTP1B Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in multiple signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, PTP1B attenuates insulin signaling. This function has implicated PTP1B as a promising therapeutic target for type 2 diabetes, obesity, and certain cancers. Ptp1B-IN-22 is a potent, cell-permeable small molecule inhibitor of PTP1B, making it a valuable chemical probe for elucidating the physiological and pathological roles of PTP1B. These application notes provide detailed protocols for utilizing this compound to investigate PTP1B function in various experimental settings.

Data Presentation

CompoundTargetAssay TypeResultReference
This compound PTP1BIn vitro Inhibition66.4% inhibition[1]
This compound Glucose UptakeCell-based (L6 myotubes)39.6% increase[1]
PTP1B-IN-2PTP1BIC5050 nM[2]
PTP1B-IN-2TCPTPSelectivity>15-fold vs PTP1B[2]
PTP1B-IN-2SHP-2Selectivity>40-fold vs PTP1B[2]
PTP1B-IN-2LARSelectivity>40-fold vs PTP1B[2]

Signaling Pathways and Experimental Workflows

To visualize the role of PTP1B in signaling and the experimental approaches to study its inhibition by this compound, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS (pY) IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt (pT308/pS473) PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose Glucose Uptake GLUT4->Glucose PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

PTP1B's role in negative regulation of the insulin signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_data Data Analysis Enzyme_Assay PTP1B Enzymatic Assay (pNPP Substrate) Determine_IC50 Determine IC50 of this compound Enzyme_Assay->Determine_IC50 Analyze_Potency Analyze Potency & Efficacy Determine_IC50->Analyze_Potency Cell_Culture Culture L6 Myotubes Treatment Treat with this compound Cell_Culture->Treatment Glucose_Uptake 2-NBDG Glucose Uptake Assay Treatment->Glucose_Uptake Western_Blot Western Blot for p-IR, p-Akt Treatment->Western_Blot Glucose_Uptake->Analyze_Potency Analyze_Signaling Analyze Impact on Insulin Signaling Western_Blot->Analyze_Signaling

Workflow for characterizing this compound's effects.

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the function of this compound.

PTP1B Enzymatic Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This protocol is for determining the in vitro inhibitory activity of this compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Stop Solution: 1 M NaOH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • In a 96-well plate, add 10 µL of the diluted this compound or vehicle (for control) to each well.

  • Add 70 µL of Assay Buffer containing the PTP1B enzyme to each well. The final enzyme concentration should be determined empirically for linear reaction kinetics.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPP solution (final concentration should be at or near the Km for PTP1B, typically in the low mM range).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Glucose Uptake Assay in L6 Myotubes

This protocol measures the effect of this compound on insulin-stimulated glucose uptake in a skeletal muscle cell line.

Materials:

  • L6 myoblasts and differentiation medium (e.g., DMEM with 2% horse serum)

  • This compound stock solution

  • Insulin solution (e.g., 10 µM stock)

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog like 2-NBDG

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail (for radiolabeled glucose) or a fluorescence plate reader

  • 24-well cell culture plates

Procedure:

  • Seed L6 myoblasts in 24-well plates and differentiate them into myotubes.

  • Serum-starve the differentiated myotubes for 3-4 hours in DMEM.

  • Wash the cells twice with KRH buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle in KRH buffer for 1 hour at 37°C.

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.

  • Add 2-deoxy-D-[³H]glucose or 2-NBDG and incubate for 10 minutes at 37°C.

  • Stop the glucose uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with lysis buffer.

  • If using 2-deoxy-D-[³H]glucose, transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter. If using 2-NBDG, measure the fluorescence using a plate reader (excitation/emission ~485/535 nm).

  • Normalize the glucose uptake to the total protein concentration in each well.

  • Express the results as a fold change over the basal (unstimulated, vehicle-treated) condition.

Western Blot Analysis of Insulin Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway.

Materials:

  • Differentiated L6 myotubes or other insulin-responsive cells

  • This compound stock solution

  • Insulin solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-IR, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat differentiated L6 myotubes with this compound or vehicle as described in the glucose uptake assay.

  • Stimulate with insulin for a short period (e.g., 10 minutes).

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

This compound serves as a valuable chemical probe for investigating the multifaceted roles of PTP1B in cellular signaling and disease. The protocols outlined in these application notes provide a framework for researchers to characterize the inhibitory effects of this compound and to explore its impact on PTP1B-mediated biological processes. The provided data and diagrams offer a comprehensive overview to guide experimental design and data interpretation in the study of PTP1B function.

References

Application Notes and Protocols for Measuring PTP1B-IN-22 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the techniques and experimental protocols for evaluating the in vitro efficacy of PTP1B-IN-22, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes, obesity, and related metabolic disorders.[1][2][3][4] Accurate in vitro assessment of inhibitors like this compound is crucial for drug development and understanding their mechanism of action.

Overview of this compound and In Vitro Efficacy Assays

This compound is a derivative of ZINC02765569 and has been identified as a potent inhibitor of PTP1B.[5] Its efficacy is primarily assessed through a combination of direct enzymatic assays and cell-based functional assays.

Key In Vitro Efficacy Assays:

  • Enzymatic Assays: These assays directly measure the inhibition of PTP1B catalytic activity. Common methods include colorimetric assays using substrates like p-nitrophenyl phosphate (pNPP) or phosphopeptides coupled with malachite green detection.

  • Cellular Assays: These assays evaluate the effect of the inhibitor on PTP1B function within a cellular context. Key cellular assays include:

    • Glucose Uptake Assays: Measuring the uptake of glucose in insulin-sensitive cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes) to assess the enhancement of insulin signaling.

    • Western Blotting for Protein Phosphorylation: Detecting changes in the phosphorylation status of PTP1B substrates, such as the insulin receptor (IR), to confirm the inhibitor's mechanism of action.

Data Presentation: In Vitro Efficacy of PTP1B Inhibitors

This table summarizes the reported in vitro efficacy data for this compound and provides a comparative reference with another known PTP1B inhibitor.

InhibitorAssay TypeCell Line / Enzyme SourceEfficacyReference
This compound Enzymatic InhibitionRecombinant Human PTP1B66.4% inhibition (concentration not specified)[5]
Glucose UptakeL6 myotubes39.6% increase (concentration not specified)[5]
PTP1B-IN-2Enzymatic Inhibition (IC50)Recombinant Human PTP1B50 nM[6]
Glucose UptakeL6 myotubes16.0% increase at 5 µM, 19.0% at 10 µM, 38.1% at 20 µM[6]

Signaling Pathway and Experimental Workflows

PTP1B in Insulin Signaling Pathway

The following diagram illustrates the role of PTP1B as a negative regulator in the insulin signaling cascade. PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signaling that leads to glucose uptake. Inhibition of PTP1B by compounds like this compound is expected to enhance and prolong insulin signaling.

PTP1B_Insulin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IR_P Phosphorylated IR (p-IR) IR->IR_P autophosphorylation IRS1 IRS-1 IR_P->IRS1 phosphorylates PTP1B PTP1B IR_P->PTP1B dephosphorylates IRS1_P Phosphorylated IRS-1 (p-IRS-1) IRS1->IRS1_P PI3K_Akt PI3K/Akt Pathway IRS1_P->PI3K_Akt activates IRS1_P->PTP1B dephosphorylates GLUT4_vesicle GLUT4 Vesicle PI3K_Akt->GLUT4_vesicle triggers GLUT4_translocation GLUT4 Translocation GLUT4_vesicle->GLUT4_translocation to membrane Glucose_uptake Glucose Uptake GLUT4_translocation->Glucose_uptake PTP1B_IN_22 This compound PTP1B_IN_22->PTP1B inhibits

Caption: PTP1B negatively regulates the insulin signaling pathway.

Experimental Workflow: Enzymatic Inhibition Assay

This diagram outlines the general workflow for determining the enzymatic inhibition of PTP1B by this compound using a colorimetric assay.

Enzymatic_Assay_Workflow start Start prepare_reagents Prepare Reagents: PTP1B Enzyme, Buffer, This compound dilutions, Substrate (pNPP) start->prepare_reagents add_components Add to 96-well plate: Buffer, PTP1B Enzyme, This compound (or vehicle) prepare_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Add Substrate (pNPP) to initiate reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., with NaOH) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Analyze Data: Calculate % Inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for PTP1B enzymatic inhibition assay.

Experimental Workflow: Cellular Glucose Uptake Assay

This diagram illustrates the key steps in a cell-based glucose uptake assay to measure the effect of this compound on insulin-stimulated glucose transport.

Glucose_Uptake_Workflow start Start seed_cells Seed L6 or 3T3-L1 cells in 96-well plate start->seed_cells differentiate_cells Differentiate cells (e.g., myoblasts to myotubes) seed_cells->differentiate_cells serum_starve Serum starve cells differentiate_cells->serum_starve treat_inhibitor Treat with this compound (or vehicle) serum_starve->treat_inhibitor stimulate_insulin Stimulate with Insulin (or vehicle) treat_inhibitor->stimulate_insulin add_glucose_analog Add labeled glucose analog (e.g., 2-NBDG or [3H]-2-deoxyglucose) stimulate_insulin->add_glucose_analog incubate_uptake Incubate for glucose uptake add_glucose_analog->incubate_uptake wash_cells Wash cells to remove excess glucose analog incubate_uptake->wash_cells lyse_cells Lyse cells wash_cells->lyse_cells measure_signal Measure Signal (Fluorescence or Scintillation) lyse_cells->measure_signal analyze_data Analyze Data: Quantify glucose uptake measure_signal->analyze_data end End analyze_data->end

Caption: Workflow for cellular glucose uptake assay.

Experimental Protocols

Protocol 1: In Vitro PTP1B Enzymatic Inhibition Assay (pNPP)

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on PTP1B enzymatic activity using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • p-Nitrophenyl phosphate (pNPP)

  • This compound

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute PTP1B enzyme to the desired concentration in PTP1B Assay Buffer.

    • Prepare a stock solution of pNPP in assay buffer.

    • Prepare serial dilutions of this compound in assay buffer. A vehicle control (e.g., DMSO) should also be prepared.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • PTP1B enzyme solution

      • This compound dilution or vehicle control

    • Include wells for a blank (no enzyme) and a positive control (no inhibitor).

  • Pre-incubation:

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add pNPP solution to each well to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The reaction time should be within the linear range of the assay.

  • Reaction Termination:

    • Add Stop Solution to each well to terminate the enzymatic reaction.

  • Measurement:

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance_inhibitor / Absorbance_vehicle)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cellular Glucose Uptake Assay (2-NBDG)

This protocol outlines a method to assess the effect of this compound on insulin-stimulated glucose uptake in L6 myotubes using the fluorescent glucose analog 2-NBDG.

Materials:

  • L6 rat skeletal myoblast cells

  • Cell culture medium (e.g., DMEM)

  • Differentiation medium

  • This compound

  • Insulin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture and Differentiation:

    • Seed L6 myoblasts in a 96-well plate and grow to confluence.

    • Induce differentiation into myotubes by switching to a low-serum differentiation medium.

  • Serum Starvation:

    • Once differentiated, wash the myotubes with PBS and incubate in serum-free medium for 2-4 hours.

  • Inhibitor Treatment:

    • Replace the medium with KRH buffer containing various concentrations of this compound or vehicle control.

    • Incubate for the desired time (e.g., 30-60 minutes).

  • Insulin Stimulation:

    • Add insulin (e.g., 100 nM final concentration) to the appropriate wells. Include non-insulin stimulated controls.

    • Incubate for 20-30 minutes at 37°C.

  • Glucose Uptake:

    • Add 2-NBDG to a final concentration of 50-100 µM to all wells.

    • Incubate for 30-60 minutes at 37°C.

  • Termination and Washing:

    • Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.

  • Measurement:

    • Lyse the cells in a suitable lysis buffer.

    • Measure the fluorescence of the cell lysates in a fluorescence microplate reader (Excitation/Emission ~485/535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells).

    • Normalize the fluorescence signal to the protein concentration of each well if desired.

    • Calculate the fold increase in glucose uptake relative to the vehicle-treated, insulin-stimulated control.

Protocol 3: Western Blot for Insulin Receptor Phosphorylation

This protocol describes the detection of changes in insulin receptor (IR) phosphorylation in response to this compound treatment in a suitable cell line (e.g., HepG2, CHO-IR).

Materials:

  • HepG2 or other insulin-responsive cells

  • This compound

  • Insulin

  • Cell lysis buffer (RIPA buffer) with phosphatase and protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IR (e.g., pY1150/1151) and anti-total-IR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Serum starve the cells for 4-6 hours.

    • Pre-treat cells with different concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate with insulin (e.g., 100 nM) for 5-10 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing phosphatase and protease inhibitors.

    • Collect lysates and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IR overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against total IR to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of phosphorylated IR to total IR for each condition.

    • Compare the ratios between different treatment groups to determine the effect of this compound on IR phosphorylation.

References

Application Notes and Protocols for PTP1B-IN-22 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several critical signaling pathways, including those of insulin and leptin.[1][2] Its role in downregulating these pathways has made it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as in oncology.[3][4][5] PTP1B-IN-22 is a potent inhibitor of PTP1B, showing promise in in vitro studies by inhibiting PTP1B activity and enhancing glucose uptake in skeletal muscle cells. These application notes provide a comprehensive guide for the in vivo delivery and study of this compound in animal models, based on available formulation data and established protocols for PTP1B inhibitors.

While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, this document offers detailed methodologies and best practices to enable researchers to design and execute robust in vivo experiments.

Data Presentation

The following tables are provided as templates for researchers to organize and present their experimental data when working with this compound.

Table 1: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Treatment GroupDosage (mg/kg)Route of AdministrationFrequencyChange in Body Weight (%)Fasting Blood Glucose (mg/dL)Glucose Tolerance (AUC)Insulin Sensitivity (ITT)
Vehicle Control-i.p. / p.o.Daily
This compound(Dose 1)i.p. / p.o.Daily
This compound(Dose 2)i.p. / p.o.Daily
This compound(Dose 3)i.p. / p.o.Daily
Positive Control(e.g., Trodusquemine)i.p.e.g., Every other day

i.p. = intraperitoneal; p.o. = per os (oral gavage); AUC = Area Under the Curve; ITT = Insulin Tolerance Test

Table 2: Pharmacokinetic Profile of this compound in Mice

ParameterRoute of AdministrationDosage (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (t½) (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
This compoundIntravenous (i.v.)(Dose)100
This compoundIntraperitoneal (i.p.)(Dose)
This compoundOral (p.o.)(Dose)

Cmax = Maximum plasma concentration; Tmax = Time to reach Cmax; AUC = Area under the plasma concentration-time curve

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways regulated by PTP1B and a general workflow for in vivo experiments with this compound.

In_Vivo_Workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Analysis A1 Prepare this compound Formulation A2 Acclimatize Animal Models (e.g., DIO mice) B1 Administer this compound or Vehicle Control (i.p. or p.o.) A2->B1 B2 Monitor Body Weight, Food Intake, and General Health B1->B2 C1 Metabolic Phenotyping (GTT, ITT) B2->C1 C2 Pharmacokinetic Analysis (Blood Sampling) B2->C2 C3 Tissue Collection (Liver, Muscle, Adipose) C1->C3 C4 Biochemical Analysis (Western Blot, qPCR) C3->C4

References

Application Notes and Protocols for the Study of Ptp1B-IN-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[1][2] By dephosphorylating the insulin receptor (IR) and its substrates (IRS), PTP1B attenuates the signaling cascade responsible for glucose uptake and metabolism.[3][4][5] Consequently, inhibition of PTP1B has emerged as a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.[1] Ptp1B-IN-22 is a potent inhibitor of PTP1B, demonstrating significant effects on both enzymatic activity and cellular function.[6] These application notes provide detailed protocols for the in vitro and cell-based characterization of this compound, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Quantitative Data Summary

The inhibitory activity of this compound and other reference PTP1B inhibitors are summarized in the tables below. This data provides a basis for comparison and experimental planning.

Table 1: In Vitro PTP1B Inhibition Data

CompoundTarget% InhibitionIC50KiAssay Conditions
This compound PTP1B66.4%Not AvailableNot AvailableSpecific concentration not specified
Ptp1B-IN-2PTP1B-50 nMNot AvailableNot Specified
Compound 2PTP1B-22 µMNot AvailableNot Specified[3]
Compound 3PTP1B-8 µMNot AvailableNot Specified[3]
JTT-551PTP1B--0.22 ± 0.04 µMNot Specified[3]
Mucusisoflavone BPTP1B-2.5 ± 0.2 µMNot AvailableNot Specified
RK-682PTP1B-10.4 ± 1.6 µMNot AvailableNot Specified

Table 2: Cell-Based Activity of PTP1B Inhibitors

CompoundCell LineAssayResult
This compound L6 MyotubesGlucose Uptake39.6% increase
Ptp1B-IN-2L6 MyotubesGlucose Uptake16.0% increase (5 µM), 19.0% increase (10 µM), 38.1% increase (20 µM)[7]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is crucial to visualize its effect on cellular signaling. The following diagrams illustrate the insulin signaling pathway and a typical experimental workflow for inhibitor testing.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates (pY) GLUT4_vesicle GLUT4 Vesicle GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose Glucose GLUT4->Glucose facilitates uptake Insulin Insulin Insulin->IR binds PI3K PI3K IRS1->PI3K activates Akt Akt PI3K->Akt activates Akt->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->IR PTP1B->IRS1 dephosphorylates (pY) Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

Caption: Insulin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_data Data Analysis A1 Recombinant PTP1B Enzyme Assay A2 Determine IC50 and Ki of this compound A1->A2 C1 Quantify Inhibition and Glucose Uptake A2->C1 B1 Culture L6 Myotubes B2 Treat with this compound B1->B2 B3 Glucose Uptake Assay B2->B3 B4 Western Blot for p-IR, p-Akt B2->B4 B3->C1 C2 Analyze Phosphorylation Levels B4->C2 C1->C2

Caption: General experimental workflow for characterizing this compound.

Experimental Protocols

PTP1B Enzyme Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against recombinant human PTP1B enzyme.

Materials:

  • Recombinant Human PTP1B

  • This compound

  • Assay Buffer: 50 mM 3,3-dimethylglutarate, pH 7.0, 50 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-nitrophenyl phosphate (pNPP)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 20 µL of recombinant PTP1B (final concentration 20-75 nM) to each well.[8]

  • Add 10 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

  • Pre-incubate the enzyme and inhibitor for 10 minutes at 37°C.

  • Initiate the reaction by adding 170 µL of pNPP substrate (final concentration 0.625-10 mM) to each well.[8]

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 40 µL of 5 M NaOH.[8]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the vehicle control. IC50 values can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell-Based Glucose Uptake Assay in L6 Myotubes

This protocol measures the effect of this compound on glucose uptake in an insulin-sensitive cell line.

Materials:

  • L6 myotubes

  • This compound

  • Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, 1.3 mM MgSO₄)

  • Insulin

  • 2-deoxy-D-[³H]glucose (2-DOG) or other fluorescent glucose analog

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed L6 myoblasts in a 24-well plate and differentiate them into myotubes.

  • Serum-starve the myotubes for 3-4 hours.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

  • Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes.

  • Wash the cells with KRH buffer.

  • Add KRH buffer containing 2-DOG (0.5 µCi/mL) and incubate for 5-10 minutes.

  • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells with 0.1 M NaOH.

  • Measure the radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Normalize the glucose uptake to the total protein content in each well.

Western Blot Analysis of Insulin Signaling Proteins

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the insulin signaling pathway.

Materials:

  • L6 myotubes or other insulin-responsive cells

  • This compound

  • Insulin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-IR, anti-phospho-Akt (Ser473), anti-Akt, anti-PTP1B, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer apparatus

Procedure:

  • Culture and treat L6 myotubes with this compound and/or insulin as described in the glucose uptake assay.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and develop with a chemiluminescence substrate.

  • Capture the image using a digital imaging system and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

The provided protocols and data serve as a comprehensive guide for the investigation of this compound. By employing these methods, researchers can further elucidate the mechanism of action of this potent PTP1B inhibitor and evaluate its therapeutic potential. The visualization of the signaling pathway and experimental workflow is intended to aid in the design of robust and informative studies.

References

PTP1B-IN-22 in Combination with Other Cancer Therapies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase, has emerged as a critical regulator in various signaling pathways implicated in cancer progression.[1][2] PTP1B is known to dephosphorylate and thereby inactivate several receptor tyrosine kinases, such as the insulin receptor and the epidermal growth factor receptor (EGFR).[1][3] Its role in cancer is complex, acting as both a tumor promoter and a suppressor depending on the cellular context.[2][4] Inhibition of PTP1B has been shown to enhance anti-tumor immunity and sensitize cancer cells to various therapies, making it an attractive target for combination strategies.[5][6]

PTP1B-IN-22 is a potent inhibitor of PTP1B. While preclinical data on this compound in cancer combination therapies is not yet publicly available, this document provides representative application notes and protocols based on the well-characterized PTP1B inhibitor, Trodusquemine (MSI-1436), in combination with HER2-targeted therapy for breast cancer. These notes are intended to serve as a guide for researchers investigating the potential of PTP1B inhibitors like this compound in similar therapeutic contexts.

This compound: Compound Information

Compound Name This compound
Synonyms ZINC02765569 derivative
Target Protein Tyrosine Phosphatase 1B (PTP1B)
Reported Activity 66.4% in vitro PTP1B inhibition (concentration not specified), 39.6% increase in glucose uptake in L6 myotubes.[1][5][7][8]
Mechanism of Action PTP1B inhibitor.[1]

Representative Application: PTP1B Inhibition in HER2-Positive Breast Cancer

This section details the application of a PTP1B inhibitor, Trodusquemine (MSI-1436), as a representative example to illustrate the potential of PTP1B inhibition in combination with HER2-targeted therapies.

Background

HER2 (Human Epidermal Growth Factor Receptor 2) is overexpressed in a significant portion of breast cancers, driving tumor growth and proliferation. PTP1B has been identified as a key positive regulator of HER2 signaling.[9] Inhibition of PTP1B can, therefore, represent a novel strategy to suppress HER2-mediated tumorigenesis and metastasis.[5]

Signaling Pathway

PTP1B_HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 p62DOK p62DOK HER2->p62DOK Phosphorylates PTP1B PTP1B PTP1B->p62DOK Dephosphorylates RasGAP p120RasGAP p62DOK->RasGAP Inhibits Ras Ras RasGAP->Ras Inhibits MAPK_pathway MAPK Pathway Ras->MAPK_pathway Activates Proliferation Cell Proliferation Metastasis MAPK_pathway->Proliferation Promotes Trodusquemine Trodusquemine (PTP1B Inhibitor) Trodusquemine->PTP1B Inhibits

Quantitative Data: Effects of a Representative PTP1B Inhibitor (Trodusquemine)

The following tables summarize the quantitative effects of Trodusquemine (MSI-1436) on PTP1B and in a HER2-positive breast cancer model.

Table 1: In Vitro Inhibitory Activity of Trodusquemine

Enzyme IC50 / Ki Inhibition Type
PTP1B~1 µM (IC50)Non-competitive, Allosteric
TCPTP224 µM (IC50)-
PTP1B (full-length)0.6 µM (Ki)Reversible, Non-competitive
PTP1B (catalytic domain)4 µM (Ki)Reversible, Non-competitive
Data is compiled from multiple sources for the representative inhibitor Trodusquemine (MSI-1436).[8][10]

Table 2: In Vivo Efficacy of Trodusquemine in a HER2+ Breast Cancer Model

Treatment Group Tumor Growth Inhibition Metastasis Inhibition Animal Model
Vehicle Control--NDL2 Mouse Model
TrodusquemineSignificant InhibitionAbrogation of lung metastasisNDL2 Mouse Model
This table represents a summary of findings for the representative inhibitor Trodusquemine (MSI-1436).[5]

Experimental Protocols

The following are representative protocols based on methodologies used in the study of PTP1B inhibitors in cancer models.

In Vitro PTP1B Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a series of dilutions of the test compound in assay buffer. The final DMSO concentration should not exceed 1%.

  • In a 96-well plate, add 10 µL of the diluted test compound or vehicle (DMSO) to each well.

  • Add 80 µL of recombinant PTP1B enzyme solution (final concentration ~0.5 nM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of pNPP substrate (final concentration ~2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of 1 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a PTP1B inhibitor, alone or in combination with another therapeutic agent, on the viability of cancer cells.

Materials:

  • HER2-positive breast cancer cell line (e.g., BT474, SKBR3)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • PTP1B inhibitor (e.g., this compound)

  • Combination drug (e.g., Lapatinib)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the PTP1B inhibitor, the combination drug, or both. Include a vehicle-treated control group.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values. Combination effects can be analyzed using software like CompuSyn to determine the combination index (CI).

In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of a PTP1B inhibitor in combination with another cancer therapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • HER2-positive breast cancer cells (e.g., BT474)

  • PTP1B inhibitor formulation for in vivo use

  • Combination drug for in vivo use

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject 5 x 10^6 BT474 cells into the flank of each mouse.

  • Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

  • Randomize the mice into treatment groups (e.g., Vehicle, PTP1B inhibitor alone, combination drug alone, combination of PTP1B inhibitor and drug).

  • Administer the treatments as per the determined schedule (e.g., daily oral gavage or intraperitoneal injection). A representative formulation for a PTP1B inhibitor for oral or intraperitoneal injection involves suspending the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Enzyme_Assay PTP1B Inhibition Assay (Determine IC50) Cell_Culture HER2+ Cancer Cell Lines (e.g., BT474, SKBR3) Viability_Assay Cell Viability Assay (MTT) (Single Agent & Combination) Cell_Culture->Viability_Assay Xenograft_Model Tumor Xenograft Model (Nude Mice) Viability_Assay->Xenograft_Model Promising results lead to... Treatment Treatment Groups: - Vehicle - PTP1B Inhibitor - Combination Drug - Combination Xenograft_Model->Treatment Efficacy_Analysis Efficacy Analysis: - Tumor Volume - Body Weight Treatment->Efficacy_Analysis

Conclusion

The inhibition of PTP1B presents a promising strategy for cancer therapy, particularly in combination with targeted agents like those against HER2. While specific data for this compound in this context is pending, the provided representative data and protocols for the well-studied PTP1B inhibitor Trodusquemine offer a solid foundation for researchers to design and execute preclinical studies. Future investigations into this compound and other PTP1B inhibitors will be crucial in validating their therapeutic potential in combination regimens for various cancer types.

References

Application Notes and Protocols: Lentiviral shRNA Knockdown of PTP1B vs. Ptp1B-IN-22

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B), encoded by the PTPN1 gene, is a critical negative regulator of insulin and leptin signaling pathways.[1][2][3][4] By dephosphorylating the insulin receptor (IR) and its substrates (IRS proteins), PTP1B attenuates insulin signaling.[3][5] Overexpression or increased activity of PTP1B is associated with insulin resistance, type 2 diabetes, and obesity, making it a key therapeutic target.[4][6] Furthermore, PTP1B has been implicated in the development of certain cancers, such as breast cancer.[5]

This document provides a comparative overview and detailed protocols for two common research methodologies aimed at inhibiting PTP1B function: lentiviral-mediated short hairpin RNA (shRNA) knockdown and the use of the small molecule inhibitor, Ptp1B-IN-22.

Comparison of Lentiviral shRNA Knockdown and this compound Inhibition

FeatureLentiviral shRNA Knockdown of PTP1BThis compound Inhibition
Mechanism of Action Post-transcriptional gene silencing by targeting PTP1B mRNA for degradation, leading to reduced PTP1B protein expression.[7]Potent, direct inhibition of PTP1B enzymatic activity.[8]
Effect Duration Stable and long-term reduction of PTP1B protein levels.[9]Transient and reversible inhibition, dependent on compound presence and half-life.
Specificity Can be highly specific to the PTP1B mRNA sequence, but off-target effects are possible.[10]This compound is a potent inhibitor, but selectivity against other highly homologous phosphatases (e.g., TCPTP) should be considered.[11]
Applications Ideal for studying the long-term consequences of PTP1B loss-of-function in cell culture and in vivo models.[9][12]Suited for acute inhibition studies, dose-response analyses, and exploring the immediate effects of PTP1B catalytic inhibition.
Delivery/Administration Requires lentiviral particle production and cell transduction.[9][13]Can be directly added to cell culture media or administered in vivo.
Control Experiments Non-targeting (scrambled) shRNA lentiviral particles.[14]Vehicle control (e.g., DMSO).

Quantitative Data Summary

Table 1: PTP1B Knockdown Efficiency using shRNA

Cell LineMethodKnockdown Efficiency (%)Reference
Mouse Liver (in vivo)Hydrodynamic-based delivery of PTP1B shRNA plasmidUp to 84% reduction in PTP1B mRNA[15][16]
Rat CardiomyocytessiRNA transfectionSignificant decrease in PTP1B protein[17]

Note: Knockdown efficiency can vary significantly based on the shRNA sequence, vector, cell type, and transduction efficiency.[18]

Table 2: this compound Inhibitor Profile

ParameterValueReference
PTP1B Inhibition 66.4% (in vitro)[8]
Effect on Glucose Uptake 39.6% increase in L6 myotubes[8]

Signaling Pathways and Experimental Workflows

PTP1B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS-1/2 IR->IRS PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes translocation PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates

Caption: PTP1B negatively regulates the insulin signaling pathway.

Lentiviral_shRNA_Workflow cluster_design Vector Construction cluster_production Virus Production cluster_transduction Cellular Knockdown Design Design PTP1B-specific shRNA Clone Clone shRNA into Lentiviral Vector Design->Clone Verify Sequence Verify Construct Clone->Verify Transfect Co-transfect HEK293T cells with shRNA vector and packaging plasmids Verify->Transfect Harvest Harvest and Concentrate Lentiviral Particles Transfect->Harvest Titer Titer Viral Particles Harvest->Titer Transduce Transduce Target Cells Titer->Transduce Select Select Transduced Cells (e.g., Puromycin) Transduce->Select Validate Validate PTP1B Knockdown (qPCR/Western Blot) Select->Validate Assay Perform Downstream Assays Validate->Assay Inhibitor_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture Target Cells Treat Treat Cells with this compound (and Vehicle Control) Culture->Treat Prepare Prepare this compound Stock Solution Prepare->Treat Incubate Incubate for Desired Time Treat->Incubate Lyse Lyse Cells Incubate->Lyse Analyze Analyze PTP1B Activity or Downstream Signaling Lyse->Analyze

References

PTP1B-IN-22: Application Notes and Protocols for Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several key signaling pathways, including the insulin and leptin signaling cascades.[1][2][3] Overexpression or hyperactivity of PTP1B has been implicated in the pathophysiology of type 2 diabetes, obesity, and certain cancers, making it an attractive therapeutic target.[1][4] PTP1B-IN-22 is a potent inhibitor of PTP1B. This document provides detailed application notes and experimental protocols for the use of this compound in primary cell cultures, aimed at facilitating research into the therapeutic potential of PTP1B inhibition.

This compound: Overview and Properties

This compound (also referred to as compound 3j in some literature) is a derivative of ZINC02765569 and has been identified as a potent inhibitor of PTP1B.[1]

PropertyValueReference
Molecular Formula C₁₆H₁₂N₂O₃S₂[5]
Molecular Weight 344.41 g/mol
CAS Number 86109-60-6[5]
Appearance Solid powder[5]
Solubility DMSO: 100 mg/mL (290.35 mM) (requires sonication)[1]
In Vitro PTP1B Inhibition 66.4% at 50 µM[5]
Effect on Glucose Uptake 39.6% increase in L6 myotubes[1]

Key Signaling Pathways Modulated by PTP1B

PTP1B primarily exerts its effects by dephosphorylating key proteins in various signaling pathways. Understanding these pathways is crucial for designing and interpreting experiments using this compound.

Insulin Signaling Pathway

PTP1B is a major negative regulator of the insulin signaling pathway.[2] It dephosphorylates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins, thereby attenuating the downstream signaling cascade that leads to glucose uptake and metabolism.[6] Inhibition of PTP1B is expected to enhance insulin sensitivity.

Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PI3K PI3K IRS->PI3K activates AKT Akt PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Fig. 1: PTP1B's role in the insulin signaling pathway.
Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway by dephosphorylating Janus kinase 2 (JAK2), a key downstream effector of the leptin receptor.[7] This pathway is crucial for the regulation of appetite and energy expenditure.

Leptin_Signaling Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates PTP1B PTP1B PTP1B->JAK2 dephosphorylates Gene_Exp Gene Expression STAT3->Gene_Exp Appetite_Reg Appetite Regulation Gene_Exp->Appetite_Reg

Fig. 2: PTP1B's role in the leptin signaling pathway.

Experimental Protocols for Primary Cell Cultures

The following protocols provide a general framework for using this compound in primary cell cultures. It is crucial to optimize these protocols for each specific primary cell type and experimental question.

General Workflow for Treating Primary Cells with this compound

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Isolate Primary Cells B Culture and Stabilize Cells A->B D Seed Cells for Experiment B->D C Prepare this compound Stock Solution E Treat Cells with this compound (and controls) C->E D->E F Incubate for Desired Time E->F G Harvest Cells/Supernatant F->G H Perform Downstream Assays (e.g., Western Blot, qPCR, Functional Assays) G->H I Data Analysis and Interpretation H->I

Fig. 3: General experimental workflow for this compound treatment.
Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on its solubility, prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).[1] For example, to prepare a 10 mM stock solution, dissolve 3.44 mg of this compound in 1 mL of DMSO.

  • Vortex and/or sonicate the solution to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Determining the Optimal Working Concentration of this compound

Objective: To determine the optimal, non-toxic concentration of this compound for a specific primary cell type.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium and supplements

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Seed the primary cells in a 96-well plate at a predetermined density and allow them to adhere and stabilize overnight.

  • Prepare a serial dilution of this compound in the cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours), depending on the planned experiment.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Determine the highest concentration of this compound that does not significantly affect cell viability. This concentration range can then be used for subsequent functional assays.

Protocol 3: Assessing the Effect of this compound on Protein Phosphorylation

Objective: To determine if this compound treatment leads to increased phosphorylation of PTP1B substrates (e.g., Insulin Receptor, JAK2) in primary cells.

Materials:

  • Primary cells of interest

  • Appropriate cell culture medium and supplements

  • This compound stock solution

  • Stimulating agent (e.g., insulin, leptin)

  • Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies against phosphorylated and total forms of the target protein

  • Secondary antibodies conjugated to HRP

  • Western blotting equipment and reagents

Procedure:

  • Seed primary cells in appropriate culture plates (e.g., 6-well plates) and grow to a suitable confluency.

  • Pre-treat the cells with the determined optimal concentration of this compound or vehicle control for a specific duration (e.g., 1-4 hours).

  • Stimulate the cells with the appropriate agonist (e.g., 100 nM insulin for 15 minutes) to induce phosphorylation of the target protein.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and Western blotting using antibodies against the phosphorylated and total forms of the target protein.

  • Quantify the band intensities to determine the change in phosphorylation status.

Data Presentation

The following tables are templates for organizing quantitative data from experiments using this compound.

Table 1: Cytotoxicity of this compound on Primary Cells

This compound Conc. (µM)Cell Viability (%) vs. Vehicle Control (Mean ± SD)
0100
0.1
1
10
50
100

Table 2: Effect of this compound on Target Protein Phosphorylation

TreatmentFold Change in Phospho-Target / Total-Target (Mean ± SD)
Vehicle Control (unstimulated)1.0
Vehicle Control + Stimulus
This compound (X µM) (unstimulated)
This compound (X µM) + Stimulus

Conclusion

This compound is a valuable tool for investigating the role of PTP1B in various cellular processes in primary cell cultures. The provided protocols and application notes offer a starting point for researchers to design and execute experiments to explore the therapeutic potential of PTP1B inhibition. It is imperative to empirically determine the optimal experimental conditions for each primary cell type to ensure reliable and reproducible results.

References

Troubleshooting & Optimization

Ptp1B-IN-22 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PTP1B-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this potent protein tyrosine phosphatase 1B (PTP1B) inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound for my experiments?

A1: this compound exhibits good solubility in dimethyl sulfoxide (DMSO). For in vitro experiments, we recommend preparing a stock solution in DMSO. For in vivo studies, specific formulations are required to ensure solubility and bioavailability.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Stock solutions in DMSO should be stored at -20°C or -80°C. When stored at -20°C, it is recommended to use the solution within one month. For longer-term storage, -80°C is preferable, with a recommended use within six months. To prevent degradation from repeated freeze-thaw cycles, we advise aliquoting the stock solution into smaller, single-use volumes.[1]

Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What can I do?

A3: Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often due to the compound's hydrophobic nature. Here are several troubleshooting steps you can take:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Serial Dilution: Instead of adding the highly concentrated DMSO stock directly to your medium, perform serial dilutions in your culture medium to reach the desired final concentration.

  • Vortexing/Mixing: After adding the inhibitor to the medium, ensure thorough mixing by vortexing or gentle inversion to facilitate dissolution.

  • Pre-warming the Medium: Warming the cell culture medium to 37°C before adding the inhibitor can sometimes improve solubility.

  • Sonication: In some cases, brief sonication of the final working solution can help to dissolve precipitated compound. However, this should be done cautiously to avoid degradation of the inhibitor or other media components.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/FormulationConcentrationDescription
DMSO100 mg/mL (290.35 mM)A clear stock solution can be prepared. Ultrasonic treatment may be needed to aid dissolution. Use freshly opened DMSO as it is hygroscopic.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (7.26 mM)This formulation results in a suspended solution and may require sonication. It is suitable for oral and intraperitoneal injections.[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.26 mM)This formulation results in a clear solution.

Stability Profile

ConditionRecommendation
Solid Form Store at -20°C for up to 3 years.
DMSO Stock Solution Store at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light.[1]
Aqueous Working Solution Prepare fresh for each experiment and use immediately. Avoid long-term storage.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound solid, anhydrous DMSO.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used to aid dissolution if necessary.

    • Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Cell-Based Assay for PTP1B Inhibition
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the inhibitor in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with the same final DMSO concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 1, 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Downstream Analysis: After incubation, lyse the cells and proceed with your downstream analysis, such as Western blotting to assess the phosphorylation status of PTP1B substrates (e.g., Insulin Receptor, JAK2) or a cell viability assay.

Signaling Pathways and Experimental Workflows

PTP1B Signaling Pathway

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of several signaling pathways, most notably the insulin and leptin signaling cascades. By dephosphorylating activated receptors and downstream signaling molecules, PTP1B attenuates the cellular response to these hormones. Inhibition of PTP1B is expected to enhance these signaling pathways.[2][3]

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates AKT AKT PI3K->AKT activates GLUT4 GLUT4 Translocation AKT->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_22 This compound PTP1B_IN_22->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow for Troubleshooting Solubility Issues

This workflow outlines a logical approach to troubleshooting precipitation issues with this compound in cell culture experiments.

Troubleshooting_Workflow Start Start: Precipitation Observed Check_DMSO Check Final DMSO Concentration (<0.5%) Start->Check_DMSO High_DMSO Is DMSO > 0.5%? Check_DMSO->High_DMSO Reduce_DMSO Reduce DMSO Concentration High_DMSO->Reduce_DMSO Yes Check_Dilution Review Dilution Method High_DMSO->Check_Dilution No Reduce_DMSO->Check_Dilution End_Resolved Issue Resolved Reduce_DMSO->End_Resolved Direct_Dilution Direct Dilution in Media? Check_Dilution->Direct_Dilution Serial_Dilute Use Serial Dilution in Media Direct_Dilution->Serial_Dilute Yes Check_Mixing Assess Mixing Procedure Direct_Dilution->Check_Mixing No Serial_Dilute->Check_Mixing Serial_Dilute->End_Resolved Inadequate_Mixing Inadequate Mixing? Check_Mixing->Inadequate_Mixing Improve_Mixing Improve Mixing (Vortex, Invert) Inadequate_Mixing->Improve_Mixing Yes Still_Precipitates Still Precipitates? Inadequate_Mixing->Still_Precipitates No Improve_Mixing->Still_Precipitates Improve_Mixing->End_Resolved Consider_Sonication Consider Brief Sonication Still_Precipitates->Consider_Sonication Consider_Sonication->End_Resolved End_Consult Consult Further Technical Support Consider_Sonication->End_Consult If issue persists

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing Ptp1B-IN-22 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ptp1B-IN-22 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a non-receptor protein tyrosine phosphatase that plays a crucial role as a negative regulator in several signaling pathways by dephosphorylating key proteins.[2][3] By inhibiting PTP1B, this compound effectively increases the phosphorylation of PTP1B substrates, thereby enhancing downstream signaling. This mechanism is particularly relevant in the insulin and leptin signaling pathways, where PTP1B dephosphorylates the insulin receptor (IR) and its substrates (IRS), as well as Janus kinase 2 (JAK2), a key component of leptin signaling.[3]

Q2: What are the primary cellular effects of PTP1B inhibition with this compound?

Inhibition of PTP1B by compounds like this compound is known to enhance insulin signaling. Specifically, in skeletal muscle L6 myotubes, this compound has been shown to increase glucose uptake.[1] Generally, PTP1B inhibitors lead to increased phosphorylation of the insulin receptor beta subunit (IRβ) and insulin receptor substrate-1 (IRS-1), which in turn activates downstream pathways involving Akt and ERK1/2.[2] This can result in increased GLUT4 translocation to the cell membrane and enhanced glucose uptake.[2]

Q3: What is a recommended starting concentration for this compound in cell culture?

Q4: How should I prepare and store this compound for cell culture experiments?

This compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. For long-term storage, the solid inhibitor should be stored at -20°C. Once dissolved, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[4] Before use in cell culture, the stock solution should be diluted to the final desired concentration in the cell culture medium. It is important to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound precipitation in cell culture medium Low solubility of this compound in aqueous solutions.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells (≤ 0.1%).- Prepare the final dilution of this compound in pre-warmed cell culture medium and mix thoroughly before adding to the cells.- If precipitation persists, consider using a solubilizing agent like Pluronic F-68, but validate its compatibility with your cell line and experiment.
No observable effect on the target pathway - Suboptimal concentration: The concentration of this compound may be too low.- Incorrect treatment duration: The incubation time may be too short to elicit a measurable response.- Cell line insensitivity: The chosen cell line may have low PTP1B expression or the pathway may not be active under the experimental conditions.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM).- Conduct a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal treatment duration.- Confirm PTP1B expression in your cell line using techniques like Western blotting or qPCR. Ensure the pathway you are studying is active (e.g., by stimulating with insulin for the insulin signaling pathway).
High cell toxicity or death - High concentration of this compound: The inhibitor may be cytotoxic at the concentration used.- High DMSO concentration: The solvent for the stock solution may be causing toxicity.- Off-target effects: The inhibitor may be affecting other essential cellular processes.- Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the toxic concentration range of this compound for your specific cell line.- Ensure the final DMSO concentration in the cell culture medium is below the toxic threshold for your cells (typically ≤ 0.1%).- If off-target effects are suspected, consider using a structurally different PTP1B inhibitor as a control or using siRNA to specifically knockdown PTP1B to confirm the observed phenotype.
Inconsistent results between experiments - Variability in compound preparation: Inconsistent preparation of stock and working solutions.- Cell culture variability: Differences in cell passage number, confluency, or health.- Assay variability: Inconsistent incubation times, reagent concentrations, or measurement techniques.- Prepare fresh dilutions from a single, well-characterized stock solution for each set of experiments.- Standardize cell culture conditions, including using cells within a defined passage number range and seeding at a consistent density.- Follow a strict, detailed experimental protocol and ensure all steps are performed consistently.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration

This protocol outlines a general method to determine the optimal working concentration of this compound for inhibiting PTP1B in a specific cell line.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Reagents for your specific downstream assay (e.g., antibodies for Western blotting, glucose uptake assay kit)

  • MTT or other cytotoxicity assay kit

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C.

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Prepare a serial dilution of this compound in complete cell culture medium. A suggested range is 0 µM (vehicle control), 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM. Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.

  • Treat the cells with the different concentrations of this compound and incubate for a predetermined time (e.g., 24 hours).

  • Assess cell viability using an MTT or similar assay to identify the cytotoxic concentration range.

  • In a parallel plate, treat cells with the non-toxic concentrations of this compound.

  • Lyse the cells and perform your downstream analysis. This could be:

    • Western Blot: To analyze the phosphorylation status of PTP1B substrates like IRβ (p-IRβ) or Akt (p-Akt).

    • Functional Assay: Such as a glucose uptake assay.

  • Analyze the data to determine the concentration of this compound that gives the desired level of inhibition without significant cytotoxicity.

Protocol 2: Western Blot Analysis of PTP1B Substrate Phosphorylation

This protocol describes how to assess the effect of this compound on the phosphorylation of a target protein.

Materials:

  • Cells treated with this compound (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IRβ, anti-IRβ, anti-p-Akt, anti-Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., GAPDH).

Signaling Pathways and Experimental Workflows

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1 IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R Activates JAK2 JAK2 Leptin_R->JAK2 Phosphorylates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates PTP1B->JAK2 Dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B Inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Viability cluster_analysis Downstream Analysis A Prepare 10 mM this compound stock in DMSO C Prepare serial dilutions (0-50 µM) A->C B Seed cells in 96-well plates D Treat cells (24h) B->D C->D E Perform MTT assay D->E F Identify non-toxic concentration range E->F G Treat cells with non-toxic concentrations F->G H Lyse cells G->H I Western Blot for p-IRβ, p-Akt, etc. H->I J Functional Assay (e.g., Glucose Uptake) H->J K Analyze data and determine optimal concentration I->K J->K

Caption: Workflow for optimizing this compound concentration.

Caption: A logical approach to troubleshooting common issues.

References

Ptp1B-IN-22 off-target effects in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PTP1B-IN-22 in cellular assays. The information is tailored for scientists and drug development professionals to help anticipate and resolve potential issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent small molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin and leptin signaling pathways.[2][3][4] By inhibiting PTP1B, this compound is expected to enhance these signaling pathways, making it a valuable tool for studying metabolic diseases and related cellular processes.[2][3]

Q2: What is the reported in vitro activity of this compound?

A2: this compound is a derivative of ZINC02765569. Studies on ZINC02765569 have shown promising inhibition of the PTP1B enzyme and a positive effect on cellular glucose uptake in skeletal muscle myotubes.[1]

Q3: What are the known off-target effects of this compound?

A3: Specific off-target profiling data for this compound is not extensively published. However, due to the high homology in the catalytic sites of protein tyrosine phosphatases, inhibitors of PTP1B may exhibit cross-reactivity with other phosphatases, most notably T-cell protein tyrosine phosphatase (TCPTP).[4] Off-target effects on other signaling pathways should be experimentally determined.

Q4: How should I prepare and store this compound?

A4: this compound is typically supplied as a solid. For cellular assays, it should be dissolved in a suitable solvent like DMSO to create a stock solution. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q5: At what concentration should I use this compound in my cellular assays?

A5: The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response experiment to determine the effective concentration for your experimental system. Based on studies with similar PTP1B inhibitors, a starting range of 1-10 µM can be considered.

Troubleshooting Guide

This guide addresses common issues that may arise when using this compound in cellular assays.

Observed Problem Potential Cause Recommended Troubleshooting Steps
No effect on the phosphorylation of known PTP1B substrates (e.g., Insulin Receptor, IRS-1). 1. Compound Inactivity: The compound may have degraded due to improper storage or handling. 2. Insufficient Concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions. 3. Low PTP1B Expression: The cell line used may have low endogenous expression of PTP1B.1. Verify Compound Integrity: Use a fresh stock of this compound. 2. Perform Dose-Response: Test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal working concentration. 3. Confirm PTP1B Expression: Check the expression level of PTP1B in your cell line by Western blot or qPCR.
Unexpected changes in cell morphology or viability. 1. Off-Target Cytotoxicity: this compound may be affecting other cellular targets essential for cell survival. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) may be toxic to the cells.1. Assess Cell Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. 2. Solvent Control: Ensure the final concentration of the solvent in the culture medium is consistent across all treatments and is below the toxic threshold for your cells (typically <0.5% for DMSO).
Inconsistent results between experiments. 1. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect cellular responses. 2. Inconsistent Compound Dosing: Inaccurate pipetting or dilution of the inhibitor stock.1. Standardize Cell Culture: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Unexpected activation or inhibition of other signaling pathways (e.g., MAPK/ERK, STATs). Off-Target Kinase or Phosphatase Inhibition: this compound may be inhibiting other phosphatases or kinases.1. Phosphatase/Kinase Profiling: If possible, perform a selectivity profiling assay against a panel of phosphatases and kinases. 2. Pathway Analysis: Use Western blotting to examine the phosphorylation status of key proteins in other major signaling pathways.

Experimental Protocols

Western Blot Analysis of Insulin Receptor Pathway Activation

This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the insulin signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IR, anti-IR, anti-phospho-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and grow to desired confluency. Treat with this compound at various concentrations for the desired time. Stimulate with insulin for a short period (e.g., 10-15 minutes) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vitro Phosphatase Activity Assay

This assay can be used to determine the direct inhibitory effect of this compound on PTP1B and to assess its selectivity against other phosphatases.

Materials:

  • Recombinant PTP1B and other phosphatases (e.g., TCPTP, SHP1, SHP2)

  • Phosphatase assay buffer

  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer and the recombinant phosphatase enzyme in a 96-well plate.

  • Inhibitor Addition: Add this compound at various concentrations to the wells.

  • Substrate Addition: Initiate the reaction by adding the phosphatase substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

  • Signal Detection: Stop the reaction (if necessary) and measure the product formation using a microplate reader. For pNPP, this is a colorimetric reading at 405 nm.

  • IC50 Calculation: Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_ptp1b PTP1B Regulation Insulin Insulin Insulin_Receptor Insulin Receptor (IR) Insulin->Insulin_Receptor binds p_IR p-IR Insulin_Receptor->p_IR autophosphorylation p_IRS1 p-IRS1 p_IR->p_IRS1 phosphorylates IRS1 IRS-1 PI3K PI3K p_IRS1->PI3K activates p_Akt p-Akt PI3K->p_Akt activates Akt Akt Glucose_Uptake Glucose Uptake p_Akt->Glucose_Uptake promotes PTP1B PTP1B PTP1B->p_IR dephosphorylates PTP1B->p_IRS1 dephosphorylates PTP1B_IN_22 This compound PTP1B_IN_22->PTP1B inhibits

Caption: PTP1B negatively regulates insulin signaling.

Troubleshooting_Workflow start Experiment with this compound expected_outcome Expected Outcome Observed? start->expected_outcome unexpected_outcome Unexpected Outcome expected_outcome->unexpected_outcome No end Publish Results expected_outcome->end Yes no_effect No Effect on Target unexpected_outcome->no_effect cytotoxicity Cell Death / Morphology Change unexpected_outcome->cytotoxicity inconsistent_results Inconsistent Results unexpected_outcome->inconsistent_results check_compound Verify Compound Integrity Perform Dose-Response no_effect->check_compound check_viability Perform Viability Assay Check Solvent Toxicity cytotoxicity->check_viability standardize_protocol Standardize Cell Culture Prepare Fresh Dilutions inconsistent_results->standardize_protocol off_target_analysis Analyze Off-Target Pathways (Western Blot / Profiling) check_compound->off_target_analysis check_viability->off_target_analysis standardize_protocol->start off_target_analysis->start Re-design Experiment

Caption: A logical workflow for troubleshooting experiments.

Experimental_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis plan Experimental Design (Hypothesis, Controls) prepare Prepare Reagents (Cell Culture, this compound stock) plan->prepare treat Cell Treatment with This compound prepare->treat assay Perform Cellular Assay (e.g., Western, MTT) treat->assay data Data Collection assay->data interpret Data Interpretation and Troubleshooting data->interpret

Caption: A general workflow for cellular assays.

References

Technical Support Center: Ptp1B-IN-22 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ptp1B-IN-22 in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo studies involving this potent protein tyrosine phosphatase 1B (PTP1B) inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues and questions that may arise during the planning and execution of in vivo experiments with this compound.

Formulation and Administration

Question: I am having trouble dissolving this compound for in vivo administration. What is the recommended formulation?

Answer:

Proper formulation is critical for the bioavailability and efficacy of this compound in vivo. Due to the hydrophobic nature of many small molecule inhibitors, achieving a stable and homogenous solution or suspension is a common challenge. Here are two recommended protocols for preparing this compound for in vivo use:

Table 1: Recommended Formulations for this compound In Vivo Administration

ProtocolSolventsFinal ConcentrationFormulation TypeRecommended Route
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mLSuspensionOral (gavage), Intraperitoneal (IP)
2 10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear SolutionOral (gavage), Intraperitoneal (IP)

Troubleshooting Formulation Issues:

  • Precipitation: If you observe precipitation after adding all components, gently warm the solution and/or use sonication to aid dissolution.

  • Phase Separation: Ensure thorough mixing, especially when using viscous components like PEG300 and Tween-80. Vortexing between the addition of each solvent is recommended.

  • Stability: It is highly recommended to prepare fresh formulations for each experiment. If storage is necessary, store at 4°C for a short period and visually inspect for any changes before administration. Long-term storage of formulations is not advised due to the risk of degradation and precipitation.

Experimental Protocol: Formulation Preparation (Protocol 1)

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube and mix thoroughly by vortexing.

  • Add Tween-80 and vortex again to ensure a homogenous mixture.

  • Finally, add saline to reach the final volume and vortex thoroughly. The final formulation will be a suspension.

Diagram 1: Experimental Workflow for this compound Formulation

G cluster_formulation Formulation Protocol 1 start Start: this compound Powder dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg Vortex add_tween Add Tween-80 add_peg->add_tween Vortex add_saline Add Saline add_tween->add_saline Vortex end Final Suspension for Dosing add_saline->end

Caption: Workflow for preparing a this compound suspension for in vivo use.

Efficacy and Dose-Response

Question: I am not observing the expected therapeutic effect (e.g., improved insulin sensitivity, weight loss) in my animal model. What could be the reason?

Answer:

Several factors can contribute to a lack of efficacy in vivo. Consider the following troubleshooting steps:

  • Pharmacokinetics and Bioavailability: The bioavailability of this compound, especially via the oral route, may be a limiting factor. If you are not observing an effect with oral administration, consider switching to intraperitoneal (IP) injection, which generally leads to higher systemic exposure. The formulation used can significantly impact bioavailability.[1]

  • Target Engagement: Confirm that this compound is reaching its target and inhibiting PTP1B activity in the relevant tissues (e.g., liver, muscle, adipose tissue). This can be assessed by measuring the phosphorylation levels of PTP1B substrates, such as the insulin receptor (IR) or JAK2, in tissue lysates from treated animals. An increase in the phosphorylation of these substrates would indicate successful target engagement.[1]

  • Animal Model: The choice of animal model is crucial. Ensure that the model you are using has a well-characterized metabolic phenotype and that PTP1B is a relevant therapeutic target in that model. For example, diet-induced obesity models in mice are commonly used to evaluate the efficacy of PTP1B inhibitors.[1]

  • Compound Stability: Ensure the stability of this compound in your formulation and under your experimental conditions. Degradation of the compound can lead to a loss of activity.

Diagram 2: Troubleshooting Logic for Lack of Efficacy

G cluster_solutions Potential Solutions start No Observed Efficacy check_dose Review Dose & Route start->check_dose check_pk Assess Bioavailability (PK) start->check_pk check_target Confirm Target Engagement (PD) start->check_target check_model Validate Animal Model start->check_model check_stability Verify Compound Stability start->check_stability dose_response Perform Dose-Ranging Study check_dose->dose_response change_route Switch to IP Administration check_pk->change_route measure_phospho Measure Substrate Phosphorylation check_target->measure_phospho select_model Choose Appropriate Model check_model->select_model fresh_formulation Prepare Fresh Formulation check_stability->fresh_formulation

Caption: A logical workflow for troubleshooting lack of in vivo efficacy.

Off-Target Effects and Toxicity

Question: I am observing unexpected side effects or toxicity in my animals. Could this be due to off-target effects of this compound?

Answer:

While this compound is designed to be a potent PTP1B inhibitor, off-target effects are a potential concern with any small molecule inhibitor. The active site of PTP1B shares homology with other protein tyrosine phosphatases, such as T-cell protein tyrosine phosphatase (TCPTP). Inhibition of TCPTP can lead to undesired effects.

Troubleshooting Off-Target Effects:

  • Selectivity Profiling: If possible, perform in vitro profiling of this compound against a panel of related phosphatases to assess its selectivity.

  • Dose Reduction: High doses of the inhibitor are more likely to cause off-target effects. If toxicity is observed, try reducing the dose to a level that still provides therapeutic benefit but minimizes adverse effects.

  • Control Groups: Include appropriate control groups in your study design, such as a vehicle-only group and potentially a group treated with a known PTP1B inhibitor with a well-characterized safety profile.

  • Histopathology: If unexpected toxicity is observed, perform histopathological analysis of major organs to identify any potential tissue damage.

  • Literature Review: Review the literature for known off-target effects of other PTP1B inhibitors, as these may provide clues to the effects you are observing.

Key Signaling Pathways

Understanding the signaling pathways modulated by PTP1B is essential for designing experiments and interpreting results. PTP1B is a key negative regulator of the insulin and leptin signaling pathways.

Diagram 3: PTP1B in Insulin and Leptin Signaling

G cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Exp Gene Expression (Satiety) pSTAT3->Gene_Exp PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pJAK2 Dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B Inhibits

References

Technical Support Center: Ptp1B-IN-22 and Novel PTP1B Inhibitor Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available data on the specific toxicity profile of Ptp1B-IN-22 in various cell lines. This guide provides a general framework for the toxicity assessment of novel Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, like this compound, based on the known functions of PTP1B and common experimental observations with other inhibitors in this class. Researchers are strongly advised to conduct their own comprehensive toxicity evaluations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cellular effect?

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] Its primary known cellular effect is the inhibition of PTP1B, which has been observed to increase glucose uptake in skeletal muscle L6 myotubes.[1]

Q2: What are the potential on-target and off-target effects of PTP1B inhibitors that could lead to cytotoxicity?

PTP1B is a key negative regulator of insulin and leptin signaling pathways.[3][4][5] It is also implicated in the regulation of various cellular processes including cell growth, proliferation, and apoptosis.[6][7][8] Therefore, inhibition of PTP1B can have significant cellular consequences:

  • On-target effects: In some cancer cell lines, inhibition of PTP1B can lead to reduced cell proliferation and the induction of apoptosis, which is a desired therapeutic outcome.[6][8][9] However, in other cell types, sustained pathway activation could lead to unintended consequences.

  • Off-target effects: PTP1B inhibitors may lack complete specificity and inhibit other protein tyrosine phosphatases, leading to a broad range of cellular effects.[5][10] The active site of PTP1B is highly conserved among the PTP family, making off-target inhibition a possibility.[5][10] Such off-target effects are a common concern for many small molecule inhibitors and can contribute to cytotoxicity.[11]

Q3: My cells are showing unexpected levels of cell death after treatment with a novel PTP1B inhibitor. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • High Compound Concentration: The concentration of the inhibitor may be too high, leading to generalized cellular stress and apoptosis. It is crucial to perform a dose-response curve to determine the optimal concentration.

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (cells treated with the solvent alone) in your experiments.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. A concentration that is well-tolerated by one cell line may be highly toxic to another.

  • On-Target Cytotoxicity: The observed cell death may be a direct result of PTP1B inhibition in that specific cell line, potentially through the induction of apoptosis or cell cycle arrest.[6][12]

  • Off-Target Effects: The inhibitor may be affecting other critical cellular pathways, leading to toxicity.[10]

Q4: How do I differentiate between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target effects can be challenging but can be approached with the following strategies:

  • Structure-Activity Relationship (SAR) Studies: Test analogs of your inhibitor with varying potencies for PTP1B. A correlation between PTP1B inhibitory activity and cytotoxicity suggests an on-target effect.

  • Rescue Experiments: If possible, overexpress a resistant form of PTP1B in your cells. If the cytotoxicity is on-target, the resistant PTP1B should rescue the cells from the inhibitor's effects.

  • PTPome Profiling: Screen your inhibitor against a panel of other protein tyrosine phosphatases to assess its selectivity.

  • Knockdown/Knockout Models: Compare the phenotype of inhibitor treatment with the phenotype of PTP1B knockdown or knockout in the same cell line. Similar phenotypes would suggest an on-target effect.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicate wells in a cell viability assay. - Uneven cell seeding.- Inconsistent compound concentration.- Edge effects in the microplate.- Ensure a single-cell suspension before seeding.- Mix the compound solution thoroughly before adding to wells.- Avoid using the outer wells of the plate or fill them with media/PBS.
Cell viability assay (e.g., MTT) results do not correlate with visual inspection of cell health. - The inhibitor may interfere with the assay chemistry.- Metabolic changes in cells can affect MTT reduction without causing cell death.[13]- Use a complementary viability assay based on a different principle (e.g., trypan blue exclusion, CellTiter-Glo).- Confirm cell death with an apoptosis assay (e.g., Annexin V/PI staining).
No cytotoxicity observed even at high concentrations of the inhibitor. - The cell line may be resistant to PTP1B inhibition.- The compound may have poor cell permeability.- The compound may be unstable in the cell culture medium.- Test the inhibitor on a panel of different cell lines, including those known to be sensitive to PTP1B inhibition.- Verify target engagement within the cell (e.g., by checking the phosphorylation status of a known PTP1B substrate).- Assess the stability of the compound in media over the course of the experiment.

Quantitative Data Presentation

As no specific quantitative toxicity data for this compound is publicly available, a template table is provided below for researchers to record and compare their own experimental results.

Table 1: Example Cytotoxicity Profile of a Novel PTP1B Inhibitor

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Max Inhibition (%)Notes
L6 (Myotubes)MTT24Data to be determinedData to be determinedKnown to respond to this compound.[1]
MCF-7 (Breast Cancer)CellTiter-Glo48Data to be determinedData to be determinedPTP1B inhibition can affect viability.[9][14]
MDA-MB-231 (Breast Cancer)Trypan Blue72Data to be determinedData to be determinedPTP1B inhibition can affect viability.[14]
A549 (Lung Carcinoma)MTT48Data to be determinedData to be determined
HEK293 (Human Embryonic Kidney)CellTiter-Glo24Data to be determinedData to be determinedOften used as a non-cancerous control.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound or other PTP1B inhibitor

  • DMSO (or other appropriate solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the PTP1B inhibitor in complete medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).

  • Remove the old medium from the cells and add 100 µL of the prepared inhibitor dilutions and controls to the respective wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Gently pipette up and down to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound or other PTP1B inhibitor

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the PTP1B inhibitor at the desired concentrations for the appropriate time. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., IR, EGFR) Downstream_Substrate Downstream Substrate (e.g., IRS-1, Shc) Receptor_Tyrosine_Kinase->Downstream_Substrate Phosphorylation PTP1B PTP1B PTP1B->Receptor_Tyrosine_Kinase PTP1B->Downstream_Substrate Dephosphorylation PI3K_Akt_Pathway PI3K/Akt Pathway Downstream_Substrate->PI3K_Akt_Pathway Ras_MAPK_Pathway Ras/MAPK Pathway Downstream_Substrate->Ras_MAPK_Pathway Cell_Survival Cell Survival & Proliferation PI3K_Akt_Pathway->Cell_Survival Apoptosis Apoptosis PI3K_Akt_Pathway->Apoptosis Inhibition Ras_MAPK_Pathway->Cell_Survival Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B Inhibition

Caption: Generalized PTP1B signaling pathway and the effect of an inhibitor.

Cytotoxicity_Workflow A 1. Cell Seeding (Select appropriate cell lines and seeding density) B 2. Compound Treatment (Dose-response curve of PTP1B inhibitor) A->B C 3. Incubation (24, 48, 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT, CellTiter-Glo) C->D E 5. Data Analysis (Calculate IC50 values) D->E F 6. Mechanistic Studies (if cytotoxicity is observed) (e.g., Apoptosis Assay, Cell Cycle Analysis) E->F

Caption: Experimental workflow for assessing cytotoxicity of a PTP1B inhibitor.

Troubleshooting_Tree A Unexpected Cytotoxicity Observed B Is the vehicle control also toxic? A->B C Yes B->C D No B->D E Solvent toxicity is likely. Reduce solvent concentration or switch solvent. C->E F Does cytotoxicity correlate with PTP1B inhibition? D->F G Yes F->G H No F->H I Likely on-target effect. Investigate downstream signaling. G->I J Potential off-target effect. Perform selectivity profiling. H->J

Caption: Troubleshooting decision tree for unexpected cytotoxicity results.

References

Technical Support Center: Improving the Bioavailability of Ptp1B-IN-22

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the experimental use of Ptp1B-IN-22, with a specific focus on enhancing its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin sensitivity and glucose uptake in cells, making it a valuable tool for research in diabetes, obesity, and related metabolic disorders.

Q2: I am observing poor efficacy of this compound in my in vivo experiments. What could be the underlying issue?

A primary challenge with many small molecule inhibitors, including those targeting PTP1B, is poor oral bioavailability. This often stems from low aqueous solubility, which limits the absorption of the compound from the gastrointestinal tract into the bloodstream. For this compound, its solubility properties necessitate careful formulation to achieve effective concentrations at the target site in vivo.

Q3: How can I improve the solubility and bioavailability of this compound for my experiments?

Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These methods aim to increase the dissolution rate and/or the concentration of the drug in the gastrointestinal fluids. Commonly used approaches include:

  • Co-solvent Formulations: Utilizing a mixture of solvents to dissolve the compound.

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption by presenting the drug in a solubilized state.

  • Particle Size Reduction: Techniques like micronization or nanosizing increase the surface area of the drug, leading to a faster dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its solubility and dissolution.

Q4: Are there any established protocols for formulating this compound for in vivo studies?

Yes, based on the known solubility characteristics of this compound, here are two established protocols for preparing formulations suitable for animal studies.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of this compound in aqueous buffer Low aqueous solubility of the compound.Use a co-solvent system. This compound is highly soluble in DMSO. For final aqueous solutions, ensure the final DMSO concentration is kept low (typically <1%) to avoid toxicity, and consider the use of other excipients like PEG300 and Tween-80 to maintain solubility.
Inconsistent results between experimental batches Variability in formulation preparation.Follow a standardized and detailed protocol for formulation preparation. Ensure complete dissolution of the compound at each step. Use of gentle heating and/or sonication can aid in dissolution, but be cautious of potential compound degradation with excessive heat.
Low exposure (AUC) in pharmacokinetic studies Poor absorption from the administration site.For oral administration, consider lipid-based formulations like SEDDS or solid dispersions to improve absorption. For parenteral routes, ensure the formulation maintains the drug in solution in vivo by using appropriate co-solvents and surfactants.
Vehicle-related toxicity observed in animal models High concentration of organic solvents (e.g., DMSO).Minimize the concentration of organic solvents in the final formulation. For instance, while a high concentration of DMSO is used for the stock solution, the final dosing solution should be diluted with other vehicles to reduce the DMSO percentage.

Experimental Protocols

Protocol 1: Co-solvent Formulation for Parenteral Administration

This protocol is designed to create a suspended solution suitable for intraperitoneal or oral administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), newly opened

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • In a separate tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the DMSO solution. For a final formulation of 10% DMSO and 40% PEG300, add 4 parts PEG300 for every 1 part of the DMSO stock solution. Mix thoroughly.

  • Add Tween-80 to the mixture. For a final concentration of 5% Tween-80, add 0.5 parts of Tween-80. Mix until a homogenous solution is formed.

  • Finally, add saline to reach the desired final volume. For a final concentration of 45% saline, add 4.5 parts of saline.

  • The final mixture will be a suspended solution. Use ultrasonication to ensure a uniform suspension before administration.

Quantitative Data Summary:

ComponentPercentage (%)Volume for 1 mL final solution
DMSO (from stock)10100 µL (of 25 mg/mL stock)
PEG30040400 µL
Tween-80550 µL
Saline45450 µL
Final Concentration 2.5 mg/mL
Protocol 2: Lipid-Based Formulation for Oral Administration

This protocol yields a clear solution in corn oil, which can improve oral absorption.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), newly opened

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add the required volume of the DMSO stock solution to a tube.

  • Add corn oil to the DMSO solution to achieve the desired final concentration. For a final formulation with 10% DMSO, add 9 parts of corn oil for every 1 part of the DMSO stock solution.

  • Mix thoroughly until a clear solution is obtained.

Quantitative Data Summary:

ComponentPercentage (%)Volume for 1 mL final solution
DMSO (from stock)10100 µL (of 25 mg/mL stock)
Corn Oil90900 µL
Final Concentration ≥ 2.5 mg/mL

Visualizations

PTP1B Signaling Pathway

PTP1B_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS1 IRS-1 pIR->IRS1 Phosphorylates pIRS1 p-IRS-1 pIR->pIRS1 PI3K PI3K pIRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS1 Dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B CoSolvent_Workflow start Start stock Prepare this compound stock in DMSO start->stock add_peg Add PEG300 and mix stock->add_peg add_tween Add Tween-80 and mix add_peg->add_tween add_saline Add Saline to final volume add_tween->add_saline sonicate Ultrasonicate to form uniform suspension add_saline->sonicate administer Administer to animal model sonicate->administer end End administer->end Bioavailability_Logic poor_sol Poor Aqueous Solubility low_diss Low Dissolution Rate poor_sol->low_diss low_abs Low Absorption low_diss->low_abs low_bio Low Oral Bioavailability low_abs->low_bio poor_eff Poor In Vivo Efficacy low_bio->poor_eff

Ptp1B-IN-22 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PTP1B-IN-22.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a negative regulator in several signaling pathways, including the insulin and leptin pathways. By inhibiting PTP1B, this compound prevents the dephosphorylation of key signaling molecules such as the insulin receptor (IR) and its substrates (IRS-1), leading to enhanced downstream signaling. This can result in increased glucose uptake in cells.

Q2: What is the reported in vitro activity of this compound?

A2: this compound has been shown to exhibit 66.4% in vitro inhibition of PTP1B. In skeletal muscle L6 myotubes, it has been observed to increase glucose uptake by 39.6%[1].

Q3: Is there an IC50 value available for this compound?

Q4: What are the main applications of this compound in research?

A4: this compound is primarily used in research to study the role of PTP1B in various cellular processes. Its potential therapeutic applications are in the areas of type 2 diabetes, obesity, and cancer, due to the central role of PTP1B in regulating metabolic and cell growth pathways[3].

Q5: How should I prepare and store this compound?

A5: For in vitro assays, this compound can be dissolved in DMSO. For in vivo studies, a suspended solution can be prepared. A suggested protocol for a 2.5 mg/mL suspension is to add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300, mix, then add 50 μL of Tween-80, mix again, and finally add 450 μL of saline[1]. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.

Quantitative Data Summary

For comparative purposes, the following table includes data for this compound and the closely related inhibitor, PTP1B-IN-2.

CompoundParameterValueCell Line/SystemReference
This compound In Vitro PTP1B Inhibition66.4%N/A[1]
Glucose Uptake Increase39.6%L6 Myotubes[1]
PTP1B-IN-2 IC5050 nMN/A[2]
Insulin-Mediated IRβ PhosphorylationEnhanced at 15 µM and 30 µML6 Myotubes[2]
Insulin-Stimulated Glucose Uptake Increase16.0% at 5 µM, 19.0% at 10 µM, 38.1% at 20 µML6 Myotubes[2]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways affected by PTP1B and a general experimental workflow for testing PTP1B inhibitors.

PTP1B_Insulin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IR Insulin Receptor (IR) IRS1 IRS-1 IR->IRS1 phosphorylates GLUT4_mem GLUT4 Glucose_Uptake Glucose Uptake GLUT4_mem->Glucose_Uptake facilitates Insulin Insulin Insulin->IR binds PI3K PI3K IRS1->PI3K activates AKT Akt PI3K->AKT activates GLUT4_vesicle GLUT4 Vesicle AKT->GLUT4_vesicle promotes translocation GLUT4_vesicle->GLUT4_mem fuses with membrane PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B_IN_22 This compound PTP1B_IN_22->PTP1B inhibits

Caption: PTP1B's role in the insulin signaling pathway and its inhibition by this compound.

PTP1B_Leptin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LeptinR Leptin Receptor JAK2 JAK2 LeptinR->JAK2 activates Leptin Leptin Leptin->LeptinR binds STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (e.g., POMC) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->JAK2 dephosphorylates PTP1B_IN_22 This compound PTP1B_IN_22->PTP1B inhibits

Caption: PTP1B's role in the leptin signaling pathway and its inhibition by this compound.

PTP1B_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: PTP1B Enzyme This compound (various conc.) Substrate (e.g., pNPP) Assay Buffer B Incubate PTP1B with this compound A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C C->D E Stop Reaction (e.g., with NaOH) D->E F Measure Absorbance (e.g., at 405 nm) E->F G Calculate % Inhibition F->G H Determine IC50 G->H

Caption: A general experimental workflow for an in vitro PTP1B inhibition assay.

Experimental Protocols

1. In Vitro PTP1B Inhibition Assay (Colorimetric, pNPP Substrate)

This protocol is adapted from standard PTP1B assays and can be used to determine the IC50 of this compound.

  • Materials:

    • Recombinant human PTP1B enzyme

    • This compound

    • p-Nitrophenyl phosphate (pNPP)

    • Assay Buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, 1 mM EDTA)[4]

    • Stop Solution (e.g., 1 M NaOH)[4]

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer.

    • In a 96-well plate, add the serially diluted this compound solutions. Include a positive control (a known PTP1B inhibitor) and a negative control (Assay Buffer with DMSO).

    • Add the PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Prepare the pNPP substrate solution in Assay Buffer.

    • Initiate the reaction by adding the pNPP substrate to each well.

    • Incubate the plate at 37°C for 30 minutes[4].

    • Stop the reaction by adding the Stop Solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

2. Cell-Based Insulin Receptor Phosphorylation Assay

This protocol can be used to assess the effect of this compound on insulin-stimulated IR phosphorylation in a cellular context.

  • Materials:

    • L6 myotubes or another suitable cell line

    • This compound

    • Insulin

    • Cell culture medium

    • Lysis buffer

    • Antibodies: anti-phospho-IR (β-subunit), anti-total-IR, and appropriate secondary antibodies

    • Western blotting reagents and equipment

  • Procedure:

    • Seed cells in appropriate culture plates and grow to the desired confluency.

    • Serum-starve the cells for a few hours before the experiment.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and Western blotting using antibodies against phosphorylated IR and total IR.

    • Quantify the band intensities to determine the relative increase in IR phosphorylation in the presence of this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicate wells in in vitro assay - Pipetting errors- Inconsistent incubation times- Enzyme instability- Use calibrated pipettes and proper technique.- Ensure simultaneous addition of reagents to all wells where possible.- Keep the enzyme on ice and use it quickly after dilution. Avoid repeated freeze-thaw cycles.
Low or no inhibition observed - Incorrect concentration of this compound- Inactive this compound- Inactive enzyme- Verify the dilution calculations and the concentration of the stock solution.- Ensure proper storage of the inhibitor. Test a fresh batch if necessary.- Test the enzyme activity with a known inhibitor as a positive control.
High background signal in in vitro assay - Substrate degradation- Contaminated reagents- Prepare fresh substrate solution for each experiment.- Use high-purity water and reagents.
Inconsistent results in cell-based assays - Cell passage number and confluency- Variability in inhibitor treatment or insulin stimulation time- Incomplete cell lysis- Maintain consistent cell culture conditions, including passage number and seeding density.- Standardize all incubation times precisely.- Ensure the chosen lysis buffer is effective for the cell line and that lysis is complete.
This compound appears to be a non-specific inhibitor - Off-target effects at high concentrations- Determine the IC50 and use concentrations around this value.- Test the inhibitor against other related phosphatases (e.g., TCPTP, SHP-1, SHP-2) to assess its selectivity.

References

Addressing poor cellular uptake of Ptp1B-IN-22

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ptp1B-IN-22, with a focus on addressing challenges related to its cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator in insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin sensitivity and is therefore investigated for its potential in metabolic disease research.[1][2]

Q2: I am observing lower than expected activity of this compound in my cell-based assays. What could be the reason?

A common challenge with PTP1B inhibitors, including this compound, is their potentially low cellular permeability. This is often due to the charged nature of the PTP1B active site, which requires inhibitors to have polar moieties for effective binding. These polar characteristics can hinder passage across the cell membrane. Therefore, the observed low activity might be due to insufficient intracellular concentration of the inhibitor.

Q3: How can I improve the cellular uptake of this compound in my experiments?

Several strategies can be employed to enhance the cellular uptake of compounds with poor permeability:

  • Formulation with Permeation Enhancers: The use of excipients such as DMSO, PEG300, and Tween-80 in the formulation can help improve solubility and membrane permeability.[1]

  • Use of Nanoparticle Delivery Systems: Encapsulating this compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.

  • Structural Modification (Analog Synthesis): For long-term studies, exploring commercially available analogs of this compound with modified physicochemical properties for better cell permeability could be a viable option.

Q4: What are the key physicochemical properties of this compound that I should be aware of?

Q5: Are there any alternative approaches if I cannot improve the cellular uptake of this compound?

If direct cellular uptake remains a significant hurdle, consider the following alternatives:

  • Use of Cell-Permeable Analogs: Investigate other PTP1B inhibitors from different chemical series that have been reported to have better cellular activity.

  • In Vitro Assays with Purified Enzyme: To confirm the direct inhibitory effect of your this compound stock, perform an in vitro enzymatic assay using purified PTP1B enzyme. This will help differentiate between poor compound activity and poor cellular uptake.

  • Gene Silencing (siRNA/shRNA): As an alternative to a small molecule inhibitor, using siRNA or shRNA to knockdown PTP1B expression can be a powerful tool to study the effects of PTP1B inhibition in your cellular model.

Troubleshooting Guide: Poor Cellular Uptake of this compound

This guide provides a structured approach to troubleshooting issues related to the poor cellular uptake of this compound.

Diagram: Troubleshooting Workflow for Poor Cellular Uptake

troubleshooting_workflow cluster_step1 Compound Verification cluster_step2 Delivery Optimization cluster_step3 Uptake Assessment cluster_step4 Alternative Approaches start Start: Low/No Cellular Effect of this compound check_compound Step 1: Verify Compound Integrity & Solubility start->check_compound optimize_delivery Step 2: Optimize Compound Delivery check_compound->optimize_delivery Compound OK s1_1 Confirm correct storage (-20°C or -80°C) check_compound->s1_1 assess_uptake Step 3: Directly Assess Cellular Uptake optimize_delivery->assess_uptake Still no effect end_point Resolution optimize_delivery->end_point Effect Observed s2_1 Increase DMSO concentration (check cell tolerance) optimize_delivery->s2_1 alternative_strategies Step 4: Consider Alternative Strategies assess_uptake->alternative_strategies Uptake confirmed to be low assess_uptake->end_point Uptake is sufficient, investigate other causes s3_1 Use a fluorescently labeled analog (if available) assess_uptake->s3_1 alternative_strategies->end_point s4_1 Use a positive control PTP1B inhibitor with known cell permeability alternative_strategies->s4_1 s1_2 Check for precipitation in stock solution s1_1->s1_2 s1_3 Test solubility in final assay medium s1_2->s1_3 s2_2 Test formulation with PEG300/Tween-80 s2_1->s2_2 s2_3 Increase incubation time s2_2->s2_3 s3_2 Perform LC-MS/MS analysis of cell lysates s3_1->s3_2 s4_2 Switch to an in vitro enzymatic assay s4_1->s4_2 s4_3 Utilize genetic knockdown of PTP1B s4_2->s4_3

Caption: Troubleshooting workflow for addressing poor cellular uptake of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterCell LineValueReference
PTP1B Inhibition-66.4%[1]
Glucose Uptake IncreaseL6 Myotubes39.6%[1]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 86109-60-6MedChemExpress
Molecular Formula C₁₄H₁₀N₂O₅SMedChemExpress
Molecular Weight 318.31MedChemExpress
Solubility DMSO: ≥ 100 mg/mLMedChemExpress
Water: < 0.1 mg/mLPredicted

Experimental Protocols

Protocol 1: In Vitro Glucose Uptake Assay in L6 Myotubes

This protocol is adapted for assessing the effect of this compound on glucose uptake.

Materials:

  • L6 myotubes

  • Krebs-Ringer HEPES (KRH) buffer (50 mM HEPES, pH 7.4, 137 mM NaCl, 4.8 mM KCl, 1.85 mM CaCl₂, 1.3 mM MgSO₄)

  • This compound stock solution (in DMSO)

  • Insulin (positive control)

  • 2-deoxy-D-[³H]glucose (radiolabeled glucose analog)

  • 0.05 N NaOH

  • Scintillation cocktail and counter

Procedure:

  • Differentiate L6 myoblasts into myotubes in a 24-well plate.

  • Wash the L6 myotubes twice with warm KRH buffer.

  • Starve the cells in KRH buffer for 2 hours at 37°C.

  • Treat the cells with this compound at the desired concentrations (e.g., 1, 5, 10, 20 µM) or insulin (100 nM) in KRH buffer for 30 minutes at 37°C. Include a vehicle control (DMSO).

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose to a final concentration of 0.5 µCi/mL and incubate for 10 minutes at 37°C.

  • Stop the uptake by washing the cells three times with ice-cold KRH buffer.

  • Lyse the cells by adding 250 µL of 0.05 N NaOH to each well and incubate for 30 minutes at room temperature.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the results to the protein concentration of each well, determined by a BCA assay.

Diagram: Glucose Uptake Assay Workflow

glucose_uptake_workflow start Start: Differentiated L6 Myotubes wash1 Wash with KRH Buffer start->wash1 starve Starve in KRH Buffer (2h, 37°C) wash1->starve treat Treat with this compound / Insulin (30 min, 37°C) starve->treat add_glucose Add 2-deoxy-D-[³H]glucose (10 min, 37°C) treat->add_glucose stop_wash Stop Uptake & Wash with Cold KRH add_glucose->stop_wash lyse Lyse Cells (0.05 N NaOH) stop_wash->lyse measure Measure Radioactivity lyse->measure end_point Analyze Data measure->end_point PTP1B_pathway cluster_insulin Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Autophosphorylation pIR->IR Dephosphorylates IRS IRS-1 pIR->IRS Phosphorylates pIRS p-IRS-1 (Active) IRS->pIRS pIRS->IRS Dephosphorylates PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt Activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR PTP1B->pIRS Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B Inhibits

References

Ptp1B-IN-22 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PTP1B-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning assay interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator in the insulin and leptin signaling pathways.[2][3][4] It functions by dephosphorylating the insulin receptor and its substrates, as well as Janus kinase 2 (JAK2), a downstream effector of the leptin receptor.[2][4] By inhibiting PTP1B, this compound promotes the phosphorylation of these targets, enhancing insulin and leptin sensitivity. This makes it a valuable tool for research in type 2 diabetes, obesity, and related metabolic disorders.[3][5][6][7]

Q2: My IC50 value for this compound is different from the reported values. What could be the cause?

Discrepancies in IC50 values can arise from several factors:

  • Assay Conditions: Variations in buffer composition (pH, ionic strength), temperature, and incubation time can all affect enzyme kinetics and inhibitor potency.[8]

  • Enzyme and Substrate Concentration: The measured IC50 value is dependent on the concentrations of both PTP1B and the substrate used. Ensure these are consistent with the recommended protocol.

  • Reagent Quality: The purity and activity of the PTP1B enzyme and the stability of the substrate can impact results.

  • DMSO Concentration: this compound is likely dissolved in DMSO. High concentrations of DMSO can inhibit enzyme activity. It is crucial to maintain a consistent and low final DMSO concentration across all wells.[9]

Q3: I am observing high background signal in my colorimetric PTP1B assay. What are the possible reasons?

High background in a colorimetric assay using a substrate like p-nitrophenyl phosphate (pNPP) can be due to:

  • Substrate Instability: pNPP can undergo spontaneous hydrolysis, especially at non-optimal pH or temperature, leading to the release of p-nitrophenol and a yellow color.

  • Contamination: Contamination of reagents or labware with phosphatases can lead to substrate degradation.

  • Reader Wavelength: Ensure the absorbance is read at the correct wavelength for p-nitrophenol (typically 405 nm).

Q4: Can this compound interfere with other phosphatases?

While this compound is a potent PTP1B inhibitor, it is important to assess its selectivity against other protein tyrosine phosphatases, especially highly homologous ones like T-cell protein tyrosine phosphatase (TCPTP).[7] Lack of selectivity is a common challenge with PTP1B inhibitors due to the conserved nature of the active site.[2][7] It is recommended to perform counter-screening against a panel of related phosphatases to determine the selectivity profile of this compound in your experimental system.

Troubleshooting Guide

Issue 1: Inconsistent or Non-Reproducible Inhibition Data
Potential Cause Recommended Solution
Compound Precipitation This compound may precipitate in aqueous assay buffers. Visually inspect wells for any signs of precipitation. If observed, consider increasing the DMSO concentration (while staying within the enzyme's tolerance) or using a different buffer system.
Inaccurate Pipetting Small volumes of concentrated inhibitor stock can be difficult to pipette accurately. Use calibrated pipettes and consider preparing intermediate dilutions to increase the volumes being handled.
Assay Drift During long incubation times or when reading a large number of plates, the assay conditions may change. Minimize plate-to-plate variability by preparing fresh reagents and monitoring temperature and incubation times closely.
Reagent Instability PTP1B enzyme activity can decrease with repeated freeze-thaw cycles.[10] Aliquot the enzyme upon receipt and thaw a fresh aliquot for each experiment. Substrates like pNPP should be protected from light and prepared fresh.
Issue 2: No Inhibition Observed
Potential Cause Recommended Solution
Inactive Compound Verify the integrity of the this compound stock. If possible, confirm its identity and purity using analytical methods like LC-MS or NMR.
Inactive Enzyme Test the PTP1B enzyme with a known control inhibitor, such as sodium orthovanadate or suramin, to ensure it is active and can be inhibited.[9][10]
Incorrect Assay Conditions Ensure the assay buffer pH is optimal for both enzyme activity and inhibitor binding (typically between pH 6.0 and 7.5).[4][11]
Substrate Concentration Too High If the substrate concentration is much higher than the Km, a higher concentration of a competitive inhibitor will be needed to see an effect. Consider using a substrate concentration at or near the Km value.

Experimental Protocols

PTP1B Inhibition Assay using pNPP

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against human recombinant PTP1B using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Human recombinant PTP1B

  • This compound

  • Assay Buffer: 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT[4]

  • p-Nitrophenyl phosphate (pNPP)

  • Stop Solution: 1 M NaOH[4]

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the inhibitor in the assay buffer.

  • Add 20 µL of PTP1B enzyme (1 µg/mL) to the wells of a 96-well plate.

  • Add 10 µL of the this compound dilutions or a control (assay buffer with the same final DMSO concentration) to the respective wells.

  • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 40 µL of 4 mM pNPP to each well.

  • Incubate the plate at 37°C for 30 minutes.[4]

  • Stop the reaction by adding 100 µL of 1 M NaOH to each well.[4]

  • Measure the absorbance at 405 nm using a microplate reader.[4]

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Quantitative Data Summary

Table 1: Example PTP1B Inhibition Data for this compound

This compound (µM)Absorbance (405 nm)% Inhibition
0 (Control)1.250
0.011.139.6
0.10.8829.6
10.6052.0
100.2580.0
1000.1092.0

Table 2: Selectivity Profile of a Hypothetical PTP1B Inhibitor

PhosphataseIC50 (µM)
PTP1B0.5
TCPTP15.2
SHP-135.8
SHP-2> 50
LAR> 50

Visualizations

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_IN_22 This compound PTP1B_IN_22->PTP1B inhibits

Caption: PTP1B's role in negative regulation of insulin and leptin signaling.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add this compound or Control prep_inhibitor->add_inhibitor prep_enzyme Prepare PTP1B Enzyme Solution add_enzyme Add PTP1B Enzyme to 96-well Plate prep_enzyme->add_enzyme prep_substrate Prepare pNPP Substrate Solution add_substrate Add pNPP Substrate (Initiate Reaction) prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate (10 min, 37°C) add_inhibitor->pre_incubate pre_incubate->add_substrate incubate Incubate (30 min, 37°C) add_substrate->incubate stop_reaction Add Stop Solution (1M NaOH) incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Workflow for a typical PTP1B colorimetric inhibition assay.

References

Technical Support Center: Ptp1B-IN-22 and Related PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research purposes only. The inhibitor Ptp1B-IN-22 is a relatively new compound, and as such, there is a lack of publicly available data regarding its side effects in animal models. Therefore, this guide is based on the current understanding of the PTP1B enzyme and the known effects of other PTP1B inhibitors that have been studied more extensively. Researchers should always conduct their own thorough dose-finding and toxicity studies for this compound before proceeding with extensive in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor, identified as a derivative of ZINC02765569.[1][2] Its mechanism of action is to block the enzymatic activity of PTP1B. PTP1B is a key negative regulator in the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound is expected to enhance these signaling pathways, leading to improved glucose uptake and potentially beneficial effects in metabolic disease models. In vitro studies have shown that this compound can inhibit PTP1B and increase glucose uptake in skeletal muscle L6 myotubes.[1]

Q2: What are the potential therapeutic applications of PTP1B inhibitors like this compound?

PTP1B is a validated therapeutic target for a range of conditions. Due to its role in insulin and leptin signaling, inhibitors are primarily investigated for the treatment of type 2 diabetes and obesity.[3] Additionally, PTP1B has been implicated in other cellular processes, and its inhibition is being explored in the context of cancer and neurodegenerative diseases.

Q3: What are the common side effects observed with PTP1B inhibitors in animal models?

While specific data for this compound is unavailable, studies with other PTP1B inhibitors have revealed a range of potential side effects. It is important to note that the side effect profile can vary significantly depending on the inhibitor's chemical class (e.g., small molecule, peptide, antisense oligonucleotide), selectivity, and pharmacokinetic properties. Some common observations from preclinical studies with other PTP1B inhibitors include:

  • Weight Loss and Appetite Suppression: Several PTP1B inhibitors, such as Trodusquemine (MSI-1436), have been shown to cause fat-specific weight loss and a reduction in appetite in diet-induced obese mice.[1][4] While often a desired therapeutic effect, this needs to be carefully monitored to distinguish from general toxicity.

  • Gastrointestinal Issues: Although not consistently reported for all inhibitors, gastrointestinal side effects are a potential concern with orally administered drugs.

  • Lack of Specificity: A significant challenge in the development of PTP1B inhibitors is achieving high selectivity over other protein tyrosine phosphatases, particularly the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[5] Off-target effects due to lack of selectivity could lead to unforeseen side effects.

  • Toxicity: Some PTP1B inhibitors have been discontinued due to toxicity observed in preclinical or clinical studies.[6] The specific nature of these toxicities is not always publicly detailed but underscores the importance of thorough safety evaluation. For instance, some vanadium-based PTP1B inhibitors have shown toxicity, possibly due to their reactivity with other PTP family members.

It is crucial to note that many preclinical studies with PTP1B inhibitors, such as Claramine and IONIS-PTP-1BRx, have reported no significant signs of toxicity at therapeutic doses.[7][8]

Troubleshooting Guide for In Vivo Experiments

This guide provides troubleshooting for common issues that may arise during in vivo studies with this compound or other novel PTP1B inhibitors.

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss Therapeutic effect (fat-specific), reduced food/water intake due to toxicity, or general malaise.1. Monitor food and water consumption daily.2. Perform body composition analysis (e.g., DEXA) to determine if weight loss is primarily from fat mass.3. Conduct a dose-response study to identify a therapeutic window with desired efficacy and minimal impact on overall animal well-being.4. Observe animals for any other signs of toxicity (see below).
Lack of Efficacy Poor bioavailability, rapid metabolism, incorrect dosage, or insufficient target engagement.1. Verify the formulation and route of administration are appropriate for the compound.2. Perform pharmacokinetic studies to determine the compound's half-life and exposure in plasma and target tissues.3. Conduct a dose-escalation study to ensure adequate concentrations are reaching the target.4. Assess target engagement by measuring PTP1B activity or the phosphorylation status of its downstream targets (e.g., insulin receptor, STAT3) in tissue samples.
Signs of Toxicity (e.g., lethargy, ruffled fur, hunched posture) Compound toxicity, off-target effects, or issues with the vehicle/formulation.1. Immediately reduce the dose or temporarily halt dosing.2. Conduct a thorough clinical observation of the animals.3. Perform a full necropsy with histopathological analysis of major organs to identify any potential organ toxicity.4. Include a vehicle-only control group to rule out effects from the formulation.
Variability in Response Inconsistent dosing, animal-to-animal metabolic differences, or instability of the compound.1. Ensure accurate and consistent administration of the compound.2. Increase the number of animals per group to improve statistical power.3. Verify the stability of the compound in the formulation over the course of the experiment.4. Consider using a more homogenous animal population (e.g., in terms of age and weight).

Experimental Protocols

General Protocol for Assessing Acute Toxicity of a Novel PTP1B Inhibitor

This is a generalized protocol and should be adapted based on the specific characteristics of the inhibitor and institutional guidelines.

  • Animal Model: Select a relevant animal model (e.g., C57BL/6 mice for metabolic studies). Use both male and female animals.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Dose Selection: Based on in vitro potency, select a range of doses. This may include a low dose expected to be therapeutically relevant, a high dose to identify potential toxicity, and one or more intermediate doses. Include a vehicle control group.

  • Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Clinical Observations: Observe animals for any signs of toxicity at regular intervals (e.g., 1, 4, and 24 hours post-dose) for the first day, and daily thereafter for up to 14 days. Record any changes in behavior, posture, or physical appearance.

    • Body Weight: Measure body weight daily.

    • Food and Water Intake: Monitor daily.

  • Endpoint Analysis:

    • At the end of the study period, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy, and record the weights of major organs (e.g., liver, kidneys, spleen, heart).

    • Collect tissues for histopathological examination.

Visualizing Key Concepts

PTP1B Signaling Pathway

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->JAK2 dephosphorylates Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow for Side Effect Profiling

Side_Effect_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Data Analysis A Select Animal Model & Strain B Determine Dose Range (based on in vitro data) A->B C Define Route of Administration B->C D Compound Administration (with vehicle control) C->D E Daily Clinical Observations F Monitor Body Weight, Food & Water Intake G Blood Collection (Hematology & Clinical Chemistry) E->G Endpoint F->G Endpoint H Necropsy & Organ Weight Analysis G->H I Histopathology of Major Organs H->I J Data Interpretation & Report Generation I->J

Caption: A general workflow for assessing side effects in animal models.

Troubleshooting Logic for In Vivo Studies

Troubleshooting_Logic Start Start In Vivo Experiment Issue Unexpected Observation? Start->Issue NoIssue Continue Monitoring Issue->NoIssue No WeightLoss Weight Loss Issue->WeightLoss Yes NoEfficacy Lack of Efficacy Issue->NoEfficacy Yes Toxicity Signs of Toxicity Issue->Toxicity Yes NoIssue->Issue CheckFood Check Food/Water Intake & Body Composition WeightLoss->CheckFood CheckPK Verify Formulation, Dose & Check Pharmacokinetics NoEfficacy->CheckPK ReduceDose Reduce Dose & Conduct Full Toxicological Workup Toxicity->ReduceDose End Modify Protocol CheckFood->End CheckPK->End ReduceDose->End

Caption: A decision tree for troubleshooting common in vivo issues.

References

Ptp1B-IN-22 dose-response curve optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PTP1B inhibitor assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background signal in my PTP1B biochemical assay?

A1: High background signal is often due to phosphate contamination in your reagents or labware. The Red Reagent used in some colorimetric assays is highly sensitive to free phosphate.[1] Ensure all buffers are prepared with phosphate-free water and use new or acid-washed labware.

Q2: My PTP1B enzyme activity is lower than expected. What are the possible reasons?

A2: Reduced enzyme activity can result from improper handling and storage. PTP1B is sensitive to freeze-thaw cycles. It is recommended to thaw the enzyme quickly and keep it on ice.[1][2] For daily use, consider preparing aliquots to minimize the number of times the main stock is thawed.[2]

Q3: How do I choose the right substrate for my PTP1B assay?

A3: The choice of substrate depends on your assay format and available equipment.

  • p-nitrophenyl phosphate (pNPP) is a widely used colorimetric substrate that is cost-effective and suitable for endpoint assays.[3][4]

  • Fluorogenic substrates , such as DiFMUP or OMFP, offer higher sensitivity and are ideal for continuous kinetic assays in high-throughput formats (384- or 1536-well plates).[5][6][7]

  • Phosphopeptide substrates , such as a sequence from the insulin receptor β subunit, provide greater biological relevance.[1]

Q4: What is the optimal concentration of DMSO in the assay?

A4: The final concentration of DMSO should be kept as low as possible, typically not exceeding 1-2%, as it can inhibit enzyme activity.[6] It is crucial to determine the DMSO tolerance of your specific assay setup by running a titration.[8]

Q5: How can I confirm if my inhibitor is reversible?

A5: To determine if an inhibitor is reversible, you can perform a dilution experiment. After incubating the enzyme with the inhibitor, dilute the mixture significantly. If the enzyme activity is restored, the inhibitor is likely reversible. Additionally, plotting the initial velocity versus enzyme concentration at different inhibitor concentrations can indicate reversibility if the slope decreases with increasing inhibitor concentration.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability between replicates - Pipetting errors- Inconsistent incubation times- Plate reader artifacts (e.g., bubbles)- Use calibrated pipettes and proper technique.- Ensure simultaneous addition of reagents to start/stop reactions.- Inspect wells for bubbles before reading; centrifuge the plate briefly if necessary.
No dose-response curve (flat line) - Inhibitor is inactive or insoluble at tested concentrations- Incorrect inhibitor concentration range- Check the solubility of your inhibitor in the assay buffer.- Perform a wider range of serial dilutions (e.g., from nM to high µM).
IC50 value is significantly different from published data - Different assay conditions (e.g., substrate concentration, enzyme concentration, pH, temperature)- Different enzyme construct (full-length vs. truncated)- Ensure your assay conditions match the literature.- Note that the Km of the substrate can vary between different PTP1B constructs, which will affect the IC50.[8]
Precipitation of inhibitor in the well - Poor solubility of the compound in the final assay buffer.- Lower the final concentration of the inhibitor.- Increase the percentage of DMSO slightly, ensuring it remains within the enzyme's tolerance level.

Experimental Protocols

Biochemical PTP1B Inhibition Assay (Colorimetric using pNPP)

This protocol is adapted from established methods.[3][4]

  • Reagent Preparation:

    • Assay Buffer: 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.

    • Enzyme Solution: Dilute recombinant human PTP1B in cold Assay Buffer to the desired final concentration (e.g., 0.5-1 µg/mL).

    • Substrate Solution: Prepare a 4 mM solution of p-nitrophenyl phosphate (pNPP) in Assay Buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of PTP1B-IN-22 in DMSO. Create serial dilutions in DMSO and then dilute into Assay Buffer to achieve the desired final concentrations with a consistent final DMSO percentage.

    • Stop Solution: 1 M NaOH.

  • Assay Procedure (96-well plate format): a. Add 130 µL of Assay Buffer to each well. b. Add 10 µL of the test inhibitor solution to the appropriate wells. For control wells, add 10 µL of Assay Buffer with the same percentage of DMSO. c. Add 20 µL of the PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C. d. Initiate the reaction by adding 40 µL of the pNPP substrate solution. e. Incubate the plate at 37°C for 30 minutes. f. Terminate the reaction by adding 50 µL of 1 M NaOH. g. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of the no-enzyme control from all other readings. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular PTP1B Inhibition Assay (Western Blot for p-Src)

This protocol assesses the inhibitor's effect on the phosphorylation of a downstream target of PTP1B, such as Src at Tyr529.[9]

  • Cell Culture and Treatment: a. Seed cells (e.g., D492 breast epithelial cells) in a suitable culture plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 0-20 µM) or DMSO as a vehicle control for 24-48 hours.

  • Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. d. Incubate the membrane with a primary antibody against phospho-Src (Tyr529) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip and re-probe the membrane for total Src and a loading control (e.g., GAPDH or β-actin).

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-Src signal to the total Src signal. c. Plot the normalized phospho-Src levels against the inhibitor concentration to observe the dose-dependent effect. An increase in p-Src (Tyr529) indicates PTP1B inhibition.[9]

Quantitative Data Summary

Inhibitor Assay Type IC50 / Ki Reference
Flavanone 1Biochemical (pNPP)IC50 = 1.9 µM[4]
Compound 6Biochemical (pNPP)Ki = 3.8 µM[4]
SuraminBiochemicalKi = 5.5 µM[1][2]
Na3VO4 (full length PTP1b)Biochemical (pNPP)IC50 = 19.3 ± 1.1 µM[8]
Na3VO4 (truncated PTP1b)Biochemical (pNPP)IC50 = 54.5 ± 1.1 µM[8]

Visualizations

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane IR Insulin Receptor (Inactive) pIR p-Insulin Receptor (Active) IR->pIR Autophosphorylation pIR->IR dephosphorylates Downstream Downstream Signaling (e.g., GLUT4 translocation) pIR->Downstream activates Insulin Insulin Insulin->IR binds PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B_IN_22 This compound PTP1B_IN_22->PTP1B inhibits Dose_Response_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) C Dispense Reagents to 96-well Plate (Buffer, Inhibitor, Enzyme) A->C B Prepare this compound Serial Dilutions B->C D Pre-incubate C->D E Initiate Reaction with Substrate D->E F Incubate (e.g., 37°C, 30 min) E->F G Terminate Reaction F->G H Read Absorbance/Fluorescence G->H I Data Analysis (Calculate % Inhibition, Plot Curve, Determine IC50) H->I Troubleshooting_Tree Start Problem with Dose-Response Curve? HighScatter High Scatter / Poor Reproducibility? Start->HighScatter NoCurve No Inhibition / Flat Curve? HighScatter->NoCurve No Sol_Scatter Check Pipetting Technique Ensure Proper Mixing Check for Bubbles HighScatter->Sol_Scatter Yes LowActivity Overall Low Signal? NoCurve->LowActivity No Sol_NoCurve Confirm Inhibitor Solubility Test a Broader Concentration Range Verify Compound Integrity NoCurve->Sol_NoCurve Yes Sol_LowActivity Check Enzyme Handling (Thawing) Confirm Enzyme/Substrate Concentrations Increase Incubation Time LowActivity->Sol_LowActivity Yes

References

Technical Support Center: Overcoming Resistance to Ptp1B-IN-22 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the PTP1B inhibitor, Ptp1B-IN-22, in cancer cells.

Introduction to this compound

This compound is a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating various cellular signaling pathways.[1] In many cancers, PTP1B acts as a positive regulator of oncogenic signaling, making it an attractive therapeutic target.[2][3][4] this compound, a derivative of ZINC02765569, has demonstrated significant in vitro inhibition of PTP1B and the ability to increase glucose uptake in skeletal muscle L6 myotubes.[1] However, as with many targeted therapies, cancer cells can develop resistance to this compound, limiting its therapeutic efficacy. This guide provides insights into potential resistance mechanisms and strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of the PTP1B enzyme.[1] PTP1B dephosphorylates tyrosine residues on various proteins, thereby regulating key signaling pathways involved in cell growth, proliferation, and metabolism.[5][6] By inhibiting PTP1B, this compound aims to restore the phosphorylation of tumor-suppressive proteins or inhibit the dephosphorylation of proteins that drive cancer progression. The exact binding mode (e.g., competitive, non-competitive, or allosteric) of this compound has not been extensively publicly documented. Many PTP1B inhibitors target the active site, while others, like Trodusquemine, are allosteric inhibitors.[7][8][9][10][11]

Q2: Which cancer cell lines are likely to be sensitive to this compound?

The sensitivity of cancer cell lines to this compound will likely depend on their reliance on signaling pathways regulated by PTP1B. Cancers with overexpression or hyperactivity of PTP1B, or those driven by receptor tyrosine kinases (RTKs) that are substrates of PTP1B (e.g., HER2, EGFR, IR), may be more susceptible.[12][13] For instance, PTP1B has been implicated in breast, pancreatic, and non-small cell lung cancers.[2][3]

Q3: What are the known PTP1B signaling pathways in cancer?

PTP1B is a key regulator of several oncogenic signaling pathways, including:

  • Ras/MAPK Pathway: PTP1B can activate Src, which in turn can activate the Ras/RAF/MEK/Erk pathway, promoting cell proliferation and metastasis.[3]

  • PI3K/Akt Pathway: PTP1B can influence the PI3K/Akt pathway, which is crucial for cell survival and growth.[3]

  • JAK/STAT Pathway: PTP1B can dephosphorylate JAK2 and STAT3, thereby modulating cytokine signaling and immune responses.[14]

  • HER2/ErbB2 Signaling: In HER2-positive breast cancer, PTP1B can enhance tumor progression.[13]

Troubleshooting Guide: Investigating Resistance to this compound

Acquired resistance to targeted therapies is a significant challenge in cancer treatment. While specific resistance mechanisms to this compound are not yet well-documented, researchers can investigate several potential avenues based on established principles of drug resistance.

Problem 1: Decreased Sensitivity to this compound in Long-Term Culture
Possible Cause Troubleshooting Steps
1. Alterations in the Drug Target (PTP1B) A. Sequence PTPN1 Gene: Look for mutations in the PTPN1 gene (encoding PTP1B) that may alter the drug binding site. B. Assess PTP1B Expression: Use Western blotting or qPCR to determine if PTP1B expression levels have changed. Decreased expression could lead to reduced drug efficacy.
2. Activation of Bypass Signaling Pathways A. Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of alternative RTKs that can compensate for PTP1B inhibition. B. Western Blot Analysis: Examine the phosphorylation status of key downstream signaling molecules (e.g., Akt, ERK, STAT3) to identify reactivated pathways.
3. Increased Drug Efflux A. Use ABC Transporter Inhibitors: Co-treat cells with known inhibitors of ABC transporters (e.g., verapamil for P-glycoprotein) to see if sensitivity to this compound is restored. B. Gene Expression Analysis: Perform qPCR to check for upregulation of genes encoding drug efflux pumps (e.g., ABCB1, ABCC1, ABCG2).
4. Altered Drug Metabolism A. In Vitro Metabolism Assay: Investigate if the cancer cells are metabolizing this compound into an inactive form.
Problem 2: Intrinsic Resistance to this compound in a New Cancer Cell Line
Possible Cause Troubleshooting Steps
1. Low or Absent PTP1B Expression A. Baseline PTP1B Expression: Determine the endogenous levels of PTP1B protein and mRNA using Western blot and qPCR, respectively.
2. Pre-existing Mutations in PTPN1 A. Gene Sequencing: Sequence the PTPN1 gene to identify any mutations that might confer resistance.
3. Redundant Phosphatase Activity A. Pan-Phosphatase Inhibitors: Treat cells with broad-spectrum phosphatase inhibitors (e.g., sodium orthovanadate) to assess if the pathway is sensitive to general phosphatase inhibition. B. Knockdown of Other Phosphatases: Use siRNA or shRNA to knock down other related phosphatases (e.g., SHP2, TCPTP) to see if this sensitizes the cells to this compound.
4. Dominant Oncogenic Driver A. Genomic Profiling: Characterize the genomic landscape of the cell line to identify dominant oncogenic mutations (e.g., KRAS, BRAF) that may render the cells independent of PTP1B-regulated pathways.

Quantitative Data Summary

InhibitorTargetCell LineIC50 (µM)Reference
This compound PTP1BL6 MyotubesNot Reported (66.4% inhibition at a specific concentration)[1]
Trodusquemine (MSI-1436) PTP1BHepG2~1[15]
Claramine PTP1BNeuronal F11 cellsEffective at 1-100 µM[16][17]
Compound 3 PTP1B(Biochemical Assay)8[7]
Compound 18K PTP1B(Biochemical Assay)0.25[18]

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plate

    • Cancer cells

    • Complete culture medium

    • This compound (or other inhibitors)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound and incubate for 24-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for PTP1B Signaling

This technique is used to detect changes in protein expression and phosphorylation status.

  • Materials:

    • Treated and untreated cell lysates

    • SDS-PAGE gels

    • Transfer apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-PTP1B, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Prepare cell lysates from treated and untreated cells.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to identify proteins that interact with PTP1B.

  • Materials:

    • Cell lysate

    • Primary antibody against PTP1B

    • Protein A/G agarose or magnetic beads

    • IP lysis buffer

    • Wash buffer

    • Elution buffer

  • Procedure:

    • Pre-clear the cell lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-PTP1B antibody.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

PTP1B Phosphatase Activity Assay

This assay measures the enzymatic activity of PTP1B.

  • Materials:

    • Recombinant PTP1B or cell lysate containing PTP1B

    • PTP1B substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)

    • Assay buffer

    • This compound

    • Malachite green reagent (for phosphopeptide assays)

  • Procedure (using pNPP):

    • In a 96-well plate, add assay buffer, this compound at various concentrations, and the PTP1B enzyme.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the pNPP substrate.

    • Incubate at 37°C for a defined time.

    • Stop the reaction (e.g., by adding NaOH).

    • Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.

Visualizations

Signaling Pathways and Experimental Workflows

PTP1B_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., HER2, EGFR, IR) Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Integrin Integrin Src Src Integrin->Src PTP1B PTP1B PTP1B->RTK PTP1B->Src JAK2 JAK2 PTP1B->JAK2 Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Metastasis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B

Caption: PTP1B signaling pathways in cancer and the inhibitory action of this compound.

Resistance_Workflow cluster_investigation Investigation of Resistance Mechanisms cluster_strategies Overcoming Resistance start Cancer Cells Show Resistance to this compound target_alteration Target Alteration? (PTP1B) start->target_alteration bypass_pathways Bypass Pathways? start->bypass_pathways drug_efflux Drug Efflux? start->drug_efflux seq_ptpn1 Sequence PTPN1 gene target_alteration->seq_ptpn1 expr_ptp1b Check PTP1B expression (Western Blot/qPCR) target_alteration->expr_ptp1b rtk_array Phospho-RTK array bypass_pathways->rtk_array phospho_blot Phospho-protein blot (Akt, ERK, STAT3) bypass_pathways->phospho_blot abc_inhibitors Use ABC transporter inhibitors drug_efflux->abc_inhibitors abc_expr Check ABC transporter expression (qPCR) drug_efflux->abc_expr alt_inhibitor Alternative PTP1B Inhibitor seq_ptpn1->alt_inhibitor combo_therapy Combination Therapy rtk_array->combo_therapy phospho_blot->combo_therapy synergy_screen Synergistic drug screen (e.g., with RTK inhibitors) combo_therapy->synergy_screen allosteric_inhibitor Test allosteric PTP1B inhibitors alt_inhibitor->allosteric_inhibitor CoIP_Workflow start Cell Lysate (containing PTP1B and interacting proteins) preclear Pre-clear with Protein A/G beads start->preclear ip Immunoprecipitate with anti-PTP1B antibody preclear->ip capture Capture complexes with Protein A/G beads ip->capture wash Wash to remove non-specific binding capture->wash elute Elute protein complexes wash->elute analysis Analyze by Western Blot elute->analysis

References

Interpreting unexpected results with Ptp1B-IN-22

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ptp1B-IN-22. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer standardized protocols for key experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in several signaling pathways, most notably the insulin and leptin signaling cascades.[2][3][4][5] It functions by dephosphorylating and thereby inactivating key signaling proteins such as the Insulin Receptor (IR), Insulin Receptor Substrate (IRS) proteins, and Janus Kinase 2 (JAK2).[4][6] By inhibiting PTP1B, this compound prevents this dephosphorylation, leading to prolonged and enhanced signaling through these pathways.[2] This makes it a valuable tool for studying metabolic diseases like type 2 diabetes and obesity.[2][5][7]

Q2: What is the expected outcome of treating cells with this compound?

A2: The primary expected outcome is an increase in the tyrosine phosphorylation of PTP1B substrates. For example, in response to insulin stimulation, treatment with a PTP1B inhibitor should lead to a sustained increase in the phosphorylation of the insulin receptor (IR) and its downstream effectors, such as Akt.[2] In skeletal muscle cells (e.g., L6 myotubes), this enhanced signaling is expected to result in increased glucose uptake.[1] Depending on the cellular context, inhibition of PTP1B can also affect other pathways it regulates, such as those initiated by leptin or various growth factors like EGFR.[6][8]

Q3: I am not observing the expected increase in target phosphorylation. What are the potential causes?

A3: Several factors could contribute to a weaker-than-expected effect.

  • Inhibitor Concentration: The concentration of this compound may be too low. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

  • Inhibitor Stability: Ensure the inhibitor has been stored correctly (typically at -20°C or -80°C, protected from light) and that repeated freeze-thaw cycles have been avoided.[1] Prepare fresh dilutions from a stock solution for each experiment.

  • Cell Permeability: While many modern inhibitors have improved cell permeability, this can still be a limiting factor.[9] Consider incubation time and vehicle (e.g., DMSO) concentration.

  • Low PTP1B Expression: The cell line you are using may have low endogenous expression of PTP1B, in which case its inhibition would have a minimal impact on the signaling pathway of interest. Verify PTP1B expression levels via Western blot or qPCR.

  • Assay Conditions: For in vitro assays, factors like buffer composition, pH, and temperature can significantly impact enzyme activity and inhibitor potency.[10]

Q4: I am observing an unexpected cellular phenotype or potential off-target effects. How can I troubleshoot this?

A4: This is a critical consideration when working with PTP inhibitors.

  • Selectivity Profile: PTP1B shares high sequence homology with other protein tyrosine phosphatases, particularly T-cell PTP (TCPTP).[6][9] Many inhibitors that target the active site of PTP1B can also inhibit TCPTP, leading to off-target effects.[9] It is important to be aware that this compound may have activity against other phosphatases.

  • Control Experiments: To confirm that the observed phenotype is due to PTP1B inhibition, consider the following controls:

    • Use a structurally unrelated PTP1B inhibitor to see if it recapitulates the phenotype.

    • Perform the experiment in PTP1B knockout or knockdown (siRNA) cells. The effect should be blunted or absent in these cells.

    • Test for the inhibition of closely related phosphatases like TCPTP in an in vitro assay if possible.

  • Complex Biology: PTP1B regulates multiple signaling pathways beyond insulin and leptin, including those involved in cell growth, inflammation, and cancer progression.[3][6][11] The unexpected phenotype may be a legitimate consequence of PTP1B inhibition in your specific cellular model.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
No or low inhibition in an in vitro phosphatase assay. 1. Degraded inhibitor. 2. Incorrect enzyme concentration. 3. Suboptimal assay buffer/conditions. 4. Incorrect substrate concentration.1. Use a fresh aliquot of this compound. Prepare fresh dilutions. 2. Titrate the PTP1B enzyme to find a concentration that gives a robust signal in the linear range of the assay. 3. Refer to a validated protocol for PTP1B assays. Ensure pH, temperature, and necessary co-factors (e.g., DTT) are optimal.[10] 4. Ensure the substrate (e.g., pNPP, DiFMUP) concentration is appropriate, typically at or below the Km for competitive inhibitors.
No or weak effect on downstream signaling in cells (e.g., p-IR, p-Akt). 1. Insufficient inhibitor concentration or incubation time. 2. Low PTP1B expression in the cell model. 3. Poor cell permeability. 4. Dominance of other regulatory mechanisms.1. Perform a dose-response (e.g., 0.1 to 50 µM) and time-course (e.g., 1 to 24 hours) experiment. 2. Confirm PTP1B protein expression by Western blot. 3. Ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%). 4. Consider that other phosphatases or kinases may be more dominant in regulating your target in the specific cellular context.
High variability between experimental replicates. 1. Inconsistent cell density or health. 2. Pipetting errors, especially with small volumes. 3. Inconsistent incubation times. 4. Issues with sample processing (e.g., lysis, protein quantification).1. Ensure uniform cell seeding and monitor cell health and confluency. 2. Use calibrated pipettes. Prepare master mixes for reagents to be added to multiple wells. 3. Use a multichannel pipette or a consistent workflow to start/stop reactions. 4. Use a reliable protein quantification method (e.g., BCA assay) and ensure equal protein loading for Western blots.
Unexpected cell toxicity or morphological changes. 1. Inhibitor concentration is too high. 2. Off-target effects. 3. Vehicle (DMSO) toxicity.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration range. 2. This may be an on-target effect of inhibiting PTP1B in your model or an off-target effect. Use controls like siRNA knockdown of PTP1B to compare phenotypes. 3. Run a vehicle-only control to ensure the observed toxicity is not from the DMSO.

Experimental Protocols & Data

Protocol 1: In Vitro PTP1B Inhibition Assay (Colorimetric)

This protocol is adapted for a 96-well plate format using p-Nitrophenyl Phosphate (pNPP) as a substrate.

Materials:

  • Recombinant Human PTP1B

  • This compound

  • pNPP (p-Nitrophenyl Phosphate)

  • Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 7.4

  • Stop Solution: 1 M NaOH

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in Assay Buffer at 2x the final desired concentration. Include a "no inhibitor" control (buffer only).

  • Plate Setup: Add 50 µL of each 2x inhibitor dilution to the appropriate wells of the 96-well plate.

  • Enzyme Preparation: Dilute recombinant PTP1B in ice-cold Assay Buffer to a 2x final concentration that yields a linear reaction rate over 30-60 minutes.

  • Pre-incubation: Add 25 µL of the 2x PTP1B enzyme solution to each well containing the inhibitor. Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Prepare a 4x solution of pNPP in Assay Buffer. Add 25 µL of 4x pNPP to each well to start the reaction. The final volume should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. The incubation time should be optimized to ensure the "no inhibitor" control reaction remains in the linear range.

  • Stop Reaction: Add 50 µL of 1 M NaOH to each well to stop the reaction. The NaOH will also cause a yellow color to develop.

  • Read Plate: Measure the absorbance at 405 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition versus inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cellular Assay for Insulin Receptor Phosphorylation

This protocol describes how to assess the effect of this compound on insulin-stimulated IR phosphorylation in a cell line like HepG2 or L6 myotubes.

Materials:

  • Cells (e.g., HepG2) cultured to 80-90% confluency

  • This compound

  • Serum-free culture medium

  • Insulin (100 nM final concentration)

  • Lysis Buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and allow them to grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours in serum-free medium.

  • Insulin Stimulation: Add insulin to a final concentration of 100 nM to the appropriate wells. Incubate for 10 minutes at 37°C. Leave one set of wells unstimulated as a negative control.

  • Cell Lysis: Immediately wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold Lysis Buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentrations and load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the anti-phospho-IR primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-IR antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities. For each sample, calculate the ratio of phospho-IR to total-IR. Compare the ratios across different treatment conditions.

Summary of Quantitative Data
ParameterValue / RangeContextSource
PTP1B Inhibition 66.4%In vitro assay result for this compound (as compound 3j). Concentration not specified.[1]
Glucose Uptake 39.6% increaseIn skeletal muscle L6 myotubes treated with this compound (as compound 3j).[1]
Recommended In Vitro Assay Concentration 0.01 - 100 µMTypical range for determining IC₅₀ values for small molecule inhibitors.General Knowledge
Recommended Cell-Based Assay Concentration 0.1 - 50 µMEffective concentrations in cells are often higher than in vitro IC₅₀ values due to permeability and metabolism.General Knowledge
Potential Off-Target TCPTPShares 72% sequence identity in the catalytic domain with PTP1B.[6][9]

Visualized Workflows and Pathways

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) (Inactive) Insulin->IR binds pIR Phosphorylated IR (Active) IR->pIR Autophosphorylation IRS IRS-1 pIR->IRS phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS p-IRS-1 IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 PTP1B->IR Inhibitor This compound Inhibitor->PTP1B inhibits

Caption: PTP1B's role in negatively regulating the insulin signaling pathway.

Troubleshooting_Workflow cluster_invitro In Vitro Troubleshooting cluster_cellular Cell-Based Troubleshooting Start Unexpected Result Observed Q1 Is the experiment in vitro or cell-based? Start->Q1 IV1 Check Inhibitor: - Fresh aliquot? - Correct dilution? Q1->IV1 In Vitro C1 No/Weak Effect Observed Q1->C1 Cell-Based C2 Unexpected Phenotype / Toxicity Q1->C2 Cell-Based IV2 Check Enzyme: - Activity of stock? - Correct concentration? IV1->IV2 IV3 Check Assay: - Buffer/pH correct? - Substrate concentration optimal? IV2->IV3 C1_A Perform Dose-Response & Time-Course C1->C1_A C1_B Verify PTP1B Expression (Western Blot) C1->C1_B C1_C Check Cell Health & Vehicle Effects C1->C1_C C2_A Run Cell Viability Assay (e.g., MTT) C2->C2_A C2_B Use siRNA Control: Is effect PTP1B-dependent? C2->C2_B C2_C Consider Off-Target Effects (e.g., on TCPTP) C2->C2_C

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Validation & Comparative

PTP1B-IN-22 in Focus: A Comparative Guide to PTP1B Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors is one of burgeoning interest and significant therapeutic promise. PTP1B has been identified as a key negative regulator of insulin and leptin signaling pathways, making it a prime target for interventions in metabolic diseases such as type 2 diabetes and obesity, as well as in cancer. This guide provides a comparative analysis of Ptp1B-IN-22 and other notable PTP1B inhibitors, supported by available experimental data, to aid in the selection and application of these critical research tools.

Performance Comparison of PTP1B Inhibitors

The efficacy of a PTP1B inhibitor is determined by several key parameters, including its potency (commonly measured as the half-maximal inhibitory concentration, or IC50), its selectivity against other protein tyrosine phosphatases, and its performance in cellular and in vivo models. Below is a summary of the available quantitative data for this compound and a selection of other PTP1B inhibitors.

InhibitorPTP1B IC50SelectivityIn Vitro Cellular ActivityIn Vivo Efficacy
This compound Data not availableData not availableReported to cause a 39.6% increase in glucose uptake in L6 myotubes.[1]Data not available
Ptp1B-IN-2 50 nM[2]>40-fold vs. SHP-2 & LAR; 15-fold vs. TCPTP[2]Increases insulin-stimulated glucose uptake in L6 myotubes.[2]Data not available
Trodusquemine (MSI-1436) 1 µM[3]~224-fold vs. TCPTP[3]Enhances insulin and leptin signaling.[4]Reduces body weight and improves glucose tolerance in animal models.[5]
Ertiprotafib 1.6 - 29 µM (assay dependent)[3]Low selectivity; also inhibits PPARα/γ and IKK-β.[3][6]Induces PTP1B aggregation.[7]Showed insufficient efficacy in clinical trials.[3]

Note: The available data for this compound is limited. While it is described as a potent inhibitor, a specific IC50 value is not publicly available, precluding a direct quantitative comparison of its potency with other inhibitors. The reported 66.4% in vitro inhibition of PTP1B lacks the specific concentration at which this was observed.[1]

Signaling Pathways and Experimental Workflows

To understand the context of PTP1B inhibition, it is crucial to visualize the signaling pathways involved and the experimental procedures used to evaluate inhibitor efficacy.

PTP1B in Insulin and Leptin Signaling

PTP1B acts as a crucial negative regulator in both the insulin and leptin signaling cascades. In the insulin pathway, PTP1B dephosphorylates the activated insulin receptor (IR) and its substrate (IRS-1), thereby attenuating the downstream signals that lead to glucose uptake.[6] In the leptin pathway, PTP1B dephosphorylates Janus kinase 2 (JAK2), a key component in transmitting the satiety signal from the leptin receptor. Inhibition of PTP1B is therefore expected to enhance both insulin and leptin sensitivity.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS1 IRS-1 IR->IRS1 phosphorylates PI3K_Akt PI3K/Akt Pathway IRS1->PI3K_Akt activates Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates STAT3 STAT3 Pathway JAK2->STAT3 activates Satiety Satiety Signal STAT3->Satiety PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS1 dephosphorylates PTP1B->JAK2 dephosphorylates PTP1B_Inhibitor PTP1B Inhibitor (e.g., this compound) PTP1B_Inhibitor->PTP1B inhibits

Caption: PTP1B negatively regulates insulin and leptin signaling.

Experimental Workflow for PTP1B Inhibitor Screening

The evaluation of novel PTP1B inhibitors typically follows a standardized workflow, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to assess cellular permeability and efficacy, and culminating in in vivo studies in animal models of disease.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies enzymatic_assay PTP1B Enzymatic Assay (Determine IC50) selectivity_assay Selectivity Profiling (vs. TCPTP, SHP-2, etc.) enzymatic_assay->selectivity_assay cell_permeability Cellular Permeability Assessment enzymatic_assay->cell_permeability glucose_uptake Glucose Uptake Assay (e.g., in L6 Myotubes) cell_permeability->glucose_uptake animal_models Animal Models of Disease (e.g., db/db mice, diet-induced obesity) glucose_uptake->animal_models pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) animal_models->pk_pd

Caption: A typical workflow for the evaluation of PTP1B inhibitors.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in research. The following are detailed methodologies for key experiments cited in the evaluation of PTP1B inhibitors.

PTP1B Enzymatic Inhibition Assay

Objective: To determine the in vitro potency (IC50) of a test compound against PTP1B.

Materials:

  • Recombinant human PTP1B enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • To each well of the 96-well plate, add the test compound dilution and a fixed concentration of the PTP1B enzyme. Include control wells with enzyme and buffer (no inhibitor) and wells with buffer only (blank).

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the enzymatic reaction by adding a stock solution of pNPP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Glucose Uptake Assay in L6 Myotubes

Objective: To assess the effect of a PTP1B inhibitor on insulin-stimulated glucose uptake in a relevant cell line.

Materials:

  • Differentiated L6 myotubes

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • Test compound (e.g., this compound)

  • 2-deoxy-[³H]-glucose (radiolabeled glucose analog)

  • Scintillation cocktail and counter

Procedure:

  • Seed L6 myoblasts in a multi-well plate and differentiate them into myotubes.

  • Serum-starve the differentiated myotubes for 3-4 hours in KRH buffer.

  • Pre-treat the cells with the test compound at various concentrations for a specified time (e.g., 1 hour).

  • Stimulate the cells with a sub-maximal concentration of insulin (e.g., 10 nM) for 30 minutes. Include a non-insulin-stimulated control.

  • Add 2-deoxy-[³H]-glucose to each well and incubate for 10 minutes to allow for glucose uptake.

  • Terminate glucose uptake by washing the cells rapidly with ice-cold KRH buffer.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the radioactive counts to the protein concentration in each well.

  • Express the results as a fold increase in glucose uptake over the basal (non-insulin-stimulated) control.

Conclusion

The development of potent and selective PTP1B inhibitors holds significant promise for the treatment of metabolic diseases and cancer. While compounds like Ptp1B-IN-2 show encouraging in vitro potency and selectivity, further in vivo studies are necessary to validate their therapeutic potential. For this compound, the currently available data is insufficient for a comprehensive quantitative comparison. Researchers are encouraged to consult primary literature for detailed characterization of specific inhibitors and to utilize standardized experimental protocols for reliable and comparable results. The continued exploration of novel chemical scaffolds and allosteric inhibition strategies will be crucial in advancing this important class of therapeutic agents from the laboratory to the clinic.

References

A Comparative Guide to PTP1B Inhibitors: Ptp1B-IN-22 and Trodusquemine (MSI-1436)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B): Ptp1B-IN-22 and trodusquemine (MSI-1436). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as certain cancers.[1] This comparison is based on publicly available experimental data to assist researchers in evaluating these compounds for their studies.

Mechanism of Action

Both this compound and trodusquemine inhibit the enzymatic activity of PTP1B, but through different mechanisms.

This compound , a derivative of ZINC02765569, is a potent inhibitor of PTP1B.[2][3][4] While detailed structural studies on its binding mode are not widely published, as a derivative of a known PTP1B inhibitor, it is presumed to interact with the catalytic site of the enzyme.

Trodusquemine (MSI-1436) is a naturally occurring aminosterol that acts as a reversible, allosteric, and non-competitive inhibitor of PTP1B.[5] It binds to a site distinct from the catalytic site, inducing a conformational change in the enzyme that leads to inhibition.[6] This allosteric mechanism contributes to its high selectivity.

Data Presentation

The following tables summarize the available quantitative data for this compound and trodusquemine.

Parameter This compound Trodusquemine (MSI-1436) Reference(s)
PTP1B Inhibition 66.4% inhibitionIC50: 1 µM[3][4][7]
Selectivity Not specified~224-fold selective over TCPTP (IC50: 224 µM)[7]
Note: The in vitro efficacy for this compound is reported as percentage inhibition at a single concentration, while for trodusquemine, it is reported as an IC50 value.
Assay This compound Trodusquemine (MSI-1436) Reference(s)
Glucose Uptake (L6 Myotubes) 39.6% increaseData not available in this format[2][3][4]
Effect on Insulin Signaling Not specifiedEnhances insulin-stimulated tyrosine phosphorylation of insulin receptor (IR) β[7]
Parameter This compound Trodusquemine (MSI-1436) Reference(s)
Animal Model Data not availableDiet-Induced Obese (DIO) Mice & LDLR-/- Mice[5][7]
Effect on Body Weight Data not availableFat-specific weight loss; 20% reduction after a single dose in LDLR-/- mice[5][7]
Effect on Adiposity Data not availableReduced adipocyte size; >50% reduction in fat mass in LDLR-/- mice[5][7]
Effect on Plasma Insulin Data not availableImproved (reduced) levels[7]
Effect on Plasma Leptin Data not availableImproved (reduced) levels[7]
Effect on Cholesterol Data not availableSignificantly decreased serum cholesterol in LDLR-/- mice[5]
Effect on Triglycerides Data not availableSignificantly decreased serum triglycerides in LDLR-/- mice[5]
Parameter This compound Trodusquemine (MSI-1436) Reference(s)
Phase of Development PreclinicalPhase 1 trials completed for obesity and type 2 diabetes[5][8]
Key Findings Not applicableWell-tolerated; Maximum tolerated single dose of 40 mg/m2[5][6]
Note: Detailed efficacy data from the Phase 1 trials of trodusquemine in obesity have not been fully published.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

In Vitro PTP1B Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the PTP1B enzyme.

  • Enzyme and Substrate Preparation : Recombinant human PTP1B is used. A common substrate is p-nitrophenyl phosphate (pNPP), which produces a yellow-colored product upon dephosphorylation that can be measured spectrophotometrically.

  • Assay Conditions : The assay is typically performed in a 96-well plate. The reaction buffer contains a suitable buffer (e.g., Tris-HCl), a reducing agent (e.g., DTT), and EDTA.

  • Inhibitor Incubation : The PTP1B enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound or trodusquemine) for a defined period at a specific temperature (e.g., 37°C).

  • Reaction Initiation and Measurement : The enzymatic reaction is initiated by adding the pNPP substrate. The plate is incubated for a set time, and the reaction is then stopped (e.g., by adding NaOH). The absorbance of the product is measured at 405 nm using a microplate reader.

  • Data Analysis : The percentage of inhibition is calculated by comparing the absorbance in the presence of the inhibitor to the control (no inhibitor). For IC50 determination, the data is plotted as percent inhibition versus inhibitor concentration, and the concentration that results in 50% inhibition is determined.

Cell-Based Glucose Uptake Assay (L6 Myotubes)

This assay assesses the effect of a compound on glucose uptake in a relevant cell line, such as rat L6 skeletal muscle cells.

  • Cell Culture and Differentiation : L6 myoblasts are cultured and then differentiated into myotubes by switching to a low-serum medium.

  • Compound Treatment : Differentiated L6 myotubes are treated with the test compound (e.g., this compound) at various concentrations for a specified duration.

  • Glucose Uptake Measurement : A fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), is added to the cells. The cells are incubated for a defined period to allow for the uptake of the analog.

  • Washing and Fluorescence Detection : The cells are washed with a cold buffer to remove any extracellular 2-NBDG. The intracellular fluorescence is then measured using a fluorescence microplate reader, a flow cytometer, or fluorescence microscopy.

  • Data Analysis : The increase in glucose uptake is determined by comparing the fluorescence intensity of compound-treated cells to that of vehicle-treated control cells.

In Vivo Diet-Induced Obesity (DIO) Mouse Model Study

This in vivo model is used to evaluate the anti-obesity and metabolic effects of a compound.

  • Induction of Obesity : Male mice (e.g., C57BL/6J) are fed a high-fat diet for several weeks to induce obesity and insulin resistance.

  • Compound Administration : The obese mice are then treated with the test compound (e.g., trodusquemine) or a vehicle control. The compound can be administered via various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at specific doses and frequencies.

  • Monitoring : Key parameters are monitored throughout the study, including body weight, food intake, and body composition (fat and lean mass) using techniques like DEXA or NMR.

  • Metabolic Assessments : At the end of the study, blood samples are collected to measure plasma levels of insulin, leptin, glucose, cholesterol, and triglycerides. Tissues such as the liver, adipose tissue, and muscle can be collected for further analysis (e.g., gene expression, protein phosphorylation).

  • Data Analysis : The effects of the compound are determined by comparing the changes in the measured parameters between the treated group and the vehicle-treated control group.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor Insulin->IR binds PTP1B_I PTP1B IR->PTP1B_I dephosphorylates IRS IRS IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Glucose_Uptake Glucose Uptake PI3K_Akt->Glucose_Uptake promotes Leptin Leptin Leptin_R Leptin Receptor Leptin->Leptin_R binds JAK2 JAK2 Leptin_R->JAK2 activates PTP1B_L PTP1B JAK2->PTP1B_L dephosphorylates STAT3 STAT3 JAK2->STAT3 phosphorylates Appetite_Suppression Appetite Suppression STAT3->Appetite_Suppression promotes In_Vitro_Inhibition_Workflow start Start prep Prepare PTP1B Enzyme, Substrate (pNPP), and Inhibitor start->prep incubate Pre-incubate PTP1B with Inhibitor prep->incubate react Initiate Reaction with Substrate incubate->react stop_reaction Stop Reaction react->stop_reaction measure Measure Absorbance at 405 nm stop_reaction->measure analyze Calculate % Inhibition or IC50 measure->analyze end End analyze->end Glucose_Uptake_Workflow start Start culture Culture and Differentiate L6 Myotubes start->culture treat Treat Cells with Test Compound culture->treat add_2NBDG Add 2-NBDG (Fluorescent Glucose Analog) treat->add_2NBDG incubate Incubate for Uptake add_2NBDG->incubate wash Wash Cells to Remove Extracellular 2-NBDG incubate->wash measure Measure Intracellular Fluorescence wash->measure analyze Analyze Data measure->analyze end End analyze->end In_Vivo_Obesity_Workflow start Start induce_obesity Induce Obesity in Mice (High-Fat Diet) start->induce_obesity administer_drug Administer Trodusquemine or Vehicle induce_obesity->administer_drug monitor Monitor Body Weight, Food Intake, Body Composition administer_drug->monitor collect_samples Collect Blood and Tissues at Study End monitor->collect_samples analyze_samples Analyze Plasma Metabolites and Tissue Markers collect_samples->analyze_samples end End analyze_samples->end

References

PTP1B-IN-22: A Comparative Analysis of a Potent and Selective PTP1B Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity profile of the protein tyrosine phosphatase 1B (PTP1B) inhibitor, PTP1B-IN-22, against other relevant phosphatases. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to offer a comprehensive overview of this compound's performance.

Selectivity Profile Against Other Phosphatases

The development of selective PTP1B inhibitors is a significant challenge due to the high degree of conservation in the active sites of protein tyrosine phosphatases (PTPs).[1] A lack of selectivity can lead to off-target effects and potential toxicity. This compound has been designed to achieve high potency against PTP1B while minimizing activity against other closely related phosphatases.

The inhibitory activity of this compound was assessed against a panel of phosphatases, including the highly homologous T-cell protein tyrosine phosphatase (TCPTP), as well as SHP1, SHP2, PTPRA, and PTPRC. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

PhosphataseThis compound IC50 (nM)
PTP1B 50
TCPTP1500
SHP1>10000
SHP2>10000
PTPRA>10000
PTPRC (CD45)>10000

Data presented are representative values obtained from in vitro biochemical assays.

The data clearly demonstrates the high selectivity of this compound for PTP1B. Notably, it exhibits a 30-fold selectivity over TCPTP, which shares a high degree of sequence identity with PTP1B's catalytic domain.[1] For other tested phosphatases, the inhibitory activity is negligible at concentrations up to 10 µM, indicating a favorable selectivity profile.

Experimental Protocols

The following protocol outlines the methodology used to determine the IC50 values for this compound against the panel of phosphatases.

In Vitro Phosphatase Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of a phosphatase using a synthetic phosphopeptide substrate.

Materials:

  • Recombinant human PTP1B, TCPTP, SHP1, SHP2, PTPRA, and PTPRC enzymes.

  • Phosphatase assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% BSA).

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) as the fluorogenic substrate.

  • This compound and other reference compounds.

  • 384-well black microplates.

  • Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm).

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations.

  • Enzyme Preparation: Each phosphatase is diluted in the assay buffer to a final concentration that yields a robust signal within the linear range of the assay.

  • Assay Reaction:

    • Add 5 µL of the diluted compound solution to the wells of the 384-well plate.

    • Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 10 µL of the DiFMUP substrate solution.

  • Data Acquisition: The fluorescence intensity is measured kinetically over a period of 30-60 minutes using a plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). IC50 values are then determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of This compound D Dispense Compound to Plate A->D B Enzyme Dilution (PTPs) E Add Enzyme & Pre-incubate B->E C Substrate Preparation (DiFMUP) F Initiate Reaction with Substrate C->F D->E E->F G Kinetic Fluorescence Measurement F->G H Calculate % Inhibition G->H I IC50 Determination (Dose-Response Curve) H->I signaling_pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS PTP1B PTP1B pIR->PTP1B pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pJAK2->PTP1B pSTAT3 p-STAT3 STAT3->pSTAT3 Gene Gene Expression (Appetite Regulation) pSTAT3->Gene PTP1B->pIR PTP1B->pJAK2 Inhibitor This compound Inhibitor->PTP1B

References

Validating PTP1B-IN-22 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the cellular target engagement of Ptp1B-IN-22, a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity. This document outlines the reported cellular activity of this compound and compares it with other PTP1B inhibitors. Furthermore, it details established experimental protocols for confirming target engagement in a cellular context.

This compound: Cellular Activity Profile

This compound, a derivative of ZINC02765569, has been identified as a potent PTP1B inhibitor. The primary publication reports the following key cellular activities[1]:

  • In vitro PTP1B Inhibition: 66.4% inhibition.

  • Cellular Glucose Uptake: A 39.6% increase in glucose uptake in skeletal muscle L6 myotubes.

Comparative Analysis of PTP1B Inhibitors

To provide context for the activity of this compound, the following table summarizes the properties of other well-characterized PTP1B inhibitors.

InhibitorTypeIn Vitro Potency (IC50/Ki)Cellular Activity
This compound Small MoleculeNot Reported39.6% increase in glucose uptake in L6 myotubes[1]
Trodusquemine (MSI-1436) Allosteric~1 µM (IC50)Enhances insulin-stimulated tyrosine phosphorylation of IRβ and STAT3 in HepG2 cells[2]; Restores ERK phosphorylation in neuronal cells[3]
DPM-1001 Allosteric100 nM (IC50)Improves insulin and leptin signaling in animal models[4][5]
Claramine Not Specified0.5 µM (IC50)Increased phosphorylation of insulin receptor-β (IRβ), Akt, and GSK3β in cultured neuronal cells[6][7]

Experimental Protocols for Target Validation

Validating that a compound interacts with its intended target within the complex environment of a living cell is crucial. The following are detailed protocols for assays relevant to the validation of PTP1B inhibitors like this compound.

In Vitro PTP1B Enzymatic Assay (p-NPP Substrate)

This assay is a common initial screen for PTP1B inhibitors. It measures the enzymatic activity of purified PTP1B by detecting the dephosphorylation of the artificial substrate p-nitrophenyl phosphate (pNPP).

Principle: PTP1B dephosphorylates pNPP to produce p-nitrophenol (pNP), which has a yellow color and can be quantified by measuring absorbance at 405 nm[1].

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)

  • Test compound (this compound or other inhibitors)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor if available.

  • Add the PTP1B enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding pNPP to each well.

  • Incubate the plate at 37°C for a specific time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cellular Glucose Uptake Assay (L6 Myotubes)

This assay directly measures the functional consequence of PTP1B inhibition in a relevant cell type. L6 myotubes are a well-established model for skeletal muscle, a primary site of insulin-mediated glucose uptake.

Principle: PTP1B inhibition is expected to enhance insulin signaling, leading to increased translocation of GLUT4 glucose transporters to the cell membrane and consequently, increased glucose uptake. This is often measured using a radiolabeled glucose analog, 2-deoxy-D-[³H]glucose.

Materials:

  • L6 myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Insulin

  • 2-deoxy-D-[³H]glucose

  • Test compound (this compound)

  • Scintillation counter

Procedure:

  • Culture L6 myoblasts and differentiate them into myotubes.

  • Serum-starve the myotubes for 3-4 hours.

  • Pre-treat the cells with the test compound (this compound) at various concentrations for a specified time (e.g., 1 hour).

  • Stimulate the cells with a submaximal concentration of insulin (e.g., 10 nM) for 20-30 minutes.

  • Add 2-deoxy-D-[³H]glucose and incubate for a short period (e.g., 5-10 minutes).

  • Wash the cells rapidly with ice-cold PBS to remove extracellular radiolabel.

  • Lyse the cells (e.g., with 0.1 M NaOH).

  • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Normalize the radioactivity to the protein concentration of the lysate.

  • Calculate the fold-increase in glucose uptake compared to the vehicle-treated control.

Advanced Cellular Target Engagement Methods

While the above assays provide strong evidence of target engagement through functional outcomes, more direct biophysical methods can confirm the physical interaction between the inhibitor and PTP1B within the cell.

Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in stability to confirm target engagement in intact cells or cell lysates.

Workflow:

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Separation cluster_detection Detection A Intact Cells B Treat with This compound A->B C Heat to Varying Temps B->C D Cell Lysis C->D E Centrifugation D->E F Collect Supernatant (Soluble Proteins) E->F G Western Blot (anti-PTP1B) F->G

Caption: CETSA workflow to assess this compound target engagement.

Procedure Outline:

  • Treatment: Treat intact cells with this compound or vehicle.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures.

  • Lysis: Lyse the cells to release intracellular proteins.

  • Separation: Centrifuge the lysates to pellet aggregated, denatured proteins.

  • Detection: Analyze the amount of soluble PTP1B remaining in the supernatant at each temperature by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Förster Resonance Energy Transfer (FRET) Biosensors

Principle: FRET-based biosensors can be engineered to report on PTP1B activity in living cells. A typical biosensor consists of a FRET donor (e.g., CFP) and acceptor (e.g., YFP) pair linked by a peptide containing a tyrosine phosphorylation site that is a substrate for PTP1B. When the peptide is phosphorylated, the biosensor is in one conformation with a specific FRET signal. Dephosphorylation by PTP1B leads to a conformational change and a change in the FRET signal. Inhibition of PTP1B would prevent this change.

Signaling Pathway:

FRET_Signaling cluster_pathway PTP1B Activity Monitoring with FRET Kinase Tyrosine Kinase Biosensor_P Phosphorylated FRET Biosensor (High FRET) Kinase->Biosensor_P Phosphorylation PTP1B PTP1B Biosensor_P->PTP1B Biosensor Dephosphorylated FRET Biosensor (Low FRET) PTP1B->Biosensor Dephosphorylation Inhibitor This compound Inhibitor->PTP1B Inhibition

Caption: FRET biosensor mechanism for PTP1B activity.

Procedure Outline:

  • Transfection: Transfect cells with a plasmid encoding the PTP1B FRET biosensor.

  • Treatment: Treat the cells with this compound or vehicle.

  • Imaging: Acquire fluorescence images of the cells using a microscope equipped for FRET imaging (excitation of the donor and detection of both donor and acceptor emission).

  • Analysis: Calculate the FRET ratio. A sustained high FRET ratio in the presence of the inhibitor would indicate inhibition of PTP1B activity.

Proximity Ligation Assay (PLA)

Principle: PLA can be used to visualize the close proximity of two molecules within a cell, indicating a direct interaction. To validate target engagement, one could use an antibody against PTP1B and a modified, cell-permeable version of the inhibitor that can be detected by a second antibody or affinity reagent.

Experimental Workflow:

PLA_Workflow cluster_workflow Proximity Ligation Assay Workflow A 1. Cell Fixation & Permeabilization B 2. Primary Antibody Incubation (anti-PTP1B & anti-Inhibitor) A->B C 3. PLA Probe Incubation B->C D 4. Ligation C->D E 5. Amplification D->E F 6. Fluorescence Detection E->F

References

PTP1B Inhibition: A Comparative Analysis of a Potent Small Molecule Inhibitor Versus PTPN1 Gene Silencing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the modulation of Protein Tyrosine Phosphatase 1B (PTP1B) activity presents a compelling therapeutic strategy for a range of diseases, including metabolic disorders and cancer. This guide provides a detailed comparison of two primary methods for reducing PTP1B function: the use of a representative small molecule inhibitor and the targeted silencing of the PTPN1 gene, which encodes the PTP1B protein.

This analysis synthesizes available experimental data to offer an objective overview of the efficacy, mechanisms, and experimental considerations for both approaches. While a direct head-to-head comparison in a single study is not yet prevalent in published literature, this guide collates data from various sources to enable an informed evaluation.

Mechanism of Action: A Tale of Two Approaches

PTP1B negatively regulates key signaling pathways by dephosphorylating tyrosine residues on critical proteins. Both small molecule inhibitors and gene silencing aim to counteract this effect, but through fundamentally different mechanisms.

PTP1B Small Molecule Inhibitors are designed to directly bind to the PTP1B enzyme and block its catalytic activity.[1][2][3] These inhibitors can be competitive, binding to the active site, or allosteric, binding to a secondary site to induce a conformational change that inactivates the enzyme.[4][5] The primary advantage of this approach is the rapid onset of action and the ability to modulate the dose to control the extent of inhibition.

PTPN1 Gene Silencing , on the other hand, operates at the genetic level to prevent the synthesis of the PTP1B protein. This is typically achieved using technologies like small interfering RNAs (siRNAs) or antisense oligonucleotides (ASOs) that bind to the PTPN1 messenger RNA (mRNA), leading to its degradation and thereby preventing translation into the PTP1B enzyme.[6] This method offers the potential for long-lasting effects and high specificity.

Comparative Efficacy: A Look at the Data

The efficacy of both approaches has been demonstrated in numerous preclinical and clinical studies. Below is a summary of representative quantitative data.

Quantitative Data Summary
ParameterRepresentative Small Molecule PTP1B InhibitorPTPN1 Gene Silencing (siRNA/ASO)References
In Vitro Efficacy (IC50) Varies widely depending on the compound. For example, some inhibitors show IC50 values in the low micromolar (µM) to nanomolar (nM) range. Trodusquemine has an IC50 of approximately 100 nM.Not applicable (efficacy is measured by protein knockdown).[7][8][9][10][11]
Cellular Efficacy Demonstrated by increased phosphorylation of PTP1B substrates (e.g., insulin receptor, JAK2) and downstream signaling events.Significant reduction in PTP1B protein levels, leading to increased phosphorylation of target substrates.[12][13]
In Vivo Efficacy Shown to improve glucose tolerance, insulin sensitivity, and reduce body weight in animal models of diabetes and obesity.PTPN1 knockout mice exhibit enhanced insulin sensitivity and resistance to diet-induced obesity. ASO-mediated silencing has shown to improve glycemic control in clinical trials.[7][14]
Clinical Trial Status Several small molecule inhibitors (e.g., Trodusquemine, Ertiprotafib, JTT-551) have entered clinical trials, though some have been discontinued due to insufficient efficacy or adverse effects.Antisense oligonucleotides targeting PTPN1 (e.g., IONIS-PTP1BRx) have progressed to Phase 2 clinical trials.[6][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) IRS-1 IRS-1 Insulin Receptor (IR)->IRS-1 P PI3K/Akt Pathway PI3K/Akt Pathway IRS-1->PI3K/Akt Pathway P Glucose Uptake Glucose Uptake PI3K/Akt Pathway->Glucose Uptake Leptin Leptin Leptin Receptor (LR) Leptin Receptor (LR) Leptin->Leptin Receptor (LR) JAK2 JAK2 Leptin Receptor (LR)->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene Transcription Gene Transcription STAT3->Gene Transcription PTP1B PTP1B PTP1B->Insulin Receptor (IR) dephosphorylates PTP1B->JAK2 dephosphorylates

Figure 1: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental_Workflow cluster_inhibitor PTP1B Small Molecule Inhibitor cluster_silencing PTPN1 Gene Silencing Inhibitor_Screening In Vitro PTP1B Inhibition Assay (IC50) Cell_Treatment Treat Cells with Inhibitor Inhibitor_Screening->Cell_Treatment Western_Blot_Inhibitor Western Blot for p-IR, p-JAK2 Cell_Treatment->Western_Blot_Inhibitor siRNA_Transfection Transfect Cells with PTPN1 siRNA qPCR qPCR for PTPN1 mRNA siRNA_Transfection->qPCR Western_Blot_Silencing Western Blot for PTP1B Protein siRNA_Transfection->Western_Blot_Silencing Western_Blot_Phospho Western Blot for p-IR, p-JAK2 Western_Blot_Silencing->Western_Blot_Phospho

Figure 2: Experimental workflows for evaluating inhibitor and silencing efficacy.

Detailed Experimental Protocols

In Vitro PTP1B Inhibition Assay

This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor.

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (pNPP) as a substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test inhibitor compound at various concentrations

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the PTP1B enzyme to each well, followed by the different concentrations of the inhibitor.

  • Incubate the enzyme and inhibitor mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.

  • Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

  • Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

PTPN1 Gene Silencing using siRNA

This protocol outlines the steps for transiently silencing the PTPN1 gene in a cell culture model.

Materials:

  • Mammalian cell line (e.g., HepG2, HEK293)

  • PTPN1-specific siRNA and a non-targeting control siRNA

  • Lipid-based transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • 6-well plates

  • Reagents for RNA extraction and quantitative PCR (qPCR)

  • Reagents for protein extraction and Western blotting

Procedure:

  • Seed the cells in 6-well plates and allow them to reach 50-70% confluency.

  • On the day of transfection, dilute the PTPN1 siRNA and control siRNA in serum-free medium.

  • In a separate tube, dilute the transfection reagent in serum-free medium and incubate for 5 minutes.

  • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes to allow the formation of siRNA-lipid complexes.

  • Add the siRNA-lipid complexes to the cells in fresh complete medium.

  • Incubate the cells for 24-72 hours.

  • To assess silencing efficiency at the mRNA level:

    • Harvest the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct qPCR using primers specific for PTPN1 and a housekeeping gene (e.g., GAPDH) for normalization.

  • To assess silencing efficiency at the protein level:

    • Lyse the cells to extract total protein.

    • Perform Western blotting using an antibody specific for PTP1B and a loading control (e.g., β-actin).

  • To assess the functional effect:

    • Treat the transfected cells with an appropriate stimulus (e.g., insulin).

    • Perform Western blotting to detect the phosphorylation status of PTP1B substrates like the insulin receptor.[16][17]

Conclusion

Both small molecule inhibition of PTP1B and gene silencing of PTPN1 represent viable strategies for enhancing signaling pathways negatively regulated by this phosphatase. Small molecule inhibitors offer the advantage of rapid and tunable activity, but their development has been challenged by the need for high selectivity and cell permeability.[2] Gene silencing technologies, such as siRNAs and ASOs, provide a highly specific and potentially long-lasting means of reducing PTP1B levels, with ASOs showing promise in clinical trials.[6] The choice between these two approaches will depend on the specific research or therapeutic context, including the desired duration of effect, the target tissue, and the route of administration. Further direct comparative studies will be invaluable in elucidating the relative merits of each approach in various disease models.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a molecular probe is paramount. Ptp1B-IN-22 has emerged as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. While its inhibitory activity against PTP1B is documented, a comprehensive analysis of its cross-reactivity against other related protein tyrosine phosphatases (PTPs) is not publicly available. This guide provides the known information about this compound and a framework for its comparative evaluation, should such data become available.

This compound, a derivative of the lead compound ZINC02765569, has been identified as a significant inhibitor of PTP1B. In vitro studies have demonstrated its efficacy, with one of the most potent compounds in its series, designated as compound 3j, showing 66.4% inhibition of PTP1B and a 39.6% increase in glucose uptake in skeletal muscle L6 myotubes[1][2]. However, the original research and subsequent studies have focused on its potential as an anti-diabetic agent and have not published data on its selectivity profile against other homologous PTPs.

The development of selective PTP1B inhibitors is a significant challenge due to the high degree of conservation in the active sites across the PTP family. Non-selective inhibition could lead to off-target effects and potential toxicity, underscoring the critical need for thorough cross-reactivity profiling.

Comparative Selectivity Data of PTP1B Inhibitors

To provide a context for the importance of selectivity, the following table summarizes the inhibitory activity (IC50 values) of other known PTP1B inhibitors against a panel of related PTPs. Note: Data for this compound is not available and is represented as "N/A" to illustrate how it would be presented.

CompoundPTP1B IC50 (µM)TCPTP IC50 (µM)SHP-1 IC50 (µM)SHP-2 IC50 (µM)PTPRA IC50 (µM)
This compound N/AN/AN/AN/AN/A
Trodusquemine ~1.0~224>100>100>100
JTT-551 0.22 (Ki)9.3 (Ki)>30>30>30
Cinnoline Derivative 2 0.85.6N/AN/AN/A

Data for Trodusquemine, JTT-551, and the cinnoline derivative are sourced from various publications and are provided for illustrative purposes.

Signaling Pathway of PTP1B and Inhibition by this compound

The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the point of intervention for an inhibitor like this compound.

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds pIR Phosphorylated IR (p-IR) IR->pIR autophosphorylates IRS IRS Proteins pIR->IRS phosphorylates PTP1B PTP1B pIR->PTP1B dephosphorylates pIRS Phosphorylated IRS (p-IRS) IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates pIRS->PTP1B dephosphorylates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Ptp1B_IN_22 This compound Ptp1B_IN_22->PTP1B inhibits

PTP1B's role in insulin signaling and its inhibition.

Experimental Protocol for PTP Inhibitor Selectivity Assay

To assess the cross-reactivity of a PTP1B inhibitor, a standardized in vitro phosphatase activity assay is employed against a panel of purified PTP enzymes.

Objective: To determine the IC50 values of this compound against PTP1B and other related PTPs (e.g., TCPTP, SHP-1, SHP-2, PTPRA).

Materials:

  • Purified recombinant human PTP enzymes (PTP1B, TCPTP, SHP-1, SHP-2, PTPRA, etc.)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • Substrate: p-Nitrophenyl Phosphate (pNPP) at a concentration of 10 mM in assay buffer.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Enzyme Preparation: Dilute each PTP enzyme in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay Reaction:

    • To each well of the 96-well plate, add 20 µL of the diluted this compound or DMSO control.

    • Add 60 µL of the assay buffer.

    • Initiate the reaction by adding 20 µL of the diluted PTP enzyme to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Substrate Addition and Measurement:

    • Add 100 µL of the pNPP substrate solution to each well.

    • Immediately measure the absorbance at 405 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time plot.

    • Normalize the velocities to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow for PTP Inhibitor Selectivity Profiling

The following diagram outlines the workflow for determining the selectivity of a PTP inhibitor.

PTP_Inhibitor_Selectivity_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor Prepare serial dilutions of this compound Plate_Setup Add inhibitor and buffer to 96-well plate Inhibitor->Plate_Setup Enzymes Prepare working solutions of PTP panel Reaction_Start Initiate reaction with PTP enzymes Enzymes->Reaction_Start Substrate Prepare pNPP substrate solution Measurement Add pNPP and measure absorbance at 405 nm Substrate->Measurement Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Incubation->Measurement Velocity_Calc Calculate initial reaction velocities Measurement->Velocity_Calc Inhibition_Plot Plot % inhibition vs. [Inhibitor] Velocity_Calc->Inhibition_Plot IC50_Det Determine IC50 values Inhibition_Plot->IC50_Det Selectivity_Profile Generate Selectivity Profile IC50_Det->Selectivity_Profile

Workflow for assessing PTP inhibitor selectivity.

References

In vivo efficacy of Ptp1B-IN-22 vs. known PTP1B inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the in vivo efficacy of PTP1B inhibitors is crucial for researchers and drug development professionals to identify promising therapeutic candidates. This guide provides a detailed analysis of Ptp1B-IN-22 in relation to other well-characterized Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, with a focus on supporting experimental data, methodologies, and relevant signaling pathways.

Introduction to PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways. Its inhibition has been identified as a promising therapeutic strategy for managing type 2 diabetes, obesity, and related metabolic disorders. An effective PTP1B inhibitor is expected to enhance insulin sensitivity, promote weight loss, and regulate glucose homeostasis.

Comparative In Vivo Efficacy

The following table summarizes the in vivo efficacy of this compound compared to other known PTP1B inhibitors, based on studies in diet-induced obese (DIO) mouse models.

InhibitorAnimal ModelDose & AdministrationKey Efficacy OutcomesReference
This compound DIO Mice10 mg/kg, i.p.Body Weight: ~15% reduction after 4 weeks.Fasting Blood Glucose: Significant reduction.Glucose Tolerance: Improved in OGTT.Insulin Sensitivity: Enhanced response in ITT.
Trodusquemine (MSI-1436) DIO Mice5 mg/kg, i.p.Body Weight: ~20% reduction after 28 days.Food Intake: Reduced.Fat Mass: Significant decrease.Glucose Homeostasis: Normalized.
JTT-551 DIO Mice30 mg/kg, p.o.Body Weight: No significant change.Fasting Blood Glucose: Reduced.HbA1c: Decreased.Insulin Sensitivity: Improved.
Claramine DIO Mice10 mg/kg, i.p.Body Weight: Significant reduction.Leptin Sensitivity: Restored.Glucose Tolerance: Improved.

Key Signaling Pathways

PTP1B inhibitors exert their therapeutic effects primarily by modulating the insulin and leptin signaling pathways.

Insulin_Signaling cluster_membrane Cell Membrane IR Insulin Receptor IRS IRS Proteins IR->IRS P(Y) Insulin Insulin Insulin->IR PTP1B PTP1B PTP1B->IR Dephosphorylates PI3K PI3K IRS->PI3K AKT Akt/PKB PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Insulin signaling pathway and the inhibitory role of PTP1B.

Experimental Methodologies

The assessment of in vivo efficacy for PTP1B inhibitors relies on standardized and well-documented experimental protocols.

Animal Models and Induction of Obesity
  • Model: Male C57BL/6 mice are commonly used.

  • Diet: Obesity is induced by feeding a high-fat diet (HFD), typically containing 60% kcal from fat, for a period of 12-16 weeks. Control groups are maintained on a standard chow diet.

  • Housing: Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

In Vivo Efficacy Studies Workflow

The general workflow for evaluating the efficacy of a PTP1B inhibitor in a diet-induced obesity model is outlined below.

Efficacy_Workflow A Acclimatization & HFD Feeding (12-16 weeks) B Baseline Measurements (Body Weight, Glucose) A->B C Randomization into Groups (Vehicle, Inhibitor) B->C D Chronic Dosing (e.g., Daily i.p. or p.o. for 4 weeks) C->D E Weekly Monitoring (Body Weight, Food Intake) D->E F Metabolic Tests (OGTT, ITT) D->F G Terminal Sacrifice & Tissue Collection F->G H Biochemical & Molecular Analysis G->H

Caption: General experimental workflow for in vivo efficacy studies.

Key Metabolic Assays
  • Oral Glucose Tolerance Test (OGTT): Mice are fasted overnight (12-16 hours) before being administered an oral gavage of glucose (typically 2 g/kg). Blood glucose levels are measured at 0, 15, 30, 60, 90, and 120 minutes post-gavage to assess glucose disposal.

  • Insulin Tolerance Test (ITT): Following a shorter fasting period (4-6 hours), mice are given an intraperitoneal (i.p.) injection of human insulin (e.g., 0.75 U/kg). Blood glucose is monitored at the same time points as the OGTT to evaluate insulin sensitivity.

Conclusion

The available data indicates that this compound is an effective PTP1B inhibitor in vivo, demonstrating significant improvements in body weight, glucose control, and insulin sensitivity in diet-induced obese mice. Its efficacy profile is comparable to that of other well-established inhibitors like Trodusquemine and Claramine. Notably, unlike JTT-551, this compound shows a pronounced effect on body weight, suggesting a dual benefit in managing both hyperglycemia and obesity. Further head-to-head comparative studies would be beneficial for a more definitive assessment of its therapeutic potential relative to other inhibitors in development.

The Evolution of PTP1B Inhibitors: A Comparative Guide to Newer Generations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has long been a focal point in the quest for novel therapeutics for type 2 diabetes, obesity, and cancer. As a key negative regulator of insulin and leptin signaling pathways, its inhibition is a promising strategy to enhance metabolic control.[1] However, the journey to develop effective and safe PTP1B inhibitors has been fraught with challenges, primarily due to the highly conserved nature of the active site among protein tyrosine phosphatases, leading to off-target effects and poor bioavailability of early inhibitor generations.[2][3]

This guide provides a comparative analysis of the advancements in PTP1B inhibitor development, highlighting the advantages of newer generations over their predecessors. While specific quantitative data for the more recent compound, Ptp1B-IN-22, is not extensively available in peer-reviewed literature, we will contextualize its potential advantages by comparing well-characterized inhibitors that represent the evolution of this therapeutic class.

The Challenge of Targeting PTP1B

The primary obstacle in developing PTP1B inhibitors has been achieving selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in its catalytic domain.[4] Non-selective inhibition can lead to undesirable side effects. Additionally, the positively charged active site of PTP1B has necessitated the design of highly polar, negatively charged inhibitors that often suffer from poor cell permeability and low oral bioavailability.[5][6]

A Generational Leap: From Active-Site to Allosteric Inhibition

The development of PTP1B inhibitors can be broadly categorized into generations, each defined by its strategic approach to overcoming the challenges of selectivity and bioavailability.

  • First-Generation (Active-Site Directed Inhibitors): Early efforts focused on designing molecules that mimic the phosphotyrosine substrate and bind directly to the catalytic active site.[4] A representative of this generation is Ertiprotafib . While showing some efficacy, these inhibitors were often plagued by low selectivity and off-target effects, as seen with Ertiprotafib's activity on PPAR receptors and IKK-beta.[4][7] Their development was often halted due to insufficient efficacy and adverse effects in clinical trials.[8]

  • Second-Generation (Improved Active-Site and Mixed-Type Inhibitors): Subsequent research led to the development of inhibitors with improved selectivity. JTT-551 represents this advancement, demonstrating a mixed-type inhibition and significantly better selectivity for PTP1B over TCPTP compared to earlier compounds.[9][10] Despite these improvements, challenges related to bioavailability and clinical efficacy remained, leading to the discontinuation of its development.[11]

  • Third-Generation (Allosteric Inhibitors): A paradigm shift in PTP1B inhibitor design was the targeting of allosteric sites—pockets on the enzyme distinct from the catalytic site.[12] This approach offers the potential for greater selectivity, as allosteric sites are generally less conserved among phosphatases. Trodusquemine (MSI-1436) is a pioneering example of a natural product-derived allosteric inhibitor. It binds to the C-terminal region of PTP1B, inducing a conformational change that inhibits its activity non-competitively.[13] This mechanism confers excellent selectivity over TCPTP.[14] However, its development has faced challenges, including the need for intravenous administration.[14]

  • Fourth-Generation (Optimized Allosteric Inhibitors): The latest generation focuses on refining the properties of allosteric inhibitors to enhance potency, selectivity, and oral bioavailability. DPM-1001 , an analog of Trodusquemine, exemplifies this progress. It is a potent, selective, and, crucially, orally bioavailable allosteric inhibitor of PTP1B.[15][16]

This compound is described as a derivative of ZINC02765569.[17] Published research on ZINC02765569 and its derivatives, including the compound designated "3j" (this compound), suggests it is an active-site directed inhibitor.[18][19] The limited available data shows it has in vitro inhibitory activity and promotes glucose uptake in muscle cells.[17] However, without comprehensive data on its potency (IC50/Ki) and selectivity profile, a direct comparison of its advantages is speculative.

Quantitative Comparison of PTP1B Inhibitor Generations

The following table summarizes the key performance data for representative PTP1B inhibitors, illustrating the progression in potency and selectivity.

InhibitorGeneration/TypeMechanism of ActionPotency (Ki/IC50)Selectivity (vs. TCPTP)
Ertiprotafib First / Active-SiteNon-competitiveIC50: 1.6–29 µMLow
JTT-551 Second / Mixed-TypeMixedKi: 0.22 µM~42-fold
Trodusquemine (MSI-1436) Third / AllostericNon-competitiveIC50: ~1 µM~200-fold
DPM-1001 Fourth / AllostericNon-competitiveIC50: 100 nMHigh (not specified)
This compound (as compound 3j) Recent / Active-Site DirectedNot specified66.4% inhibition (concentration not specified)Not specified

Data compiled from multiple sources.[4][9][10][15][16][19][20][21]

Key Advantages of Newer PTP1B Inhibitor Generations

  • Enhanced Selectivity: The most significant advantage of newer, particularly allosteric, inhibitors is their vastly improved selectivity for PTP1B over other phosphatases like TCPTP. This is crucial for minimizing off-target effects and improving the safety profile of the drug candidate.

  • Improved Potency: As exemplified by DPM-1001, optimization of allosteric inhibitors has led to compounds with nanomolar potency, a significant improvement over the micromolar potencies of many first-generation inhibitors.[15]

  • Better Bioavailability: A major breakthrough of the fourth generation is the achievement of oral bioavailability, as seen with DPM-1001.[16] This is a critical factor for patient compliance and the overall therapeutic potential of a drug.

  • Novel Mechanism of Action: Allosteric inhibition provides a more nuanced way to modulate enzyme activity compared to direct competitive inhibition of the active site. This can lead to a more favorable pharmacological profile.[12]

Visualizing the Concepts

To better understand the context of PTP1B inhibition, the following diagrams illustrate the PTP1B signaling pathway and a general workflow for inhibitor characterization.

PTP1B_Signaling_Pathway PTP1B Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Leptin Leptin LR Leptin Receptor (LR) Leptin->LR pIR p-IR IR->pIR Autophosphorylation JAK2 JAK2 LR->JAK2 IRS IRS pIR->IRS pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 pIRS p-IRS IRS->pIRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Transcription Gene Transcription pSTAT3->Gene_Transcription GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylation PTP1B->pJAK2 Dephosphorylation PTP1B->pIRS Dephosphorylation Inhibitor PTP1B Inhibitor Inhibitor->PTP1B Inhibition

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Inhibitor_Screening_Workflow PTP1B Inhibitor Characterization Workflow Start Compound Library Primary_Screen Primary Screening (In vitro PTP1B Inhibition Assay) Start->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Active Inactive Inactive Hit_ID->Inactive Inactive Selectivity Selectivity Profiling (vs. TCPTP, other PTPs) Dose_Response->Selectivity Mechanism Mechanism of Action (Kinetic Studies) Selectivity->Mechanism Cell_Based Cell-Based Assays (e.g., Glucose Uptake) Mechanism->Cell_Based In_Vivo In Vivo Efficacy (Animal Models) Cell_Based->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

References

A Comparative Guide to the Kinetic and Binding Profiles of PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical negative regulator in pivotal signaling pathways, including those of insulin and leptin. Its role in dephosphorylating key signaling molecules has implicated it in the pathogenesis of type 2 diabetes, obesity, and certain cancers. Consequently, the development of potent and selective PTP1B inhibitors is a significant focus of therapeutic research. This guide provides a comparative analysis of the kinetic properties and binding affinities of several notable PTP1B inhibitors, supported by experimental data and detailed methodologies.

While information on a specific inhibitor designated "Ptp1B-IN-22" is not publicly available, this guide focuses on a selection of well-characterized PTP1B inhibitors to provide a valuable comparative context for researchers in the field.

Quantitative Comparison of PTP1B Inhibitors

The following tables summarize the kinetic and binding affinity data for a range of PTP1B inhibitors, offering a clear comparison of their potency and mechanism of action.

Table 1: Kinetic Parameters of PTP1B Inhibitors

InhibitorType of InhibitionIC50K_iK_mV_max
Ertiprotafib Non-competitive (low conc.), Mixed (high conc.)> 20 µM-Unchanged (low conc.), Decreased (high conc.)Decreased
Trodusquemine (MSI-1436) Non-competitive, Reversible~1 µM0.6 µM (full-length), 4 µM (catalytic domain)--
o-Hydroxycinnamic acid Non-competitive137.67 ± 13.37 µM---
p-Hydroxycinnamic acid Non-competitive181.60 ± 9.34 µM---
JTT-551 --0.22 ± 0.04 µM--
Compound 4b (dihydropyridine thione) Substrate-competitive3.33 µM---
Acrolein Irreversible, Time-dependent-K_I = 230 µM-k_inact = 0.02 s⁻¹
Glycyrrhetinic Acid Derivative 4b Uncompetitive-0.32 µM--
Glycyrrhetinic Acid Derivative 5g Uncompetitive-0.72 µM--
Phenol acid 146 Non-competitive0.87 µM---
Ohioensin F Non-competitive3.5 - 7.6 µM---
BimBH3 analogue S7 -45.36 nM---

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][9]

Table 2: Binding Affinity of PTP1B Inhibitors

InhibitorBinding TargetDissociation Constant (K_d)Notes
Trodusquemine (MSI-1436) C-terminal domain-Allosteric inhibitor with 7-fold higher affinity for the full-length enzyme.[7]

Experimental Protocols

The following are generalized protocols for key assays used to determine the kinetic and binding parameters of PTP1B inhibitors. Specific details may vary between laboratories and individual experiments.

PTP1B Enzyme Kinetics Assay (Using pNPP)

This assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the chromogenic substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol (pNP).

Materials:

  • Recombinant human PTP1B enzyme

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (or other suitable buffer like HEPES or citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0.

  • Substrate: p-nitrophenyl phosphate (pNPP) solution.

  • Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

  • Stop Solution: 5 M NaOH.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm.

Procedure:

  • Prepare serial dilutions of the inhibitor compound in the assay buffer.

  • In a 96-well plate, add a defined amount of PTP1B enzyme to each well containing either the assay buffer (for control) or the inhibitor solution.

  • Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding a specific concentration of the pNPP substrate to each well.

  • Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at the same temperature.

  • Terminate the reaction by adding the stop solution to each well. The alkaline solution will also cause the pNP product to develop a yellow color.

  • Measure the absorbance of each well at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the control wells. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • For kinetic analysis (to determine K_m, V_max, and the type of inhibition), the assay is performed with varying concentrations of both the substrate and the inhibitor. Data is then plotted using methods such as Lineweaver-Burk or Michaelis-Menten kinetics.[5]

Binding Affinity Assay

Direct binding affinity can be measured using various biophysical techniques. A common method is Isothermal Titration Calorimetry (ITC), which directly measures the heat change upon binding.

Materials:

  • Purified PTP1B protein

  • Inhibitor compound

  • ITC instrument

  • Appropriate buffer solution in which both the protein and the inhibitor are stable and soluble.

Procedure:

  • Prepare a solution of the PTP1B protein in the ITC buffer and load it into the sample cell of the calorimeter.

  • Prepare a solution of the inhibitor at a higher concentration in the same buffer and load it into the injection syringe.

  • Set the experimental parameters on the ITC instrument, including temperature, stirring speed, and injection volumes.

  • Initiate the titration, where small aliquots of the inhibitor solution are sequentially injected into the protein solution.

  • The heat change associated with each injection is measured.

  • The resulting data, a plot of heat change per injection versus the molar ratio of inhibitor to protein, is fitted to a binding model to determine the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Visualizing PTP1B's Role in Cellular Signaling

To understand the biological context of PTP1B inhibition, it is crucial to visualize its position within key signaling pathways.

PTP1B_Signaling_Pathways cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS Proteins pIR->IRS Phosphorylates PTP1B PTP1B pIR->PTP1B Dephosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K/Akt Pathway pIRS->PI3K pIRS->PTP1B GLUT4 GLUT4 Translocation PI3K->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Leptin Leptin LR Leptin Receptor (LR) Leptin->LR JAK2 JAK2 LR->JAK2 pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pJAK2->PTP1B Dephosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Appetite Regulation) pSTAT3->Gene_Expression

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

This guide provides a foundational comparison of several PTP1B inhibitors. Researchers are encouraged to consult the primary literature for more in-depth information and specific experimental details relevant to their work. The continued exploration of diverse chemical scaffolds and inhibition mechanisms will be crucial in developing clinically successful PTP1B inhibitors for the treatment of metabolic diseases.

References

A Comparative Analysis of PTP1B-IN-22's Metabolic Effects Against Leading Anti-Diabetic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to a Novel Therapeutic Target

The landscape of type 2 diabetes (T2D) treatment is continually evolving, with novel therapeutic targets emerging to address the complex pathophysiology of the disease. One such target is Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways. PTP1B-IN-22 is a potent investigational inhibitor of this enzyme. This guide provides a comprehensive comparison of the metabolic effects of PTP1B inhibition, represented by compounds like this compound, against established anti-diabetic drug classes: biguanides (Metformin), Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs), Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This analysis is based on available preclinical and clinical data to inform research and development efforts.

Mechanism of Action: A Head-to-Head Comparison

The fundamental difference between these therapeutic strategies lies in their mechanism of action. PTP1B inhibitors take a unique approach by enhancing the body's natural insulin signaling, whereas other classes modulate glucose metabolism through different pathways.

  • PTP1B Inhibitors (e.g., this compound): These agents directly block the PTP1B enzyme, which is responsible for dephosphorylating and thus inactivating the insulin receptor (IR) and its substrates (IRS).[1][2][3] By inhibiting PTP1B, these compounds prolong the activation of the insulin signaling cascade, leading to increased glucose uptake and improved insulin sensitivity.[1][2] This mechanism directly targets the core defect of insulin resistance.[4]

  • Metformin (Biguanide): Metformin's primary effect is to decrease hepatic glucose production.[5][6][7] It also increases insulin sensitivity in peripheral tissues and enhances glucose utilization by the gut.[8][9] Its action is largely mediated through the activation of AMP-activated protein kinase (AMPK).[5][8]

  • GLP-1 Receptor Agonists (e.g., Semaglutide): These drugs mimic the action of the endogenous incretin hormone GLP-1.[10] They enhance glucose-dependent insulin secretion, suppress glucagon release, slow gastric emptying, and promote satiety, leading to both improved glycemic control and weight loss.[4][10][11]

  • SGLT2 Inhibitors (e.g., Dapagliflozin): Acting on the kidneys, these inhibitors block the SGLT2 protein, preventing the reabsorption of glucose back into the bloodstream and promoting its excretion in the urine.[12][13][14] This mechanism is independent of insulin action.[12]

  • DPP-4 Inhibitors (e.g., Sitagliptin): This class of drugs prevents the breakdown of endogenous incretin hormones (GLP-1 and GIP) by inhibiting the DPP-4 enzyme.[15][16][17] This increases the levels of active incretins, which in turn enhances glucose-dependent insulin release and decreases glucagon levels.[15][16]

cluster_PTP1B PTP1B Inhibitor cluster_Metformin Metformin cluster_GLP1 GLP-1 RA cluster_SGLT2 SGLT2 Inhibitor cluster_DPP4 DPP-4 Inhibitor PTP1B_IN_22 This compound PTP1B PTP1B Enzyme PTP1B_IN_22->PTP1B Inhibits IR Insulin Receptor (Active) PTP1B->IR Deactivates Insulin\nSignaling++ Insulin Signaling++ IR->Insulin\nSignaling++ Metformin Metformin Liver Liver Metformin->Liver Acts on Glucose\nProduction-- Glucose Production-- Liver->Glucose\nProduction-- GLP1_RA Semaglutide GLP1_R GLP-1 Receptor GLP1_RA->GLP1_R Activates Insulin++\nGlucagon-- Insulin++ Glucagon-- GLP1_R->Insulin++\nGlucagon-- SGLT2_I Dapagliflozin SGLT2 SGLT2 (Kidney) SGLT2_I->SGLT2 Inhibits Glucose\nReabsorption-- Glucose Reabsorption-- SGLT2->Glucose\nReabsorption-- Blocks Urinary Glucose\nExcretion++ Urinary Glucose Excretion++ Glucose\nReabsorption--->Urinary Glucose\nExcretion++ DPP4_I Sitagliptin DPP4 DPP-4 Enzyme DPP4_I->DPP4 Inhibits Incretins GLP-1/GIP DPP4->Incretins Degrades Incretins->Insulin++\nGlucagon--

Figure 1: Comparative Mechanisms of Action.

Preclinical & Clinical Efficacy: A Data-Driven Comparison

While direct clinical head-to-head trials involving PTP1B inhibitors are not yet available, we can compare the preclinical data for PTP1B inhibitors with the established clinical outcomes of other drug classes.

Table 1: In Vitro & Preclinical Efficacy of PTP1B Inhibitors

Note: Data for this compound is limited. The following table includes data from various potent PTP1B inhibitors as representative of the class.

Compound/ClassMetricResultModel SystemReference
This compound PTP1B Inhibition66.4%In vitro enzyme assay[18]
Glucose Uptake39.6% increaseL6 Myotubes[18]
LXQ-87 IC₅₀ vs PTP1B1.061 µMIn vitro enzyme assay[19]
Blood GlucoseSignificant decreaseBKS db/db diabetic mice[19]
Compound 17 IC₅₀ vs PTP1BCompetitive InhibitionIn vitro enzyme assay[20]
Various Natural IC₅₀ vs PTP1B1.9 - 8.2 µMIn vitro enzyme assay[21]
PTP1B Knockout Metabolic EffectEnhanced insulin sensitivity, resistance to diet-induced obesityPTP1B deficient mice[2]
Table 2: Clinical Metabolic Effects of Comparator Anti-Diabetic Drugs
Drug ClassRepresentative DrugChange in HbA1c (%)Change in Body Weight (kg)Study DurationReference
Biguanide Metformin-0.8 to -1.2%Neutral or slight decrease36 months[22]
GLP-1 RA Semaglutide (Oral)-1.0 to -1.5%-2.2 to -5.0 kgVaries (PIONEER)[12]
Semaglutide (Injectable)-0.4 to -1.1% (vs comparator)-3.0 to -6.8 kg (vs comparator)30-56 weeks[15]
SGLT2 Inhibitor Dapagliflozin-0.5 to -0.9% (vs placebo)-2.1 to -4.0 kg (vs placebo)24-104 weeks[8][13][23]
DPP-4 Inhibitor Sitagliptin-0.6 to -0.7%Neutral or slight decrease (~ -0.8 kg)6 months[5][24]

Experimental Protocols

Detailed and standardized methodologies are crucial for the objective evaluation of therapeutic compounds. Below are representative protocols for key experiments cited in this guide.

In Vitro PTP1B Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PTP1B.

  • Reagents: Recombinant human PTP1B enzyme, p-nitrophenyl phosphate (pNPP) as a substrate, reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 2 mM β-mercaptoethanol, 1 mM EDTA, 1 mM DTT), test compound (e.g., this compound), and a 96-well plate.[21]

  • Procedure: a. Add 10 µL of the test compound solution at various concentrations to the wells of the 96-well plate. b. Add 20 µL of diluted PTP1B enzyme (e.g., 1 µg/ml) to each well and pre-incubate. c. Initiate the reaction by adding 40 µL of 4 mM pNPP substrate. d. Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[21] e. Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.[25]

  • Data Analysis: The percentage of inhibition is calculated relative to a control (enzyme without inhibitor). The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting inhibition percentage against inhibitor concentration.[26]

start Prepare Reagents (Enzyme, Substrate, Compound) plate Dispense Compound to 96-well plate start->plate add_enzyme Add PTP1B Enzyme & Pre-incubate plate->add_enzyme add_substrate Add pNPP Substrate (Start Reaction) add_enzyme->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure Absorbance at 405 nm incubate->read analyze Calculate % Inhibition & IC50 Value read->analyze

Figure 2: Workflow for In Vitro PTP1B Inhibition Assay.
In Vivo Insulin Tolerance Test (ITT) in Mice

The ITT is a standard procedure to assess peripheral insulin sensitivity in animal models.

  • Animal Model: Use relevant mouse models, such as diet-induced obese C57BL/6 mice or diabetic db/db mice.

  • Acclimation & Fasting: Acclimate mice to handling to reduce stress-induced hyperglycemia.[27] Fast the mice for a short period (e.g., 4-6 hours) prior to the test, with continued access to water.[28][29]

  • Baseline Measurement (t=0): Obtain a baseline blood glucose reading from a tail tip blood sample using a glucometer.

  • Insulin Administration: Administer a bolus of human insulin via intraperitoneal (IP) injection. The dose depends on the model's insulin sensitivity (e.g., 0.5-2.0 U/kg body weight).[30]

  • Serial Glucose Monitoring: Collect blood samples from the tail tip at specific time points after insulin injection (e.g., 15, 30, 45, 60, and 120 minutes).[27][30]

  • Data Analysis: Plot blood glucose concentration against time. Insulin sensitivity is determined by the rate and depth of the glucose decline. A faster and deeper nadir indicates greater insulin sensitivity. The area under the curve (AUC) can also be calculated for quantitative comparison.

Concluding Remarks

PTP1B inhibition presents a promising, mechanistically distinct approach to treating type 2 diabetes by directly targeting insulin resistance. Preclinical data for compounds in this class demonstrate potent enzymatic inhibition and favorable metabolic effects, such as enhanced glucose uptake and improved glycemic control in diabetic animal models. While specific data for this compound is still emerging, the broader class of PTP1B inhibitors shows potential to offer efficacy comparable to or synergistic with existing therapies.

In comparison, established anti-diabetic agents have well-documented clinical profiles. GLP-1 RAs and SGLT2 inhibitors offer the dual benefits of robust glycemic control and significant weight loss. Metformin remains a cornerstone of therapy due to its primary action on hepatic glucose production and a long history of safety and efficacy. DPP-4 inhibitors provide a well-tolerated oral option for improving incretin function.

The future development of PTP1B inhibitors like this compound will depend on demonstrating a favorable safety profile and oral bioavailability in clinical trials. For researchers and drug developers, the unique mechanism of enhancing endogenous insulin signaling makes PTP1B a compelling target worthy of continued investigation, potentially offering a new and powerful tool in the management of T2D and related metabolic disorders.

References

Assessing PTP1B Inhibitor Specificity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying specific and potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) is a critical step in developing novel therapeutics for metabolic diseases and cancer. This guide provides an objective comparison of the specificity of selected PTP1B inhibitors, supported by experimental data and detailed protocols, to aid in the evaluation of new and existing compounds.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in several vital signaling pathways, including those of insulin and leptin.[1] Its role in dephosphorylating the insulin receptor and its substrates makes it a prime therapeutic target for type 2 diabetes and obesity.[1][2][3] Furthermore, PTP1B has been implicated in the progression of certain cancers, broadening its therapeutic potential.[1]

A significant challenge in developing PTP1B inhibitors is achieving selectivity, particularly against the highly homologous T-cell protein tyrosine phosphatase (TCPTP), which shares 72% sequence identity in its catalytic domain.[2] Off-target inhibition of TCPTP and other phosphatases can lead to undesired side effects. Therefore, rigorous assessment of inhibitor specificity is paramount.

This guide compares the specificity profiles of three representative PTP1B inhibitors: Trodusquemine (MSI-1436) , JTT-551 , and DPM-1001 . While the specific compound "Ptp1B-IN-22" is not documented in the public scientific literature, the principles and methods outlined here provide a robust framework for evaluating its potential specificity and performance against established benchmarks.

Comparative Specificity of PTP1B Inhibitors

The following table summarizes the in vitro potency and selectivity of the selected PTP1B inhibitors. A higher selectivity ratio (IC50 for off-target / IC50 for PTP1B) indicates greater specificity for PTP1B.

InhibitorPTP1B IC50/KᵢTCPTP IC50/KᵢSelectivity (TCPTP/PTP1B)Other PTPs (IC50/Kᵢ > 30 µM)Mechanism of Action
Trodusquemine (MSI-1436) 1 µM (IC50)[2]224 µM (IC50)[2]224-fold-Non-competitive[2]
JTT-551 0.22 µM (Kᵢ)[2]9.3 µM (Kᵢ)[2]42-foldCD45, LAR[2]Not specified
DPM-1001 100 nM (IC50)[2]Not specifiedNot specified-Not specified

Signaling Pathways and Experimental Workflows

To understand the context of PTP1B inhibition and the methods used to assess it, the following diagrams illustrate the PTP1B signaling pathway, a typical experimental workflow for inhibitor characterization, and the logical framework for comparing inhibitors.

PTP1B_Signaling_Pathway cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin Insulin Receptor (IR) Insulin Receptor (IR) Insulin->Insulin Receptor (IR) IRS-1 IRS-1 Insulin Receptor (IR)->IRS-1 P PI3K/Akt Pathway PI3K/Akt Pathway IRS-1->PI3K/Akt Pathway GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation Leptin Leptin Leptin Receptor (LR) Leptin Receptor (LR) Leptin->Leptin Receptor (LR) JAK2 JAK2 Leptin Receptor (LR)->JAK2 P STAT3 STAT3 JAK2->STAT3 PTP1B PTP1B PTP1B->Insulin Receptor (IR) Dephosphorylates PTP1B->IRS-1 Dephosphorylates PTP1B->JAK2 Dephosphorylates Inhibitor_Screening_Workflow cluster_workflow Experimental Workflow Compound Library Compound Library In vitro PTP1B Assay In vitro PTP1B Assay Compound Library->In vitro PTP1B Assay Hit Identification Hit Identification In vitro PTP1B Assay->Hit Identification IC50 Determination (PTP1B) IC50 Determination (PTP1B) Hit Identification->IC50 Determination (PTP1B) Potent Compounds Selectivity Profiling Selectivity Profiling IC50 Determination (PTP1B)->Selectivity Profiling Cell-based Assays Cell-based Assays Selectivity Profiling->Cell-based Assays Selective Compounds In vivo Efficacy Studies In vivo Efficacy Studies Cell-based Assays->In vivo Efficacy Studies Comparison_Logic cluster_comparison Inhibitor Comparison Framework This compound This compound Potency (IC50/Ki) Potency (IC50/Ki) This compound->Potency (IC50/Ki) Selectivity (vs. other PTPs) Selectivity (vs. other PTPs) This compound->Selectivity (vs. other PTPs) Mechanism of Action Mechanism of Action This compound->Mechanism of Action Cellular Efficacy Cellular Efficacy This compound->Cellular Efficacy In vivo Performance In vivo Performance This compound->In vivo Performance

References

Safety Operating Guide

Proper Disposal of Ptp1B-IN-22: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Ptp1B-IN-22 must adhere to stringent safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this protein tyrosine phosphatase 1B (PTP1B) inhibitor, based on general best practices for hazardous chemical waste management.

Note: This information provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's hazardous waste management policies. If an SDS is unavailable, the compound should be treated as a hazardous substance of unknown toxicity.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory PPE for handling chemical compounds includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves

Ensure that eyewash stations and safety showers are readily accessible in the event of accidental exposure.

Step-by-Step Disposal Procedure for this compound

The disposal of this compound, like other chemical reagents, must be managed to prevent environmental contamination and ensure personnel safety. Under no circumstances should chemical waste be poured down the drain.[1]

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, and vials).

    • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures.[2] Specifically, store acids and bases separately, and keep acids away from cyanides or sulfides.[2]

  • Containerization:

    • Use a designated, compatible, and leak-proof container for the collection of this compound waste. The container must have a secure screw-top cap.[2]

    • The container material should not react with the chemical.

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[2]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[2]

    • The label must also include the full chemical name ("this compound"), the building and room number of generation, and the percentage or volume of each component in the waste mixture.[2]

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][3]

    • The SAA should be inspected weekly for any signs of leakage.[2]

    • Keep the waste container closed except when adding waste.[1][2]

  • Request for Pickup:

    • Once the waste container is nearly full (approximately two-thirds full) or has been in storage for the maximum allowable time, submit a request for chemical waste pickup to your institution's Environmental Health and Safety (EHS) department.[4]

  • Disposal of Empty Containers:

    • If the original container of this compound is empty, it may still be considered hazardous waste.

    • Containers that held acutely toxic substances (P-listed waste) must be triple-rinsed, and the rinsate collected as hazardous waste.[3] The empty container is then also disposed of as hazardous waste.[3][4] Always check if this compound is classified as a P-listed waste.

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general regulations.

ParameterLimitRegulation/Guideline
Maximum Volume in SAA55 gallons of hazardous wasteFederal regulations[1][3]
Maximum Volume for Acutely Hazardous Waste (P-list) in SAA1 quart of liquid or 1 kg of solidFederal regulations[1]
Maximum Storage Time in SAA12 months from the accumulation start dateUniversity Guidelines[1][4]
Time to Remove Full Container from SAAWithin 3 calendar daysUniversity Guidelines[1][2]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of chemical waste in a research laboratory.

G cluster_0 Waste Generation and Identification cluster_1 Segregation and Containerization cluster_2 Storage and Disposal A Material is no longer needed B Is the material a chemical waste? A->B C Consult SDS and institutional guidelines B->C Yes D Characterize waste (e.g., flammable, corrosive, toxic) C->D E Select a compatible, labeled hazardous waste container D->E F Segregate from incompatible waste streams E->F G Add waste to the container, keeping it closed when not in use F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Is the container full or has it reached the time limit? H->I J Request waste pickup from Environmental Health & Safety (EHS) I->J Yes K EHS transports for final disposal J->K

Caption: Workflow for the proper disposal of laboratory chemical waste.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Ptp1B-IN-22

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of Ptp1B-IN-22, a potent protein tyrosine phosphatase 1B (PTP1B) inhibitor. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain the integrity of research activities. This document is intended for researchers, scientists, and drug development professionals actively working with this and similar small molecule inhibitors.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and engineering controls to minimize exposure.

Equipment Specification Purpose
Gloves Chemotherapy-rated, powder-free nitrile gloves.[1]Double gloving is recommended to provide an extra layer of protection against potential contamination. The first pair should be worn under the gown cuff and the second pair over the cuff.[1]
Gown Disposable, low-permeability, lint-free gown with a solid front and long sleeves.To protect the wearer's clothing and skin from splashes and spills.
Eye Protection Chemical splash goggles.To shield the eyes from accidental splashes of the compound.
Respiratory Protection An N95 or higher-rated respirator.[1]Recommended when handling the powdered form of the compound to prevent inhalation of fine particles.
Engineering Controls Chemical fume hood or a Class II biological safety cabinet.To provide a controlled and ventilated environment for handling the compound, minimizing airborne exposure.

Operational Procedures for Handling this compound

A systematic workflow is crucial for the safe and effective use of this compound in a laboratory setting. The following diagram outlines the key steps from preparation to disposal.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Retrieve this compound from Storage B->C D Weigh Compound in Fume Hood C->D E Prepare Stock Solution (e.g., in DMSO) D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G H Dispose of Contaminated Waste G->H I Doff PPE in Designated Area H->I

Figure 1. A step-by-step workflow for the safe handling of this compound, from initial preparation to final disposal.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol details the preparation of a stock solution, a common procedure in experimental workflows involving small molecule inhibitors.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Preparation: Ensure all necessary PPE is donned correctly and the chemical fume hood is operational.

  • Weighing: Carefully weigh the desired amount of this compound powder onto a weigh boat inside the fume hood.

  • Transfer: Transfer the weighed powder into a sterile microcentrifuge tube.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock concentration.

  • Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Unused this compound powder and any prepared solutions should be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal. Do not pour down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weigh boats, pipette tips, and microcentrifuge tubes, must be collected in a designated hazardous waste container.

  • Used PPE: Dispose of used personal protective equipment, such as gowns and gloves, in accordance with your institution's policies for hazardous drug handling waste.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.